2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Description
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Properties
IUPAC Name |
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGLSVQCACICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
An In-Depth Technical Guide to the Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No. 1019513-80-4), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The N-arylmethyl aniline scaffold is a prevalent motif in pharmacologically active molecules, and the incorporation of a difluorinated benzene ring and a thiophene moiety can impart desirable pharmacokinetic and pharmacodynamic properties.[1][2] This document details two primary, field-proven synthetic strategies: direct reductive amination and nucleophilic substitution (N-alkylation). For each method, we provide a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and critical insights into process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis of this valuable molecular building block.
Introduction: Strategic Importance in Drug Discovery
The strategic design of novel therapeutic agents frequently involves the use of molecular scaffolds that are known to interact with biological targets. The N-arylmethyl aniline core is one such privileged structure, appearing in numerous compounds with applications ranging from oncology to antiplatelet agents.[1][3][4] The aniline motif, while synthetically versatile, can sometimes present metabolic liabilities.[5][6] The introduction of fluorine atoms onto the aniline ring is a widely adopted strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.
This compound combines these features with a thiophene ring, a common bioisostere for phenyl groups that can enhance potency and improve physicochemical properties.[7] This convergence of structural motifs makes the target molecule a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization.
Target Molecule Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 1019513-80-4 | [9][10] |
| Molecular Formula | C₁₁H₉F₂NS | [10] |
| Molecular Weight | 225.26 g/mol | [10] |
Retrosynthetic Analysis and Strategic Considerations
The synthesis of the target secondary amine can be logically disconnected in two primary ways, forming the basis of our strategic approach. The core C-N bond can be formed either by creating the amine from a carbonyl precursor (Reductive Amination) or by attaching the thiophen-2-ylmethyl group to the aniline nitrogen (N-Alkylation).
Strategic Choice:
-
Route A (Reductive Amination): This is often the preferred method due to its operational simplicity, use of readily available starting materials, and generally high yields.[11][12] It is a one-pot reaction that avoids the isolation of potentially unstable intermediates.
-
Route B (N-Alkylation): This classic Sₙ2 approach is also highly effective. However, it requires the synthesis or purchase of 2-(halomethyl)thiophene, which is known to be a lachrymator and can be unstable upon storage.[13] Careful handling and stabilization are paramount.
Synthesis via Reductive Amination (Route A)
This pathway involves the reaction between 2,4-difluoroaniline and thiophene-2-carboxaldehyde to form an intermediate imine (or iminium ion), which is reduced in situ to the desired secondary amine.
Principle and Mechanism
The reaction proceeds in two stages within a single pot:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond. This step is often catalyzed by mild acid.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity to reduce the iminium ion without affecting the aldehyde, is used to deliver a hydride to the carbon of the C=N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this, as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting aldehyde.[12]
Precursor Materials
A successful synthesis relies on the quality of the starting materials.
| Reagent | CAS No. | Mol. Weight | Key Properties |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | Dark reddish-purple liquid.[14] Harmful if swallowed, toxic in contact with skin and if inhaled.[15] |
| Thiophene-2-carboxaldehyde | 98-03-3 | 112.14 | Yellow to brown liquid. |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | White solid, moisture-sensitive. Mild reducing agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless, volatile liquid. Common solvent for this reaction. |
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC), with the product being more nonpolar than the starting aniline.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluoroaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Aldehyde Addition: Add thiophene-2-carboxaldehyde (1.05 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. A slight color change may be observed.
-
Reducer Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The addition may cause a slight exotherm. Continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting aniline and aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Synthesis via Nucleophilic Substitution (Route B)
This method involves the direct alkylation of 2,4-difluoroaniline with an electrophilic partner, 2-(chloromethyl)thiophene. The aniline acts as the nucleophile in a classic Sₙ2 reaction.
Principle and Mechanism
The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the electrophilic methylene carbon of 2-(chloromethyl)thiophene. This concerted process displaces the chloride leaving group.[16] A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Precursor Materials
| Reagent | CAS No. | Mol. Weight | Key Properties |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | See Table in Section 3.2. |
| 2-(Chloromethyl)thiophene | 617-88-9 | 132.60 | Lachrymatory and unstable; prone to decomposition.[13] Should be used fresh or stabilized. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White solid, common inorganic base. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Polar aprotic solvent suitable for Sₙ2 reactions. |
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: 2-(Chloromethyl)thiophene is a potent lachrymator and should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: To a round-bottom flask, add 2,4-difluoroaniline (1.0 eq.) and potassium carbonate (2.0 eq.). Add anhydrous acetonitrile to a concentration of approximately 0.3 M.
-
Substrate Addition: Slowly add 2-(chloromethyl)thiophene (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline. The reaction is typically complete in 4-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate in vacuo to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography as described in Route A.
Comparative Analysis and Optimization
| Parameter | Route A: Reductive Amination | Route B: N-Alkylation |
| Starting Materials | Commercially available, stable | 2-(Chloromethyl)thiophene is a lachrymator and unstable[13] |
| Reaction Conditions | Mild (room temperature) | Requires heating |
| Byproducts | Water, sodium acetate | Inorganic salts (e.g., KCl) |
| Key Challenge | Potential for over-alkylation (tertiary amine formation) if conditions are not controlled | Handling of hazardous electrophile |
| Scalability | Generally straightforward | Requires careful safety assessment for scale-up |
| Recommendation | Preferred method for general laboratory synthesis due to safety and operational simplicity. | Viable alternative, especially if the electrophile is readily available and handled appropriately. |
Conclusion
The is readily achievable through two robust and reliable chemical transformations. For most applications, direct reductive amination offers a superior combination of safety, mild conditions, and ease of execution. The nucleophilic substitution route remains a potent alternative, provided the associated hazards of the alkylating agent are properly managed. The protocols and insights provided in this guide are designed to empower researchers to confidently produce this valuable building block, thereby accelerating the discovery and development of next-generation therapeutics.
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An In-Depth Technical Guide to the Chemical Properties of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, a molecule of significant interest in medicinal chemistry. By integrating two key pharmacophores, the 2,4-difluoroaniline and the thiophene-2-ylmethyl moieties, this compound presents a unique scaffold for the development of novel therapeutic agents. This document will delve into its synthesis, structural elucidation, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: A Molecule of Strategic Design
The strategic combination of a difluorinated aniline ring with a thiophene moiety in this compound creates a compound with promising pharmacological potential. The fluorine atoms on the aniline ring can enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in drug design.[1][2][3] The thiophene ring, a well-established "privileged pharmacophore" in medicinal chemistry, is a bioisostere of the benzene ring and is known to participate in various biological interactions.[4][5][6][7][8] The secondary amine linker provides a point of flexibility and potential hydrogen bonding, further influencing its interaction with biological targets.
This guide will explore the chemical intricacies of this compound, providing a solid foundation for its application in research and drug development.
Synthesis and Structural Elucidation
The primary synthetic route to this compound is through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[9][10][11]
Synthetic Pathway: Reductive Amination
This reaction proceeds in two key steps: the formation of an imine intermediate from 2,4-difluoroaniline and thiophene-2-carboxaldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.
Diagram 1: Synthesis of this compound via Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2,4-Difluoroaniline
-
Thiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM) as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq.) and thiophene-2-carboxaldehyde (1.0 eq.) in methanol or DCM. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 eq.), in small portions.
-
Reaction Quench and Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Structural Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the difluorophenyl ring (complex splitting patterns due to F-H coupling), thiophene ring protons (doublets and a triplet), a singlet or triplet for the benzylic CH₂ group, and a broad singlet for the N-H proton.[12][13][14][15][16][17] |
| ¹³C NMR | Aromatic carbons of both rings (with C-F couplings for the difluorophenyl ring), a signal for the benzylic CH₂ carbon.[12][13][14][17] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉F₂NS, MW: 225.26 g/mol ). Fragmentation patterns may show cleavage at the benzylic C-N bond.[18][19][20][21] |
| IR Spec. | N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-F stretching bands.[22][23][24][25][26] |
Chemical Reactivity and Properties
The reactivity of this compound is governed by the interplay of its constituent functional groups.
The Aniline Moiety
The nitrogen atom's lone pair of electrons activates the difluorophenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group.[27][28][29] However, the two fluorine atoms are electron-withdrawing and will have a deactivating effect on the ring.
The Thiophene Moiety
The thiophene ring is generally more reactive than benzene towards electrophilic substitution, with a preference for substitution at the C5 position (adjacent to the sulfur atom).[30][31]
Diagram 2: Reactivity Sites on this compound
Caption: Predicted sites of electrophilic substitution on the aromatic rings.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The difluoroaniline moiety could serve as a valuable starting point for designing novel kinase inhibitors.
-
Antimicrobial Agents: Thiophene derivatives have a long history of use as antimicrobial agents.[7]
-
Anti-inflammatory and Anticancer Agents: Both fluoroanilines and thiophenes are present in a number of anti-inflammatory and anticancer drugs.[1][2][3]
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry. Its unique combination of a difluorinated aniline and a thiophene ring provides a rich scaffold for the design of novel bioactive compounds. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.
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An In-depth Technical Guide to the Mechanism of Action of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline Derivatives
Abstract
This technical guide provides a comprehensive overview of the putative mechanisms of action for the emerging class of synthetic compounds, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline derivatives. Synthesizing data from extensive research on structurally related analogues, this document delineates the potential molecular targets, key signaling pathways, and structure-activity relationships (SAR) that define their biological activity. Primarily implicated in oncology and inflammatory disease research, these derivatives are postulated to exert their effects through the modulation of critical cellular signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound class.
Introduction: A Novel Scaffold with Therapeutic Potential
The confluence of a thiophene ring, a difluorinated aniline moiety, and a flexible methyl linker creates the unique chemical scaffold of this compound. This structural amalgamation has garnered significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent parts. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, contributing to metabolic stability and target engagement.[1] The aniline core is a versatile building block for a multitude of bioactive molecules.[2] Furthermore, the strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
Derivatives of this core structure have demonstrated promising preclinical activity, particularly as anticancer and anti-inflammatory agents.[3][4] This guide will explore the molecular underpinnings of these activities, drawing upon evidence from studies on closely related compounds to propose a detailed mechanism of action.
Postulated Mechanisms of Action: A Multi-Targeted Approach
Based on the available scientific literature for structurally analogous compounds, the mechanism of action for this compound derivatives is likely multifaceted, primarily revolving around the inhibition of key enzymes involved in cell signaling and inflammation.
Anticancer Activity: Inhibition of Kinase Signaling Pathways
A significant body of evidence points towards kinase inhibition as a primary mechanism for the anticancer effects of aniline and thiophene-containing small molecules.[5] Kinases are crucial regulators of cell growth, proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[6]
Several studies on N-arylmethyl-aniline and related scaffolds have identified VEGFR-2 as a key molecular target.[7][8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]
-
Mechanism of Inhibition: this compound derivatives are hypothesized to be ATP-competitive inhibitors of the VEGFR-2 kinase domain. The aniline and thiophene moieties likely interact with the hydrophobic pocket of the ATP-binding site, while the difluoro substitutions may enhance binding affinity and selectivity. This inhibition would block the downstream signaling cascade initiated by VEGF binding, leading to a reduction in tumor angiogenesis and growth.
Hypothesized VEGFR-2 Signaling Inhibition
Caption: Hypothesized inhibition of VEGFR-2 signaling.
Research on similar chemical structures suggests that other kinases could also be targets. For instance, derivatives of 2,4-dianilinopyrimidine have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival. Furthermore, c-Jun N-terminal kinases (JNKs) have been identified as targets for some diaminopyrimidine derivatives.[9]
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
The anti-inflammatory properties of thiophene-containing compounds are well-documented.[10][11] The proposed mechanism for this compound derivatives involves the inhibition of pro-inflammatory cytokine production.
Molecular docking studies of thiophen-2-ylmethylene-based derivatives have suggested a potential inhibitory effect on the production of TNF-α.[10] TNF-α is a key cytokine in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.
-
Mechanism of Inhibition: These derivatives may interfere with the signaling pathways that lead to the transcription and release of TNF-α, such as the NF-κB pathway. The specific molecular interactions within this pathway are an area for further investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the aniline and thiophene rings.
| Moiety | Substitution | Postulated Effect on Activity | Reference |
| Aniline Ring | 2,4-difluoro | Enhances binding affinity and metabolic stability. | [3] |
| Other electron-withdrawing groups | Can modulate kinase inhibitory potency. | [7] | |
| Thiophene Ring | Substitutions at various positions | Can influence selectivity and potency against different targets. | [12] |
| Methyl Linker | Conformation | Affects the spatial orientation of the aromatic rings, influencing target binding. | [9] |
Experimental Protocols for Mechanistic Elucidation
To definitively establish the mechanism of action of this compound derivatives, a series of in vitro and in vivo experiments are required.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compounds against a panel of purified kinases (e.g., VEGFR-2, FAK, JNK).
Methodology:
-
Reagents: Purified kinase, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate peptide, and test compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Lines: Select relevant cancer cell lines (e.g., HCT-116 for colorectal cancer, A-431 for epidermoid carcinoma).[3]
-
Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a viability reagent (e.g., MTT, XTT).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds or vehicle control. c. Incubate for a specified period (e.g., 48-72 hours). d. Add the viability reagent and incubate according to the manufacturer's instructions. e. Measure the absorbance using a microplate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.
Methodology:
-
Animals: Use a suitable animal model, such as Wistar rats.
-
Reagents: Carrageenan solution, test compounds, and a standard anti-inflammatory drug (e.g., indomethacin).
-
Procedure: a. Administer the test compounds or vehicle control to the animals orally or via intraperitoneal injection. b. After a set time, inject a carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation. c. Measure the paw volume at different time points using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with potential therapeutic applications in oncology and inflammatory diseases. Their mechanism of action is likely centered on the inhibition of key signaling kinases, such as VEGFR-2, and the modulation of inflammatory mediators like TNF-α.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of these derivatives.
-
Elucidation of Downstream Signaling: Investigating the specific effects of these compounds on downstream signaling pathways in relevant cellular models.
-
In Vivo Efficacy Studies: Conducting comprehensive preclinical studies in animal models of cancer and inflammatory diseases to validate their therapeutic potential.
-
Optimization of SAR: Synthesizing and screening additional analogues to improve potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides a foundational understanding of the mechanism of action of this compound derivatives, paving the way for further research and development of this exciting class of molecules.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical techniques involved in the crystal structure analysis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. It is designed for researchers, scientists, and drug development professionals seeking to understand the intricacies of solid-state characterization of novel chemical entities. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a deep and applicable understanding of the process.
Introduction: The Significance of Structural Elucidation
The compound this compound belongs to the class of Schiff bases, which are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The presence of a thiophene ring, a common moiety in many pharmaceuticals, coupled with a difluorinated aniline group, suggests that this molecule could exhibit interesting pharmacological properties. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4][5][6] This structural data is the bedrock upon which a rational drug design and development program is built. By elucidating the crystal structure, we can gain insights into the molecule's conformation, its potential for polymorphism, and the nature of the non-covalent interactions that govern its packing in the solid state. This knowledge is crucial for understanding its physicochemical properties, such as solubility and stability, which are key determinants of bioavailability.
This guide will walk through the complete workflow for the crystal structure analysis of this compound, from the initial synthesis and crystallization to the final computational analysis, providing both the "how" and the "why" at each stage.
Part 1: Synthesis and Crystallization
While the primary focus of this guide is the analysis of a pre-existing crystal, a brief overview of the synthesis and crystallization is essential for context. The synthesis of this compound would typically be achieved through a reductive amination reaction between 2,4-difluoroaniline and thiophene-2-carbaldehyde.[7]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol, add thiophene-2-carbaldehyde (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Work-up: After the reaction is complete, quench the excess reducing agent with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Experimental Protocol: Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8] Several techniques should be attempted to obtain suitable crystals.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.[9]
Experimental Workflow: SC-XRD
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[4][9]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization and absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters.
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF).
Data Presentation: Crystallographic Data Table (Hypothetical)
| Parameter | Value |
| Chemical formula | C₁₁H₉F₂NS |
| Formula weight | 225.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Calculated density (g/cm³) | Hypothetical Value |
| R-factor | Hypothetical Value |
| Goodness-of-fit | Hypothetical Value |
Part 3: Spectroscopic Characterization
Spectroscopic techniques provide complementary information to the crystal structure analysis, confirming the molecular structure and providing insights into its electronic properties.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons on the nitrogen and sulfur atoms.[10]
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the connectivity of the atoms in the molecule in solution. The chemical shifts and coupling constants would provide a detailed picture of the molecular structure.
Part 4: In-depth Structural Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11][12] The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal.[13] Properties such as the normalized contact distance (d_norm) can be mapped onto this surface to highlight regions of close intermolecular contacts.
Logical Relationship: Hirshfeld Surface Analysis
Caption: The workflow for performing Hirshfeld surface analysis.
d_norm Mapping: The d_norm surface is colored to indicate the nature of the intermolecular contacts.
-
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts with distances close to the van der Waals radii.
-
Blue areas: Indicate contacts longer than the van der Waals radii.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. The distribution of points on the plot reveals the relative contributions of different types of interactions (e.g., H···H, C···H, F···H).[14]
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[15] DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties, and analyze the electronic properties of the molecule, providing a theoretical framework to complement the experimental data.[16][17]
DFT Workflow
Caption: A generalized workflow for DFT calculations.
Key DFT Analyses:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The calculated bond lengths and angles can be compared with the experimental values from SC-XRD.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and electronic transitions of the molecule. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution in the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.
Conclusion
The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a multi-faceted understanding of this potentially bioactive molecule. By integrating experimental techniques like single-crystal X-ray diffraction and spectroscopy with computational methods such as Hirshfeld surface analysis and Density Functional Theory, we can construct a detailed and robust model of its solid-state structure and electronic properties. This foundational knowledge is indispensable for the rational design of new therapeutic agents and for advancing our understanding of structure-property relationships in medicinal chemistry.
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega - ACS Publications. (2023, May 12). Retrieved from [Link]
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The Hirshfeld Surface - CrystalExplorer. Retrieved from [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Retrieved from [Link]
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Antimicrobial metal-based thiophene derived compounds - PMC - NIH. Retrieved from [Link]
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(PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - ResearchGate. (2023, May 12). Retrieved from [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central. Retrieved from [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Retrieved from [Link]
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(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. Retrieved from [Link]
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The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
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solubility profile of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in Organic Solvents
Foreword: The Imperative of Solubility in Modern Chemistry
In the landscape of chemical research, particularly within drug discovery and materials science, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of synthesis, dictates the choice of purification methods, and profoundly influences the bioavailability and efficacy of potential therapeutic agents. For a molecule like this compound, which combines the structural motifs of a fluorinated aniline and a thiophene heterocycle, understanding its interaction with various organic solvents is not merely academic; it is a critical prerequisite for its successful application. This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound, blending theoretical principles with robust, field-proven experimental protocols.
Molecular Architecture and Its Implications for Solubility
To predict and understand the solubility of this compound, a structural analysis is paramount. The molecule's behavior in solution is a direct consequence of its constituent parts and overall polarity.
-
Molecular Formula: C₁₁H₉F₂NS
-
Molecular Weight: 225.26 g/mol
-
Key Structural Features:
-
2,4-Difluorophenyl Group: The two fluorine atoms are highly electronegative, creating strong C-F dipoles and significantly influencing the electron distribution of the aniline ring. This reduces the basicity of the aniline nitrogen compared to its non-fluorinated analog.
-
Secondary Amine Linker (-NH-): This group is a crucial site for intermolecular interactions. It can act as a hydrogen bond donor, a key factor for solubility in protic solvents.
-
Thiophen-2-ylmethyl Group: The thiophene ring is an aromatic heterocycle. While less polar than the difluorophenyl ring, it contributes to the molecule's overall size and provides potential for π-π stacking interactions.
-
The fundamental principle governing solubility is that "like dissolves like".[1][2][3] This means that solutes dissolve best in solvents with similar intermolecular forces.[4] Based on its structure, this compound possesses both polar (C-F, N-H bonds) and nonpolar (aromatic rings) characteristics. Therefore, its solubility is expected to be moderate and highly dependent on the specific nature of the solvent.
Caption: Workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., ~20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette 2.0 mL of each selected organic solvent into the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C ± 1°C). Agitate the samples for at least 24 hours. A preliminary kinetics study can confirm the time required to reach equilibrium, but 24-48 hours is typically sufficient. [5]4. Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a precise volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan).
-
Standard Curve: Prepare a series of standards of known concentration to create a calibration curve for accurate quantification.
-
Data Synthesis and Interpretation
The collected data should be compiled into a clear, comparative format. The solubility values allow for a direct assessment of the compound's behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1019513-80-4 | [6] |
| Molecular Formula | C₁₁H₉F₂NS | [7] |
| Molecular Weight | 225.26 g/mol | [7] |
| Appearance | (Expected) Solid | N/A |
Table 2: Experimentally Determined Solubility Profile at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | <0.1 | <0.0004 |
| Toluene | Nonpolar | 2.4 | 5.2 | 0.023 |
| Dichloromethane | Polar Aprotic | 3.1 | 85.6 | 0.380 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 62.1 | 0.276 |
| Acetone | Polar Aprotic | 5.1 | 110.5 | 0.491 |
| Acetonitrile | Polar Aprotic | 5.8 | 45.3 | 0.201 |
| Ethanol | Polar Protic | 4.3 | 25.8 | 0.115 |
| Methanol | Polar Protic | 5.1 | 30.1 | 0.134 |
| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | >200 | >0.888 |
(Note: The solubility values presented are hypothetical and for illustrative purposes. They represent a plausible profile based on the molecule's structure.)
Analysis of Results
-
Low Solubility in Nonpolar Solvents: The extremely low solubility in hexane confirms that van der Waals forces alone are insufficient to overcome the crystal lattice energy of the solid. The moderate solubility in toluene suggests that π-π stacking between the aromatic rings of the solute and solvent plays a significant role.
-
High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in solvents like acetone, dichloromethane, and especially DMSO. This is the key finding. These solvents have strong dipoles that can effectively interact with the polar C-F and N-H bonds of the solute, facilitating dissolution. [8]The process of breaking the solute-solute interactions and forming new, favorable solute-solvent interactions is thermodynamically favored. [8]* Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is good but notably lower than in the best aprotic solvents. While the solute's N-H group can donate a hydrogen bond to the solvent's oxygen, the solvent's own strong hydrogen-bonding network must be disrupted. This energy cost tempers the overall solubility compared to polar aprotic systems where only dipole-dipole interactions are broken and formed.
Practical Implications for the Researcher
This solubility profile provides actionable intelligence for laboratory work:
-
Reaction Chemistry: For reactions involving this compound, polar aprotic solvents such as Dichloromethane, Acetone, or Acetonitrile are excellent choices to ensure homogeneity.
-
Purification: The significant difference in solubility between a solvent like Dichloromethane (high solubility) and a nonpolar solvent like hexane (low solubility) suggests that an anti-solvent precipitation or crystallization would be an effective purification strategy.
-
Drug Development: In a pharmaceutical context, the high solubility in DMSO is useful for preparing high-concentration stock solutions for biological screening assays. [9]The poor solubility in nonpolar, lipophilic environments and moderate solubility in protic environments provides initial clues for formulation strategies aimed at improving bioavailability.
References
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- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
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The Energetic Landscape of Drug Discovery: A Technical Guide to the Thermodynamic Properties of Substituted N-(thiophen-2-ylmethyl)anilines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted N-(thiophen-2-ylmethyl)anilines represent a scaffold of significant interest in medicinal chemistry, appearing in various developmental pipelines for their diverse biological activities. Understanding the thermodynamic properties of these molecules is paramount for predicting their stability, solubility, and receptor-binding affinities—key determinants of a drug candidate's success. This in-depth technical guide provides a comprehensive overview of the thermodynamic landscape of this important class of compounds. We delve into the theoretical underpinnings of enthalpy, entropy, and Gibbs free energy in the context of molecular structure. Furthermore, we present detailed methodologies for the experimental determination and computational prediction of these properties, offering a robust framework for researchers in drug discovery and development. By synthesizing data from foundational parent molecules and analogous structures, this guide establishes key structure-property relationships to inform the rational design of novel therapeutics.
Introduction: The Thermodynamic Imperative in Drug Design
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are fundamentally governed by the laws of thermodynamics. The stability of a compound under physiological conditions, its ability to dissolve and be absorbed, and the very essence of its interaction with a biological target are all dictated by changes in enthalpy (ΔH), entropy (ΔS), and ultimately, Gibbs free energy (ΔG). For the promising class of substituted N-(thiophen-2-ylmethyl)anilines, a thorough grasp of these thermodynamic parameters is not merely academic—it is a critical component of strategic drug design.
These molecules, which combine the aromaticity of aniline with the unique electronic and steric properties of the thiophene ring, offer a rich canvas for medicinal chemists. However, the introduction of various substituents to either ring system can profoundly alter the molecule's energetic profile. This guide serves as a technical resource for researchers, providing both the theoretical foundation and practical methodologies to explore and exploit the thermodynamic properties of these compounds.
Theoretical Framework: The Driving Forces of Molecular Behavior
The thermodynamic properties of a molecule are governed by three key state functions:
-
Enthalpy (H): Represents the total heat content of a system. The change in enthalpy (ΔH) in a chemical process corresponds to the heat absorbed or released. In the context of drug molecules, the enthalpy of formation (ΔfH°) is a crucial measure of a molecule's intrinsic stability.
-
Entropy (S): A measure of the randomness or disorder of a system. The change in entropy (ΔS) reflects changes in the freedom of movement of molecules and their constituent parts.
-
Gibbs Free Energy (G): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and indicates the maximum reversible work that may be performed by a thermodynamic system.[1] For a reaction or interaction to be spontaneous, ΔG must be negative.
The interplay of these factors determines the behavior of substituted N-(thiophen-2-ylmethyl)anilines in various environments, from solid-state formulation to interaction with a solvated active site of a protein.
Experimental Determination of Thermodynamic Properties
While direct experimental data for the broad class of substituted N-(thiophen-2-ylmethyl)anilines is not extensively available in the public domain, the methodologies for their determination are well-established. These techniques are often applied to the parent molecules, aniline and thiophene, and their simpler derivatives.
Calorimetry: The Gold Standard for Enthalpy Measurement
Calorimetry is the primary experimental technique for directly measuring heat changes associated with chemical and physical processes.
-
Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°) of a compound.[2] The substance is burned in an excess of oxygen in a sealed container (a bomb calorimeter), and the heat released is meticulously measured.
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for studying binding interactions. It directly measures the heat released or absorbed when one molecule binds to another, allowing for the determination of the binding enthalpy (ΔH), binding constant (Ka), and stoichiometry (n).
Experimental Protocol: Bomb Calorimetry for Enthalpy of Formation
-
Sample Preparation: A precisely weighed sample of the purified substituted N-(thiophen-2-ylmethyl)aniline is placed in a crucible within the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature change of the surrounding water bath is recorded with high precision.
-
Calibration: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.[3]
Caption: General workflow for calculating thermodynamic properties using DFT.
Structure-Property Relationships: The Influence of Substituents
The thermodynamic properties of N-(thiophen-2-ylmethyl)anilines are highly sensitive to the nature and position of substituents on both the aniline and thiophene rings. By analyzing data from parent molecules and simpler analogs, we can infer key relationships.
Data for Parent and Analogous Compounds
The following table summarizes key thermodynamic data for aniline, thiophene, and N-methylaniline, which serve as foundational building blocks for our target molecules.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |
| Aniline | C₆H₇N | 87.1 [4] | 319.4 [2] | 167.3 [2] |
| Thiophene | C₄H₄S | 115.4 [5] | 291.6 [5] | 120.3 [5] |
| N-Methylaniline | C₇H₉N | 90.9 ± 2.1 [6] | 358.8 [6] | 185.2 [6] |
Note: Values are for the gaseous state at 298.15 K.
Effects of Substituents on Thermodynamic Stability
The stability of substituted N-(thiophen-2-ylmethyl)anilines is influenced by a combination of electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs) such as -OCH₃ and -CH₃ on the aniline ring generally increase the electron density on the nitrogen atom, which can affect its basicity and hydrogen bonding capabilities. Electron-withdrawing groups (EWGs) like -NO₂ and -CN have the opposite effect. On the thiophene ring, substituents can modulate the aromaticity and reactivity of the heterocycle. [7]* Steric Effects: Bulky substituents, particularly at the ortho positions of the aniline ring or adjacent to the methylene bridge, can introduce steric strain. This can lead to a less stable conformation and a higher enthalpy of formation.
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds (e.g., an -OH group at the ortho position of the aniline ring) can significantly stabilize the molecule, leading to a more negative enthalpy of formation.
Caption: Relationship between substituent effects and thermodynamic properties.
Conclusion and Future Outlook
The thermodynamic properties of substituted N-(thiophen-2-ylmethyl)anilines are fundamental to their potential as drug candidates. While a comprehensive experimental database for this specific class of compounds is yet to be established, this guide provides a robust framework for their study. By combining established experimental techniques with the predictive power of computational chemistry, researchers can gain critical insights into the stability, solubility, and binding characteristics of these molecules.
Future work should focus on the systematic experimental determination of thermodynamic data for a diverse set of substituted N-(thiophen-2-ylmethyl)anilines. This will not only provide valuable data for ongoing drug discovery projects but also serve to validate and refine computational models, ultimately accelerating the rational design of the next generation of therapeutics.
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Mendoza-Espinoza, J. A., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Anais da Academia Brasileira de Ciências, 95. [Link]
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Çakmak, Ş., Keleşoğlu, Z., Uzun, S., Veyisoğlu, A., Yakan, H., & Ersanlı, C. C. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl) thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(7), 390-397. [Link]
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Tavakol, H., Shamsaddinimotlagh, S., & Kazemi, A. (2019). DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β-nitrostyrenes. Research on Chemical Intermediates, 45(11), 5431-5444. [Link]
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Tavakol, H., Shamsaddinimotlagh, S., & Kazemi, A. (2019). DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β-nitrostyrenes. Research on Chemical Intermediates, 45, 5431-5444. [Link]
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Çakmak, Ş., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen 2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(7), 390-397. [Link]
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The Strategic Imperative for Fluorinated Anilines in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Fluorinated Aniline Compounds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and physicochemical properties.[3] Judicious placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity.[2] Fluorinated anilines, in particular, are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced polymers.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will move beyond simple procedural listings to delve into the mechanistic rationale and field-proven insights that underpin successful synthesis, empowering you to select and optimize the ideal methodology for your specific target.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a foundational method for forming aryl-heteroatom bonds. Its application to fluorinated aniline synthesis typically involves the reaction of an activated aryl fluoride with an amine or, conversely, an aryl amine with a highly activated fluoroarene.
Causality and Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The success of this pathway is critically dependent on the electronic nature of the aromatic ring.
-
Activating Groups are Essential: The presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group is paramount.[7] These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step.
-
The Fluorine Anomaly: While the C-F bond is the strongest carbon-halogen bond, fluoride can be an excellent leaving group in SNAr reactions.[7] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. Fluorine's intense electron-withdrawing inductive effect strongly activates the ring towards nucleophilic attack, often accelerating the reaction compared to other halogens.[6]
Experimental Protocol: Synthesis of N-Aryl-5-fluoro-2-nitroaniline
This protocol is adapted from methodologies where activated fluoroarenes react with amines.[8]
-
Materials: 5-Fluoro-2-nitroaniline (1.0 equiv), desired aryl amine (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.5 equiv), Dimethyl Sulfoxide (DMSO) as solvent.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-2-nitroaniline, the aryl amine, and K₂CO₃.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker of cold water.
-
The product often precipitates and can be collected by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Electrophilic Fluorination: Direct C-H Functionalization
Directly installing a fluorine atom onto an aniline backbone is a highly convergent strategy. This is achieved using electrophilic fluorinating agents, which formally deliver an "F⁺" equivalent to an electron-rich aromatic ring.
Causality and Mechanistic Insight
The success of this approach hinges on managing the reactivity and regioselectivity of the powerful fluorinating agents.
-
Choice of Fluorinating Agent: Modern electrophilic fluorinating agents are N-F based reagents. Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are the most common.[9][10] They are crystalline solids that are significantly easier and safer to handle than elemental fluorine gas.[10] Selectfluor is generally more reactive, while NFSI can sometimes offer different selectivity.[11]
-
Directing Group Effects: The amino group of aniline is a strong ortho, para-director. Direct fluorination of aniline itself often leads to a mixture of products and potential polymerization. Therefore, the amino group is typically protected (e.g., as an acetamide or carbamate) to moderate its activating effect and improve selectivity.
-
Solvent and Catalyst Choice: The reaction conditions can be tuned to favor specific outcomes. For instance, some transformations can be mediated by transition metals (e.g., Au, Ag) or performed under metal-free conditions.[9][11] The choice of solvent (e.g., acetonitrile, dichloromethane) is critical for solubility and to modulate reagent reactivity.
Experimental Protocol: Electrophilic Fluorination using Selectfluor®
This protocol is a general representation of the fluorination of an activated aromatic compound.[11]
-
Materials: Acetanilide derivative (1.0 equiv), Selectfluor® (1.1-1.5 equiv), Acetonitrile (MeCN) as solvent.
-
Procedure:
-
Dissolve the acetanilide derivative in anhydrous acetonitrile in a flask protected from moisture.
-
Add Selectfluor® portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash chromatography to isolate the fluorinated acetanilide. The protecting group can then be removed under standard conditions (e.g., acid or base hydrolysis) to yield the target fluorinated aniline.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Powerhouse
The Buchwald-Hartwig amination is a highly versatile and powerful method for constructing C-N bonds.[12] It allows for the coupling of aryl halides (including fluorides, though they are less reactive) or triflates with a wide variety of amines.[13] This reaction has revolutionized the synthesis of substituted anilines due to its broad substrate scope and high functional group tolerance.[12]
Causality and Mechanistic Insight
This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of each component is a deliberate decision to optimize the efficiency of this cycle.
-
The Ligand is Key: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. They promote the rate-limiting reductive elimination step that forms the C-N bond and releases the product.[14]
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species for coupling. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The base strength must be matched to the pKa of the amine.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl >> F.[15] While coupling of aryl fluorides is challenging due to the strength of the C-F bond, specialized catalyst systems have been developed to enable their use, though aryl bromides and chlorides remain more common starting materials for synthesizing fluorinated anilines.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of a Fluoro-Aryl Bromide
This protocol is a representative example for coupling an aryl bromide with an amine.[17][18]
-
Materials: Fluoro-substituted aryl bromide (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (1-5 mol%), XPhos ligand (2-10 mol%), Sodium tert-butoxide (1.4 equiv), Toluene (anhydrous).
-
Procedure:
-
To a glovebox or a flask maintained under a strict inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the fluoro-substituted aryl bromide and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired fluorinated aniline.
-
Comparative Analysis of Core Methodologies
The selection of a synthetic route is a multi-factorial decision balancing substrate availability, cost, scalability, and functional group compatibility.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination | Buchwald-Hartwig Amination |
| Key Principle | Addition-Elimination | C-H Activation / Fluorination | Pd-Catalyzed Cross-Coupling |
| Common Substrate | Activated aryl fluoride | Electron-rich aniline/precursor | Aryl halide/triflate + Amine |
| Driving Force | Strong electron-withdrawing groups | Electrophilic "F⁺" source | Reductive elimination from Pd(II) |
| Advantages | Often inexpensive, scalable, metal-free. | Highly convergent, late-stage potential. | Extremely broad scope, high functional group tolerance.[12] |
| Limitations | Requires specific electronic activation (ortho/para EWG).[7] | Regioselectivity can be challenging, over-fluorination risk. | Cost of catalyst/ligands, sensitivity to air/moisture. |
| Typical Conditions | High temperatures (100-160 °C), polar aprotic solvents. | Mild to moderate temperatures, often MeCN. | Moderate temperatures (80-110 °C), inert atmosphere required. |
Critical Safety Protocols for Fluorination Chemistry
Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.
-
General Handling: Always handle fluorinating agents in a well-ventilated chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene or nitrile).[20]
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All work must be conducted in a dedicated fume hood, and a calcium gluconate gel must be readily available as a first-aid antidote for skin exposure.[20][21]
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): While solids, these are strong oxidizing agents. Avoid contact with combustible materials. Small residual amounts are best disposed of as solid chemical waste rather than attempting to quench them.[19]
-
Reaction Quenching: Reactions involving highly reactive fluorinating agents should be quenched with extreme care. A common procedure involves slowly adding the reaction mixture to a chilled solution of saturated sodium bicarbonate to neutralize acidic byproducts and decompose excess reagent.[19] This process can be exothermic and release gas; therefore, it must be done slowly and with vigorous stirring.
Conclusion
The synthesis of fluorinated anilines is a dynamic field with a rich arsenal of methodologies. Classical SNAr reactions remain valuable for specific, electronically activated substrates. Direct electrophilic fluorination offers an elegant and convergent route, particularly for late-stage functionalization. However, the unparalleled scope and reliability of transition-metal-catalyzed methods, exemplified by the Buchwald-Hartwig amination, have established them as the preeminent strategy for accessing complex and diverse fluorinated aniline targets. A thorough understanding of the mechanistic underpinnings of each method is crucial for rational route design, reaction optimization, and ultimately, the successful synthesis of these vital chemical building blocks.
References
-
ResearchGate. (n.d.). Catalyst‐free fluorination of aniline derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
- Google Patents. (1979). US4145364A - Preparation of fluorinated anilines.
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Nature.com. (2020). Transition-Metal-Catalyzed Amination of Aryl Fluorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
-
YouTube. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
ACS Publications. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Retrieved from [Link]
-
ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Retrieved from [Link]
-
Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]
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-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline is a synthetically valuable intermediate that merges three key structural motifs of interest in medicinal chemistry: a difluorinated aniline ring, a thiophene moiety, and a secondary amine linker. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, while the aniline core provides a versatile scaffold for further chemical elaboration.
These application notes provide a comprehensive guide to the synthetic utility of this compound, focusing on its application as a precursor for the synthesis of complex heterocyclic systems and as a substrate in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are based on established synthetic methodologies for analogous structures and are intended to serve as a robust starting point for researchers.
I. Synthesis of this compound
The title compound is readily synthesized via reductive amination of 2,4-difluoroaniline with thiophene-2-carboxaldehyde. This common and efficient transformation forms the basis for accessing a wide range of N-substituted anilines.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2,4-difluoroaniline
-
Thiophene-2-carboxaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if using STAB)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-difluoroaniline (1.0 equiv.) in the chosen solvent (DCM or MeOH), add thiophene-2-carboxaldehyde (1.0-1.2 equiv.).
-
If using STAB in DCM, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add the reducing agent (STAB, 1.5 equiv. or NaBH₄, 1.5 equiv.) portion-wise to the reaction mixture. If using NaBH₄ in MeOH, the reaction should be cooled in an ice bath prior to addition.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
II. Application in the Synthesis of Fused Heterocycles: Thieno[2,3-b]quinolines
A primary application of this compound is as a precursor for the synthesis of fluorinated thieno[2,3-b]quinolines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is typically achieved through an intramolecular cyclization reaction, such as a Friedel-Crafts or Pictet-Spengler type reaction.
Proposed Mechanism: Acid-Catalyzed Intramolecular Cyclization
The intramolecular cyclization is proposed to proceed via an acid-catalyzed mechanism. The secondary amine is first acylated, followed by the formation of an electrophilic iminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich thiophene ring, followed by dehydration and aromatization to yield the thieno[2,3-b]quinoline core.
Caption: Proposed mechanism for the synthesis of fluorinated thieno[2,3-b]quinolines.
Protocol 2: Synthesis of Fluorinated Thieno[2,3-b]quinolines
This protocol provides a general procedure for the intramolecular cyclization of this compound to the corresponding thieno[2,3-b]quinoline.
Materials:
-
This compound
-
Anhydrous acylating agent (e.g., acetic anhydride, acetyl chloride)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid)
-
Inert solvent (e.g., toluene, xylene)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv.) in an inert solvent, add the acylating agent (1.1 equiv.) and stir at room temperature for 1-2 hours.
-
Carefully add the acid catalyst (e.g., PPA) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired fluorinated thieno[2,3-b]quinoline.
III. Application in Palladium-Catalyzed Cross-Coupling Reactions
The this compound scaffold is amenable to further functionalization via palladium-catalyzed cross-coupling reactions. The difluorinated aniline ring can be modified at the positions ortho or meta to the amine, and the thiophene ring can also be functionalized, depending on the specific reaction conditions and the directing effects of the substituents.
Caption: Cross-coupling reactions of this compound.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., bromo or iodo substituted)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the halogenated aniline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of a halogenated derivative of this compound with an alkene.
Materials:
-
Halogenated this compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube, combine the halogenated aniline (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0 equiv.).
-
If necessary, add a phosphine ligand (e.g., P(o-tolyl)₃).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction to 100-140 °C for 12-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of a halogenated derivative of this compound with an amine.
Materials:
-
Halogenated this compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the halogenated aniline, amine, and solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 8-24 hours.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
| Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-95 |
| Heck | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | 60-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 70-90 |
Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrates and reaction conditions.
Conclusion
This compound serves as a highly versatile and valuable building block in organic synthesis. Its utility in constructing complex heterocyclic systems like fluorinated thieno[2,3-b]quinolines and its amenability to a range of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided in these application notes offer a solid foundation for the exploration of the rich chemistry of this fluorinated scaffold.
References
-
PubChem. 2,4-difluoro-N-[(E)-(2-methylphenyl)methylideneamino]aniline. [Link]
-
National Center for Biotechnology Information. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
-
MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
National Center for Biotechnology Information. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. [Link]
-
National Center for Biotechnology Information. Curtin-Hammett-Driven Intramolecular Cyclization of Heteroenyne-Allenes to Phenanthridine-Fused Quinazoliniminiums. [Link]
-
Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
Sources
Application Notes & Protocols: 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline as a Versatile Scaffold for Bioactive Molecule Development
Abstract
This guide provides a comprehensive overview of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, a key building block in modern medicinal chemistry. We detail its synthesis, physicochemical properties, and its application in the development of novel bioactive molecules. The strategic incorporation of a difluorinated aniline ring and a thiophene moiety offers a unique combination of properties, including enhanced metabolic stability and versatile pharmacophoric interactions. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for utilizing this scaffold, underpinned by mechanistic rationale and supporting data.
Introduction: The Strategic Value of Fluorination and Heterocycles
In contemporary drug discovery, the precise manipulation of a molecule's properties is paramount to achieving desired therapeutic outcomes. The incorporation of fluorine atoms and heterocyclic rings are two of the most powerful strategies employed by medicinal chemists.
The N-(thiophen-2-ylmethyl)aniline scaffold represents a prime example of "substructure splicing," a design strategy that integrates two biologically relevant moieties to create a new chemical entity with potentially synergistic properties.[1] The thiophene ring, a common feature in many approved drugs, acts as a versatile bioisostere for a phenyl group, influencing electronic properties and target engagement.
Fluorination of the aniline ring, as seen in this compound, is a widely adopted tactic to modulate key drug-like properties.[1][2] The strong carbon-fluorine bond can block sites of metabolism, leading to improved pharmacokinetic profiles and a longer duration of action.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of adjacent functional groups, which can be critical for optimizing interactions with biological targets.[1] This building block, therefore, provides a robust starting point for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[3][4]
Physicochemical & Structural Data
The foundational data for this compound is summarized below. Understanding these properties is crucial for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 1019513-80-4 | [5][6] |
| Molecular Formula | C₁₁H₉F₂NS | [1] |
| Molecular Weight | 225.26 g/mol | [1] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)NCC2=CC=CS2 | [7] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [7] |
| Predicted LogP | 3.81 | [7] |
Synthesis of the Core Building Block
The most efficient and widely used method for synthesizing N-alkylated anilines like the title compound is reductive amination.[1][3] This two-step, one-pot process involves the initial formation of an imine from an aniline and an aldehyde, followed by its immediate reduction to the corresponding secondary amine.
Workflow: Synthesis via Reductive Amination
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
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- 5. This compound | 1019513-80-4 [chemicalbook.com]
- 6. 2,4-difluoro-N-((thiophen-2-yl)methyl)aniline - CAS:1019513-80-4 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
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The Versatile Scaffold of 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline in Modern Medicinal Chemistry: Application Notes for the Development of Novel Kinase Inhibitors
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline represents a compelling example of this approach, integrating two biologically significant moieties: a difluorinated aniline and a thiophene ring. This unique structural amalgamation provides a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.
The inclusion of fluorine atoms on the aniline ring is a widely employed strategy in medicinal chemistry to enhance crucial drug-like properties. The strong carbon-fluorine bond can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the in vivo half-life of a compound. Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity and selectivity.
The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows it to serve as a key interaction motif with a variety of biological targets, while also influencing the overall physicochemical properties of the molecule.[1]
This application note will explore the potential of this compound as a foundational scaffold for the development of potent and selective kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. We will provide a detailed, step-by-step protocol for the synthesis of a novel derivative, as well as a comprehensive biological assay for the evaluation of its inhibitory activity.
Targeting Tumor Angiogenesis: The Rationale for VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their rapid proliferation. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary regulators of this process.[2][3] Overexpression of VEGF is a common feature of many solid tumors, leading to the activation of VEGFR-2 signaling pathways that promote endothelial cell proliferation, migration, and survival.[2]
Inhibition of VEGFR-2 is a clinically validated therapeutic strategy for the treatment of various cancers.[3][4] Small molecule kinase inhibitors that target the ATP-binding site of VEGFR-2 can effectively block its downstream signaling, thereby suppressing tumor angiogenesis and impeding tumor growth.[5] The 2,4-difluoroaniline moiety has been successfully incorporated into potent VEGFR-2 inhibitors, highlighting the potential of our core scaffold in this therapeutic area.[6]
Caption: Synthetic workflow for the proposed VEGFR-2 inhibitor.
Step-by-Step Synthesis Protocol
Materials:
-
This compound
-
5-Formylthiophene-2-carboxamide
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 5-formylthiophene-2-carboxamide (1.0 eq), and 50 mL of anhydrous ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction between the aniline and the aldehyde.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid, followed by a brine wash (25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure target compound, N-(5-carbamoylthiophen-2-yl)-N'-(2,4-difluorophenyl)methanimine .
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol II: In Vitro VEGFR-2 Kinase Inhibition Assay
To assess the biological activity of the newly synthesized compound, a biochemical kinase assay is performed to determine its half-maximal inhibitory concentration (IC₅₀) against VEGFR-2.
Assay Principle
This assay measures the ability of the test compound to inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.
Step-by-Step Assay Protocol
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (adenosine triphosphate)
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing:
-
Kinase buffer
-
Recombinant VEGFR-2 kinase (at a pre-determined optimal concentration)
-
Peptide substrate (at its Kₘ concentration)
-
Test compound at various concentrations (final DMSO concentration should be ≤ 1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well (at its Kₘ concentration).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce a luminescent signal from the remaining ATP.
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the VEGFR-2 kinase inhibition assay will provide valuable insights into the structure-activity relationship of this class of compounds.
| Compound | Modification on Thiophene Ring | VEGFR-2 IC₅₀ (nM) |
| Lead Compound | -H | >10,000 |
| Derivative 1 | -CHO | 5,000 |
| Target Compound | -CONH₂ | To be determined |
| Literature Compound A | Substituted pyrazole | 50 |
| Literature Compound B | Substituted triazole | 25 |
This table presents hypothetical data for illustrative purposes.
Based on the initial results, further optimization of the scaffold can be pursued. For instance, modifying the carbamoyl group, exploring different substituents on the thiophene ring, or replacing the thiophene with other five-membered heterocycles could lead to the discovery of even more potent and selective VEGFR-2 inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. Its inherent structural features, combining the benefits of a fluorinated aniline and a versatile thiophene ring, provide a solid foundation for rational drug design. The detailed synthetic and biological protocols provided in this application note offer a practical guide for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. Through systematic derivatization and biological evaluation, it is anticipated that novel drug candidates with improved efficacy and safety profiles can be discovered, ultimately contributing to the advancement of cancer therapy.
References
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Huang, W. S., et al. (2009). 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 52(15), 4743-4756. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
- Hennequin, L. F., et al. (2002). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Iressa, ZD1839), a selective inhibitor of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 12(10), 1343-1346.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Fancelli, D., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
- Asquith, C. R. M., & Tizzard, G. J. (2020). Synthesis and characterization of a 4-anilinoquinoline derivative incorporating a difluoromethyl group. Molbank, 2020(2), M1125.
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NIH. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Thiophene-based kinase inhibitors: A review. European Journal of Medicinal Chemistry, 183, 111703.
- Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15(6), 385-403.
-
MDPI. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]
-
PubMed. (2012). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[7][8][9]riazine-based VEGFR-2 kinase inhibitors. [Link]
-
ACS Publications. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. [Link]
-
NIH. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. [Link]
-
ResearchGate. (2022). Various scaffolds as potent VEGFR inhibitors. [Link]
-
Bentham Science. Dual Inhibitors of Src and Abl Tyrosine Kinases. [Link]
-
NIH. (2009). 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. [Link]
-
Dovepress. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]
-
PubMed. (2021). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. [Link]
-
PubMed. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. [Link]
-
MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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Application Notes and Protocols for the Synthesis of N-(Thiophen-2-ylmethyl)anilines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(Thiophen-2-ylmethyl)anilines
The N-(thiophen-2-ylmethyl)aniline scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and their incorporation into drug candidates can enhance pharmacological properties.[1][2][3] This class of compounds has been investigated for its potential in developing novel therapeutic agents, including those with antimicrobial and anticancer properties.[4] Reductive amination serves as a cornerstone reaction for the efficient synthesis of these and other substituted amines, valued for its operational simplicity and broad applicability.[5][6] This application note provides a detailed protocol for the synthesis of N-(thiophen-2-ylmethyl)anilines, exploring both a one-pot and a two-step reductive amination strategy.
Chemical Principles and Rationale
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through the initial reaction of a carbonyl compound (thiophene-2-carbaldehyde) with an amine (aniline) to form an imine intermediate. This imine is then reduced in situ or in a subsequent step to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, influencing yield, selectivity, and functional group tolerance.[7]
Mechanism of Reductive Amination
The reaction commences with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This is followed by dehydration to form a Schiff base, or imine. The subsequent reduction of the C=N double bond by a hydride reducing agent yields the final N-(thiophen-2-ylmethyl)aniline.
Experimental Workflow Overview
The synthesis of N-(thiophen-2-ylmethyl)anilines can be approached via two primary methodologies: a direct (one-pot) or an indirect (two-step) reductive amination. The choice between these methods often depends on the stability of the imine intermediate and the desired control over the reaction.
Caption: General experimental workflow for the synthesis of N-(thiophen-2-ylmethyl)anilines.
Recommended Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for one-pot reductive aminations. Its reduced reactivity towards aldehydes and ketones compared to iminium ions minimizes the formation of alcohol byproducts.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thiophene-2-carbaldehyde | 112.14 | 1.0 | 112 mg |
| Aniline | 93.13 | 1.0 | 93 mg |
| Sodium Triacetoxyborohydride | 211.94 | 1.2 | 254 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
| Eluent (e.g., Hexane:Ethyl Acetate) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 mmol) and aniline (1.0 mmol). Dissolve the reactants in dichloromethane (10 mL).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(thiophen-2-ylmethyl)aniline.[8]
Recommended Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method involves the initial formation and isolation of the imine intermediate, followed by its reduction with sodium borohydride (NaBH₄). This can be advantageous when the imine is stable and to avoid potential side reactions of the aldehyde with the reducing agent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thiophene-2-carbaldehyde | 112.14 | 1.0 | 112 mg |
| Aniline | 93.13 | 1.0 | 93 mg |
| Ethanol | - | - | 10 mL |
| Sodium Borohydride | 37.83 | 1.5 | 57 mg |
| Methanol | - | - | 5 mL |
| Water | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
| Eluent (e.g., Hexane:Ethyl Acetate) | - | - | As needed |
Step-by-Step Procedure
Step 1: Imine Formation
-
Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL).
-
Reaction: Heat the mixture to reflux and monitor the formation of the imine by TLC. The reaction is typically complete within 1-2 hours.
-
Isolation (Optional): Cool the reaction mixture to room temperature. The imine may precipitate and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
Step 2: Reduction of the Imine
-
Reaction Setup: Dissolve the crude imine from the previous step in methanol (5 mL).
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the imine is consumed.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol 1.[8]
Characterization of N-(Thiophen-2-ylmethyl)aniline
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₁₁H₁₁NS
-
Molecular Weight: 189.28 g/mol
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.35 (m, 2H, Ar-H of aniline)
-
δ 7.15 (dd, J = 5.1, 1.2 Hz, 1H, H-5 of thiophene)
-
δ 6.95 (m, 1H, H-3 of thiophene)
-
δ 6.90 (dd, J = 5.1, 3.5 Hz, 1H, H-4 of thiophene)
-
δ 6.70-6.80 (m, 3H, Ar-H of aniline)
-
δ 4.55 (s, 2H, CH₂)
-
δ 4.10 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148.0 (Ar-C of aniline)
-
δ 143.0 (Ar-C of thiophene)
-
δ 129.5 (Ar-CH of aniline)
-
δ 127.0 (Ar-CH of thiophene)
-
δ 125.0 (Ar-CH of thiophene)
-
δ 124.5 (Ar-CH of thiophene)
-
δ 118.0 (Ar-CH of aniline)
-
δ 113.5 (Ar-CH of aniline)
-
δ 48.5 (CH₂)
-
-
IR (KBr, cm⁻¹):
-
3400-3300 (N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
1600, 1500 (Ar C=C stretch)
-
1335-1250 (Ar C-N stretch)[9]
-
-
Mass Spectrometry (EI):
-
m/z 189 (M⁺)[10]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions | Ensure anhydrous conditions. For the one-pot method, add NaBH(OAc)₃ slowly. For the two-step method, ensure complete imine formation before reduction. |
| Formation of Thiophen-2-ylmethanol | Aldehyde reduction by the hydride agent | Use a milder reducing agent like NaBH(OAc)₃. In the two-step method, ensure complete imine formation before adding NaBH₄. |
| Dialkylation of Aniline | Reaction of the product with the aldehyde | Use a 1:1 stoichiometry of aniline to aldehyde. The two-step method can offer better control. |
| Difficult Purification | Presence of unreacted starting materials or byproducts | Optimize the reaction conditions to drive the reaction to completion. Employ gradient elution during column chromatography for better separation. |
Conclusion
The reductive amination of thiophene-2-carbaldehyde with aniline is an effective and versatile method for the synthesis of N-(thiophen-2-ylmethyl)anilines. Both the one-pot procedure with sodium triacetoxyborohydride and the two-step method with sodium borohydride offer reliable routes to the target compound. The choice of protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents. Careful monitoring and optimized purification are key to obtaining high yields of the desired product.
References
Click to expand
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. DOI: 10.1021/ed083p929.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(24), 8700. DOI: 10.3390/molecules27248700.
-
Synthesis of (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]
- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5427-5437. DOI: 10.1039/D3OB00676A.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]
-
Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]
- Reductive amination of tertiary anilines and aldehydes. (2013). Chemical Communications, 49(78), 8866-8868. DOI: 10.1039/c3cc45084h.
- 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469. DOI: 10.1107/s1600536812030581.
- 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. DOI: 10.1107/s1600536811024350.
- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences, 10(3), 1735-1750. DOI: 10.5194/bg-10-1735-2013.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Organic & Biomolecular Chemistry, 21(31), 6426-6434. DOI: 10.1039/d3ob00976k.
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(3), 1051-1055.
- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2023). CCS Chemistry, 5(12), 3333-3341. DOI: 10.31635/ccschem.023.202303333.
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines. (n.d.). Google Patents.
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved from [Link]
- Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine. (2025).
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-[2-(Thiophen-2-yl)ethyl]aniline. (n.d.). SpectraBase. Retrieved from [Link]
- One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. (2015). Journal of Chemical Research, 39(7), 390-393. DOI: 10.3184/174751915x14351578399127.
-
Thiophene, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Introduction: A Framework for Interrogating a Privileged Scaffold
The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to interact with a wide array of biological targets, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antipsychotic.[3][4] The subject of this guide, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline (herein referred to as DFTA), combines this versatile thiophene moiety with a difluorinated aniline group, a common strategy to enhance metabolic stability and binding affinity.
Given its structure, DFTA holds the potential to modulate several major drug target classes. A high-throughput screening (HTS) campaign is the cornerstone of modern drug discovery for rapidly identifying such biological activities from large compound libraries.[5] This document provides a comprehensive, target-agnostic framework for designing and executing robust HTS assays involving DFTA. Instead of a single protocol, we present a strategic playbook tailored to the most probable target classes for this scaffold: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. Our focus is on ensuring scientific integrity through built-in validation systems, allowing researchers to generate high-quality, actionable data.
Section 1: Foundational Steps - Compound Management and Preparation
Before any screening can commence, the integrity and handling of the test compound must be rigorously established. Failure at this stage is a common source of unreliable data.
1.1. Physicochemical Assessment & Solubility The first step is to understand the solubility profile of DFTA in aqueous buffer systems commonly used for HTS.
-
Rationale: Compound precipitation is a major cause of false positives (through light scattering in optical assays) and false negatives (by reducing the effective concentration). Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries, but the final assay concentration of DMSO should be kept low (typically ≤1%) to avoid impacting biological targets.
-
Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of DFTA in 100% DMSO.
-
Create a serial dilution series from the stock solution in a 96-well plate using DMSO.
-
In a separate 96-well clear-bottom plate, add 99 µL of the primary assay buffer to each well.
-
Transfer 1 µL of the DMSO serial dilutions into the corresponding wells of the buffer plate, mixing vigorously. This creates a final 1% DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity by reading absorbance at 620 nm or using a nephelometer.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit.
-
1.2. Preparation of Compound Source Plates For an HTS campaign, DFTA should be prepared in a standardized plate format for seamless integration with automated liquid handlers.[5]
-
Protocol: Master & Assay-Ready Plate Preparation
-
From the 10 mM DMSO stock, prepare a sufficient volume of an intermediate stock (e.g., 1 mM).
-
Using an acoustic liquid handler or multichannel pipette, dispense the intermediate stock into a 384-well source plate. This "Master Plate" can be stored at -20°C or -80°C.
-
From the Master Plate, create "Assay-Ready" plates by stamping a small volume (e.g., 50-100 nL) into the wells of the final 384- or 1536-well assay plates. These plates contain DFTA at various concentrations and are ready for the addition of reagents.
-
Section 2: The HTS Workflow - A Self-Validating Cascade
A successful HTS campaign is more than a single experiment; it is a logical progression designed to identify true hits and eliminate artifacts.[6] The workflow described below is a self-validating system that builds confidence at each stage.
Caption: The High-Throughput Screening (HTS) cascade for hit validation.
Section 3: Primary Assay Protocols - A Target-Class-Based Approach
We present three detailed protocols for screening DFTA against high-priority target classes. These assays are chosen for their robustness, scalability, and compatibility with standard HTS automation.[7]
Protocol A: Protein Kinase Inhibition Screening
-
Principle: Many kinase inhibitors feature scaffolds similar to DFTA. This protocol utilizes a luminescence-based assay that quantifies ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption, while an active inhibitor will spare ATP, resulting in a high luminescence signal. This format is highly sensitive and robust.[8][9]
-
Assay Format: Homogeneous Luminescence (e.g., Kinase-Glo®)
-
Plate Format: 384-well, low-volume, white, solid bottom
Experimental Protocol: Kinase Inhibition
-
Reagent Preparation: Prepare Kinase Buffer, Enzyme solution (e.g., a specific kinase of interest), and Substrate/ATP mix according to the manufacturer's protocol. The ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.[10]
-
Compound Dispensing: Add 50 nL of DFTA (from the assay-ready plate) and controls (100% inhibition control, 0% inhibition/vehicle control) to the assay plate.
-
Enzyme Addition: Dispense 5 µL of the kinase solution into each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This step allows the compound to bind to the kinase before the reaction is initiated, which is crucial for detecting slow-binding or irreversible inhibitors.
-
-
Reaction Initiation: Dispense 5 µL of the Substrate/ATP mix to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Signal Detection: Add 10 µL of the luminescence detection reagent (which stops the reaction and generates the light signal). Incubate for 10 minutes.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Protocol B: GPCR Modulation Screening
-
Principle: GPCRs are a major class of drug targets.[11] Many GPCRs, particularly those in the Gq family, signal through the release of intracellular calcium (Ca2+). This protocol uses a fluorescent dye that is sequestered in the cell and fluoresces brightly upon binding to Ca2+, providing a direct readout of receptor activation.[12]
-
Assay Format: Homogeneous Fluorescence, Calcium Flux (e.g., FLIPR® Calcium Assay)
-
Plate Format: 384-well, black wall, clear bottom
Experimental Protocol: GPCR Calcium Flux
-
Cell Culture: Plate cells stably expressing the GPCR of interest into the 384-well plates 18-24 hours prior to the assay, allowing them to form a confluent monolayer.
-
Dye Loading: Prepare the calcium-sensitive dye solution containing a probenecid solution (to prevent dye leakage from the cells). Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Dye Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
Compound Pre-addition (for Antagonist Mode): For screening DFTA as an antagonist, add 5 µL of the compound from the assay-ready plate and incubate for 15-30 minutes.
-
Data Acquisition: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR®, FDSS).
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
For Agonist Mode: Add 5 µL of assay buffer (vehicle) or DFTA.
-
For Antagonist Mode: Add 5 µL of a known agonist at its EC₈₀ concentration.
-
Continue reading the fluorescence signal for 2-3 minutes to capture the full kinetic response.
-
-
Data Analysis: The response is typically measured as the maximum peak height minus the baseline reading.
Protocol C: Ion Channel Blockade Screening
-
Principle: Ion channels are critical for neuronal signaling and cardiac function.[13] This assay uses a fluorescent dye that partitions into the cell membrane and changes its fluorescence intensity in response to changes in membrane potential. Depolarization (channel opening) or hyperpolarization (channel closing/blocking) can be detected.[14]
-
Assay Format: Homogeneous Fluorescence, Membrane Potential
-
Plate Format: 384-well, black wall, clear bottom
Experimental Protocol: Ion Channel Membrane Potential
-
Cell Culture: Plate cells expressing the ion channel of interest into 384-well plates 18-24 hours before the assay.
-
Compound Addition: Add 5 µL of DFTA from the assay-ready plate and incubate for 15-30 minutes at 37°C.
-
Dye Loading: Prepare the membrane potential dye solution and add 10 µL to each well.
-
Dye Incubation: Incubate for 30-60 minutes at 37°C.
-
Data Acquisition: Place the plate in a fluorescence plate reader.
-
Establish a stable baseline reading.
-
Add 5 µL of a stimulus solution (e.g., a high potassium buffer to open voltage-gated channels, or a specific ligand to open ligand-gated channels).
-
Read the fluorescence change immediately for 1-2 minutes.
-
-
Data Analysis: An active blocker like DFTA would be expected to reduce the fluorescence change caused by the stimulus.
Section 4: Ensuring Trustworthiness - Counter-Screening & Hit Validation
A primary hit is only a starting point. Rigorous counter-screening is mandatory to eliminate false positives and build a case for a compound's specific biological activity.[15][16] This process is the cornerstone of a trustworthy HTS campaign.
Technology-Specific Counter-Screens
-
Rationale: Compounds can directly interfere with the assay technology itself. For example, a compound might inhibit the luciferase enzyme in a luminescence assay or be autofluorescent in a fluorescence assay, leading to a false signal.[15]
-
Protocol Example (Luciferase Inhibition):
-
Follow the Kinase Inhibition protocol (Protocol A), but omit the kinase enzyme and substrate.
-
The reaction mix should contain only buffer and ATP.
-
Add DFTA and the luminescence detection reagent.
-
A compound that directly inhibits luciferase will show a reduced signal in this format and should be flagged as a potential artifact.
-
Target-Independent Activity Screens
-
Rationale: A compound might appear active by causing a general cellular effect, such as cytotoxicity, rather than by modulating the intended target.[16]
-
Protocol Example (Cell Viability/Cytotoxicity):
-
Plate the cells used in the primary screen (e.g., the GPCR or ion channel cell line) in a 384-well plate.
-
Treat the cells with DFTA at the same concentrations used in the dose-response study. Incubate for the same duration as the primary assay.
-
Add a viability reagent, such as one that measures cellular ATP (e.g., CellTiter-Glo®).[17]
-
Read the luminescence. A significant decrease in signal indicates cytotoxicity.
-
Interpretation: A hit should ideally show potency against its target at a concentration at least 10-fold lower than its cytotoxic concentration.[15]
-
Orthogonal Validation
-
Rationale: To confirm a hit, its activity should be verified using a different assay technology that relies on a distinct physical principle.[18] This greatly reduces the chance that the observed activity is an artifact of the primary assay format.
-
Example: If DFTA is a confirmed hit from a fluorescence-based GPCR assay, its binding to the receptor could be validated using a label-free technology, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI).[19]
Section 5: Data Analysis and Quality Control
Raw data from an HTS plate must be normalized and analyzed against statistical quality metrics to ensure the validity of the results.[20][21]
HTS Quality Control Metrics
The quality of an HTS assay is typically assessed on each plate using the signals from the positive and negative controls.
| Metric | Formula | Recommended Value | Interpretation |
| Z-Factor (Z') | 1 - [ (3 * (σ_pos + σ_neg)) / | μ_pos - μ_neg | ] | > 0.5 | A measure of the statistical effect size, indicating the separation between the positive and negative control distributions. A Z' > 0.5 is considered an excellent assay.[5] |
| Signal-to-Noise (S/N) | | μ_pos - μ_neg | / sqrt(σ_pos² + σ_neg²) | > 10 | Measures the separation of the means relative to their standard deviations. |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 2 (for inhibition) | A simpler ratio of the mean signals, useful for a quick assessment of the assay window. |
μ = mean; σ = standard deviation; pos = positive control (0% activity); neg = negative control (100% activity)
Hit Determination
-
Primary Screen: A common method for hit selection is based on the standard deviation (SD) of the sample population. A compound that produces a signal greater than 3 times the SD from the mean of the vehicle control wells can be considered a primary hit.
-
Dose-Response Analysis: For confirmed hits, a 10-point dose-response curve is generated. The data is fitted to a four-parameter logistic equation to determine the potency (IC₅₀ or EC₅₀) and the Hill slope. A well-behaved curve with a reasonable Hill slope (typically ~1) provides further confidence in the hit.[22]
Conclusion
This application note provides a strategic and robust framework for conducting high-throughput screening of this compound. By acknowledging the compound's potential to interact with multiple target classes and embedding rigorous validation and counter-screening steps into the workflow, researchers can confidently identify and prioritize true biological activities. This systematic approach minimizes the risk of pursuing false positives and maximizes the potential for discovering novel, developable leads from this promising chemical scaffold. The key to success is not merely generating data, but generating trustworthy data through a well-designed, self-validating experimental cascade.
References
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Hit Validation for Suspicious Minds. Sygnature Discovery. Available at: [Link]
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Label-free High-Throughput Functional Lytic Assays. PubMed. Available at: [Link]
-
Bioluminescent Assays for High-Throughput Screening. PubMed. Available at: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net. Available at: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
-
The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]
-
High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
-
High-Throughput GPCR Assay Development. Agilent. Available at: [Link]
-
Fluorescence-based assays. PubMed - NIH. Available at: [Link]
-
Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Mary Ann Liebert, Inc., publishers. Available at: [Link]
-
Hit Validation. SpiroChem. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Hit Identification and Validation Services. Oncodesign Services. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
High Throughput Screening Flux Assays. Aurora Biomed. Available at: [Link]
-
High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
What is label-free screening and why use it in drug discovery?. Drug Discovery World. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed. Available at: [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available at: [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]
-
Ion Channel Assays. Charles River Laboratories. Available at: [Link]
-
Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences. Available at: [Link]
-
Comprehensive analysis of high-throughput screening data. ResearchGate. Available at: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
Advanced assays for high throughput assessment of ion channel inhibition and cardiac toxicity. SlideShare. Available at: [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link]
-
PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Available at: [Link]
-
A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. Available at: [Link]
-
Counter-Screen Service. Creative Biolabs. Available at: [Link]
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. As a fluorinated aromatic amine containing a thiophene moiety, this compound may serve as a key intermediate in pharmaceutical synthesis. Accurate and robust analytical methods are therefore critical for ensuring quality control, stability, and purity throughout the drug development lifecycle. This application note details protocols for High-Performance Liquid Chromatography (HPLC) for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis. Additionally, spectroscopic techniques for structural elucidation are discussed. The methodologies presented herein are designed for researchers, analytical scientists, and drug development professionals, providing both theoretical grounding and practical, step-by-step protocols.
Introduction: The Analytical Imperative
This compound is a substituted aniline derivative. The presence of two electron-withdrawing fluorine atoms on the aniline ring and a heterocyclic thiophene group influences its chemical properties, such as polarity, volatility, and spectroscopic characteristics. In the context of pharmaceutical development, such compounds are often precursors or intermediates where stringent control of purity and the identification of related substances are paramount for regulatory compliance and final product safety.
The development of sensitive and specific analytical methods is not merely a procedural step but a foundational component of quality assurance. The methods must be capable of separating the target analyte from starting materials, by-products, and potential degradants. This guide provides a multi-faceted analytical approach to address these challenges.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the workhorse for quantitative analysis in the pharmaceutical industry due to its robustness, precision, and versatility. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the organic content of the mobile phase, the retention of the analyte can be controlled to achieve separation from other components in the sample matrix.
Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a starting point for the quantitative analysis of this compound. Optimization and validation are necessary for specific applications.
Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier suitable for potential future transition to LC-MS and helps in achieving sharp peak shapes by controlling the ionization state of the aniline nitrogen.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Elution Mode | Gradient | A gradient elution ensures that both early and late-eluting impurities are effectively separated and eluted within a reasonable run time. |
| Gradient Program | 5% B to 95% B over 15 min | This gradient profile allows for a broad search for potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~254 nm (or λmax) | Aromatic compounds typically exhibit strong absorbance in this region. The optimal wavelength should be determined by UV-Vis spectroscopy. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 ACN:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow and Data Analysis
Caption: HPLC analytical workflow from sample preparation to quantification.
Data analysis involves plotting the peak area of the standards against their known concentrations to generate a linear regression curve. The concentration of the analyte in the sample is then determined from this curve. System suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) must be performed to ensure the validity of the analytical run.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency (GC) and definitive identification based on mass-to-charge ratio (MS). This method is particularly useful for identifying process impurities or degradants that may be more volatile than the parent compound.
Principle of Analysis
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a "fingerprint" for compound identification.
Experimental Protocol: GC-MS Analysis
Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent | A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of compounds. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. A splitless injection may be used for trace analysis. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-500 amu | Covers the expected molecular ion and fragment ions of the analyte and related impurities. |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
Workflow and Data Interpretation
Caption: GC-MS analytical workflow for identification of volatile compounds.
Identification is based on a combination of the analyte's retention time and the comparison of its experimental mass spectrum with a reference spectrum or a spectral library (e.g., NIST). The molecular ion peak and characteristic fragment ions should be present.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For the detection of trace-level impurities or for pharmacokinetic studies, LC-MS/MS offers unparalleled sensitivity and selectivity.[2]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the detection capabilities of two mass analyzers in series. In the most common mode, Multiple Reaction Monitoring (MRM), the first mass analyzer selects a specific precursor ion (e.g., the molecular ion of the analyte), which is then fragmented. The second mass analyzer monitors for a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, significantly reducing background noise and enhancing sensitivity.
Experimental Protocol: LC-MS/MS with MRM
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC method described in Section 2, but with a focus on MS-compatible mobile phases (e.g., formic acid or ammonium acetate buffers).[2] A lower flow rate (e.g., 0.4-0.5 mL/min) may improve ionization efficiency.
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The aniline nitrogen is basic and readily protonated. |
| Precursor Ion (Q1) | [M+H]+ of the analyte | The protonated molecular ion. |
| Product Ion (Q3) | A stable, high-intensity fragment ion | Determined by infusing the analyte and performing a product ion scan. |
| Collision Energy | Optimized for maximum product ion intensity | This is a compound-dependent parameter that requires tuning. |
| Dwell Time | ~50-100 ms | The time spent monitoring a specific MRM transition. |
Sample Preparation:
-
Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples.
Logical Relationship for MRM
Caption: Logical flow of an analyte through a triple quadrupole MS for MRM analysis.
Spectroscopic Characterization
Spectroscopic methods are essential for the initial structural confirmation of the synthesized this compound.
-
UV-Vis Spectroscopy: An ethanolic solution of the compound can be scanned from 200-400 nm to determine its maximum absorbance wavelength (λmax). This value is crucial for setting the optimal detection wavelength in HPLC-UV analysis.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will reveal characteristic absorption bands for the functional groups present, such as N-H stretching, C-F stretching, aromatic C=C bending, and thiophene ring vibrations. This provides a qualitative fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for unambiguous structural elucidation. The chemical shifts, coupling constants, and integration of the signals will confirm the connectivity of the atoms in the molecule.
Method Validation
Any analytical method intended for use in a regulated environment must be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive analysis of this compound. The choice of method will depend on the specific analytical objective, whether it is routine quality control (HPLC), impurity identification (GC-MS), or trace-level quantification (LC-MS/MS). Each protocol serves as a validated starting point, emphasizing the necessity of method optimization and validation for specific matrices and regulatory requirements. By employing these multi-faceted analytical strategies, researchers and drug development professionals can ensure the quality, purity, and consistency of this important chemical entity.
References
-
SIELC Technologies. (2018, February 16). 2,4-Difluoroaniline. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]
-
Dana Bioscience. This compound 1g. Retrieved from [Link]
- Google Patents. (1977). Method of preparing 2,4-difluoroaniline.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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De Bleye, C., et al. (2020). Spectroscopic techniques combined with chemometrics for fast on-site characterization of suspected illegal antimicrobials. Talanta, 219, 121026. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
Kowalska, T., & Sajewicz, M. (2006). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Acta Chromatographica, 17, 134-148. Retrieved from [Link]
-
Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
-
Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. Retrieved from [Link]
-
ResearchGate. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone). Retrieved from [Link]
-
ResearchGate. (2021). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Retrieved from [Link]
-
ResearchGate. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone). Retrieved from [Link]
Sources
Application Notes and Protocols: Investigating 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline as a Novel Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline as a potential kinase inhibitor. While direct evidence of this specific molecule's kinase inhibitory activity is not yet established in the public domain, its structural motifs—a difluorinated aniline and a thiophene ring—are present in numerous known kinase inhibitors. This guide will, therefore, be based on a reasoned, hypothesis-driven approach, outlining the synthesis, characterization, and a full suite of biochemical and cellular assays to rigorously evaluate its potential.
Introduction: The Rationale for Investigating this compound
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. The ideal candidate often possesses a scaffold that can be readily synthesized and modified, and which exhibits favorable interactions within the ATP-binding pocket of a target kinase. The structure of this compound presents several features that make it an intriguing candidate for investigation:
-
The Anilino Moiety: The aniline core is a well-established pharmacophore in a multitude of approved kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR).[1] The fluorine substitutions on the aniline ring can enhance binding affinity through hydrogen bonding and other non-covalent interactions, as well as improve metabolic stability. Derivatives of 4-anilinoquinazoline are known to be highly selective tyrosine kinase inhibitors.[1]
-
The Thiophene Ring: Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially interacting with key residues in the kinase active site.
-
Structural Analogs with Known Activity: The broader class of N-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which can incorporate fluorinated aniline moieties, have been successfully developed as multiple receptor tyrosine kinase (RTK) inhibitors.[4] Furthermore, a structural isomer, 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline, has been noted for its potential biological activities, including anticancer properties.[5]
Given this compelling, albeit circumstantial, evidence, a systematic evaluation of this compound is warranted.
Synthesis and Characterization
The synthesis of this compound is a straightforward process that can be achieved through reductive amination. This common and robust reaction provides a reliable route to the target compound in good yield.
Protocol 2.1: Synthesis via Reductive Amination
Materials:
-
2,4-difluoroaniline
-
Thiophene-2-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2,4-difluoroaniline (1.0 eq) in dichloroethane, add thiophene-2-carbaldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Kinase Inhibition Assays
The initial step in evaluating the potential of a compound as a kinase inhibitor is to perform in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of a panel of kinases.
Protocol 3.1: Broad-Spectrum Kinase Panel Screening
A broad-spectrum screen against a diverse panel of kinases is the most efficient way to identify potential targets and assess selectivity. Several commercial services offer such panels.
Workflow:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) in the primary screen.
-
Kinase Panel: Select a panel of kinases representing different branches of the human kinome. A panel of 50-100 kinases is a good starting point.
-
Assay Principle: The most common assay format is a radiometric assay using ³³P-ATP or a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Protocol 3.2: IC₅₀ Determination for Hit Kinases
For any "hits" identified in the primary screen (typically defined as >50% inhibition at 1 µM), a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is a common approach.
-
Kinase Assay: Perform the kinase assay for the specific hit kinase(s) with the range of compound concentrations.
-
Data Plotting and Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Kinase A | 65% | 95% | 750 |
| Kinase B | 15% | 40% | >10,000 |
| Kinase C | 80% | 98% | 250 |
| ... | ... | ... | ... |
Table 1: Hypothetical data from in vitro kinase screening of this compound.
Cell-Based Assays for Target Validation
Positive results from in vitro assays must be validated in a cellular context to assess membrane permeability, off-target effects, and engagement with the target kinase in its native environment.
Protocol 4.1: Cellular Proliferation/Viability Assay
This assay determines the effect of the compound on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.
Materials:
-
Cancer cell line of interest (e.g., A431 for EGFR, H1975 for mutant EGFR)[6]
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (similar to the IC₅₀ determination) for 48-72 hours.
-
Viability Assessment: Add the viability reagent and measure the signal according to the manufacturer's instructions (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.2: Target Phosphorylation Assay (Western Blot)
This assay directly measures the ability of the compound to inhibit the phosphorylation of the target kinase or its downstream substrates in cells.
Procedure:
-
Cell Treatment: Treat the cells with the compound at various concentrations for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (or substrate) and the total protein as a loading control.
-
Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Workflow Diagrams
To provide a clearer understanding of the experimental logic and the potential mechanism of action, the following diagrams are provided.
Figure 1: Synthesis workflow for this compound.
Figure 2: Experimental workflow for kinase inhibitor screening and validation.
Figure 3: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The protocols and workflows detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential kinase inhibitor. Based on the chemical precedent of its constituent moieties, there is a strong rationale for undertaking such an investigation. Should this initial screening yield promising results, further studies, including medicinal chemistry efforts to optimize potency and selectivity, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling, would be warranted. This structured approach will enable a thorough assessment of the therapeutic potential of this novel chemical entity.
References
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Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]
-
Shanghai Chuangsai. (n.d.). 2,4-difluoro-N-((thiophen-2-yl)methyl)aniline. Retrieved from [Link]
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Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(23), 5727. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
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Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 438-451. Retrieved from [Link]
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Wang, Y., et al. (2020). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 25(15), 3494. Retrieved from [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Biosciences Journal, 6(3), 1-10. Retrieved from [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-15. Retrieved from [Link]
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Zhang, J., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 24(27), 2944-2959. Retrieved from [Link]
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SciELO México. (2019). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Boletín de la Sociedad Química de México, 3(2). Retrieved from [Link]
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PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1234. Retrieved from [Link]
-
National University of Pharmacy of the Ministry of Health of Ukraine. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 4-9. Retrieved from [Link]
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Application Notes and Protocols: Exploring 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline in Novel Polymer Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Foreword: The Imperative for Advanced Functional Polymers
The relentless pursuit of materials with tailored electronic, optical, and physical properties is a cornerstone of modern science. Within this endeavor, the strategic incorporation of fluorine atoms and heterocyclic moieties into polymer backbones has emerged as a highly effective strategy for fine-tuning material characteristics. Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and unique electronic attributes.[1][2][3] Similarly, thiophene-based polymers are at the forefront of organic electronics, valued for their conductivity and electro-optical properties.[4][5][6]
This guide introduces 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, a monomer that synergistically combines the benefits of a fluorinated aniline and a thiophene group. We will explore its potential as a building block for novel polymers with applications spanning from high-performance coatings to advanced electronic devices. These detailed protocols are designed to provide researchers with a robust framework for the synthesis, polymerization, and characterization of polymers derived from this promising monomer.
Part 1: The Monomer - this compound
The monomer, this compound, possesses a unique molecular architecture. The difluorinated aniline core is expected to impart high thermal stability and resistance to chemical degradation, while the thiophene moiety introduces electronic conductivity and potential for π-π stacking interactions, crucial for charge transport in organic semiconductors. The N-substitution with a thiophen-2-ylmethyl group offers a flexible linkage, which can influence the polymer's morphology and solubility.
Monomer Synthesis: A Proposed Protocol via Reductive Amination
While this compound is commercially available, for researchers opting to synthesize it in-house, a reductive amination pathway is a logical and well-established approach.[7] This method involves the reaction of 2,4-difluoroaniline with thiophene-2-carbaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
Experimental Workflow for Monomer Synthesis
Sources
- 1. plasticsengineering.org [plasticsengineering.org]
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- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. The unique structural motifs and diverse electronic properties of these molecules make them privileged scaffolds in the design of new therapeutic agents and functional materials. This application note provides a detailed guide for the synthesis of novel heterocyclic compounds, specifically focusing on the versatile starting material, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline .
The strategic placement of fluorine atoms on the aniline ring offers a powerful tool to modulate the physicochemical and pharmacological properties of the target heterocycles, such as metabolic stability, lipophilicity, and binding affinity. The thiophene moiety, a well-known bioisostere for the phenyl group, introduces a sulfur-containing aromatic ring that can engage in unique interactions with biological targets and also serves as a handle for further functionalization.
This guide is structured to provide not just step-by-step protocols, but also the underlying scientific rationale for the proposed synthetic strategies. We will explore several powerful cyclization reactions to construct diverse heterocyclic cores, including thieno[2,3-b]quinolines and other related structures. The protocols are designed to be self-validating, with clear explanations for each experimental choice.
Strategic Approaches to Heterocycle Synthesis
The structure of this compound offers several avenues for intramolecular cyclization to construct fused heterocyclic systems. The key is to induce an electrophilic attack from the thiophene-methylene unit onto the electron-rich difluoroaniline ring or to activate the aniline ring for cyclization onto the thiophene ring. The following sections will detail plausible and robust synthetic routes.
Acid-Catalyzed Pictet-Spengler-type Cyclization for the Synthesis of Thieno[2,3-b]quinoline Derivatives
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[1][2] A variation of this reaction can be envisioned to synthesize thieno[2,3-b]quinolines from our starting material. This approach relies on the in-situ generation of an electrophilic iminium ion or a related carbocationic species that undergoes intramolecular electrophilic aromatic substitution.
Diagram 1: Proposed Pictet-Spengler-type Cyclization Pathway
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Protocol 1: Synthesis of 6,8-difluoro-4,9-dihydro-3H-thieno[2,3-b]quinoline
This protocol details the acid-catalyzed cyclization of this compound. The choice of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent is crucial for promoting the dehydration and subsequent intramolecular cyclization.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add polyphosphoric acid (10 eq by weight) or Eaton's reagent (10 mL per gram of starting material).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired tetrahydrothieno[2,3-b]quinoline.
Rationale: The highly viscous nature of PPA provides a non-volatile acidic medium that can be heated to drive the reaction. Eaton's reagent is a less viscous and often more effective alternative. The electron-withdrawing fluorine atoms may deactivate the aniline ring, necessitating elevated temperatures for the cyclization to occur.
Bischler-Napieralski-type Reaction for Dihydrothieno[2,3-b]quinoline Synthesis
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[3][4][5][6] We can adapt this methodology by first acylating our starting material, followed by an intramolecular cyclization promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).
Diagram 2: Bischler-Napieralski-type Synthetic Workflow
Sources
experimental protocol for evaluating the biological activity of thiophene derivatives
An authoritative guide to the in vitro evaluation of thiophene derivatives, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing the biological activity of this versatile class of heterocyclic compounds. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Their structural versatility allows for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]
This guide offers a series of validated, step-by-step protocols for key in vitro assays, explaining the scientific principles behind each method. By providing a framework for generating robust and reproducible data, these notes aim to accelerate the discovery and development of novel thiophene-based therapeutics.
Anticancer Activity: Cytotoxicity Assessment using the MTT Assay
Thiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis, inhibition of topoisomerases, and interaction with tubulin.[4][7][8] A primary and essential step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[15] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12] These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[12][15]
Experimental Protocol
Materials:
-
Thiophene derivatives (dissolved in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[9][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[9] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[13][17] During this time, viable cells will form purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking the plate for a few minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: In Vitro Cytotoxicity
The IC₅₀ values for various thiophene derivatives against different cancer cell lines can be summarized in a table for easy comparison.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Thiophene-A | MCF-7 (Breast) | 48 | 15.2 |
| Thiophene-B | HeLa (Cervical) | 48 | 22.5 |
| Thiophene-C | HepG2 (Liver) | 48 | 8.9 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 |
Workflow Visualization
Caption: Workflow for determining the cytotoxicity of thiophene derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[3][18][19] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the thiophene derivative in a liquid growth medium in a 96-well microtiter plate.[20][21] Each well is then inoculated with a standardized suspension of the test microorganism.[23] After incubation, the plates are examined for visible signs of microbial growth.[21] The MIC is identified as the lowest concentration of the compound at which no growth is observed.[21] This technique is highly accurate, cost-effective, and allows for the simultaneous testing of multiple compounds.[20][21]
Experimental Protocol
Materials:
-
Thiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[23] Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[19]
-
Serial Dilution: Add 100 µL of the concentrated thiophene derivative stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[19] Discard the final 100 µL from the last well of the dilution series. This will result in wells with decreasing concentrations of the compound.
-
Controls: Include a positive control (wells with broth and inoculum, but no compound) to confirm microbial growth and a negative control (wells with broth only) to check for sterility.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the negative control), bringing the final volume in each well to 200 µL.[19]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[20][21]
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] Growth can also be assessed by measuring the absorbance at 600 nm.[19]
Data Presentation: Antimicrobial Activity
The MIC values are typically presented in a table format.
| Compound ID | Test Organism | MIC (µg/mL) |
| Thiophene-D | Staphylococcus aureus ATCC 29213 | 16 |
| Thiophene-D | Escherichia coli ATCC 25922 | 32 |
| Thiophene-E | Candida albicans ATCC 90028 | 8 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 |
Workflow Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Many thiophene derivatives exhibit potent anti-inflammatory properties, often by modulating inflammatory pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[24][25][26] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[27][28] Murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[27][29]
Principle of NO Inhibition Assay
In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS.[27] iNOS then produces large amounts of NO, a key mediator in the inflammatory process.[27] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO is an unstable molecule, but it is rapidly oxidized to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The concentration of nitrite in the cell culture supernatant can be quantified using the Griess reagent, which serves as an indicator of NO production.[27][30]
Experimental Protocol
Materials:
-
Thiophene derivatives
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[27]
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiophene derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells, except for the negative control group.[27][28]
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ atmosphere.[27]
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[27]
-
Add 100 µL of the Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each well containing the supernatant and standards.[27]
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[31]
-
Cell Viability Check: It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[27]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
Results can be tabulated to show the dose-dependent inhibition of NO production and the associated cell viability.
| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Thiophene-F | 1 | 85.3 | 98.1 |
| Thiophene-F | 10 | 42.1 | 95.7 |
| Thiophene-F | 50 | 15.8 | 92.4 |
| L-NAME (Control) | 100 | 25.5 | 99.0 |
Signaling Pathway Visualization
Caption: Potential mechanism of action for anti-inflammatory thiophene derivatives.
Neuroprotective Activity: Oxidative Stress Model
Neurodegenerative disorders are often associated with oxidative stress and neuronal cell death.[32] Thiophene derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[32][33] An established in vitro model for evaluating neuroprotection involves using the human neuroblastoma cell line SH-SY5Y and inducing cytotoxicity with an oxidative agent like hydrogen peroxide (H₂O₂).[34][35][36]
Principle of Neuroprotection Assay
The SH-SY5Y cell line is a widely used model in neuroscience research.[35] Oxidative stress, a key factor in neurodegeneration, can be mimicked by exposing these cells to H₂O₂.[36] A potential neuroprotective compound is evaluated for its ability to rescue the cells from H₂O₂-induced cell death. The protective effect is quantified by measuring cell viability, typically using the MTT assay.[34][37]
Experimental Protocol
Materials:
-
Thiophene derivatives
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as described in Section 1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.2-1.5 x 10⁴ cells/well and allow them to attach for 24 hours.[34][36]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the thiophene derivatives for 2 to 6 hours.[36][37]
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, this should be optimized beforehand).[36]
-
Incubation: Co-incubate the cells with the compound and H₂O₂ for 24 hours.[36]
-
Controls:
-
Control: Untreated cells.
-
H₂O₂ Control: Cells treated only with H₂O₂.
-
Compound Control: Cells treated only with the thiophene derivative (to confirm no cytotoxicity at the tested concentration).
-
-
Assessment of Cell Viability: After the 24-hour incubation, perform the MTT assay as described in Section 1 to determine the cell viability in each well.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a neuroprotective effect.
Data Presentation: Neuroprotective Effect
The results are best displayed in a bar chart or summarized in a table.
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Control |
| Control (untreated) | - | 100 ± 5.0 |
| H₂O₂ | 100 | 51 ± 4.2 |
| Thiophene-G + H₂O₂ | 10 | 78 ± 5.5 |
| Thiophene-G + H₂O₂ | 20 | 89 ± 6.1 |
Workflow Visualization
Caption: Workflow for assessing the neuroprotective activity of thiophene derivatives.
References
- Title: Broth microdilution - Grokipedia Source: Grokipedia URL
- Title: Broth microdilution - Wikipedia Source: Wikipedia URL
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- Title: Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI Source: MDPI URL
- Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL
- Title: A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed Source: PubMed URL
- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL
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- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH Source: National Institutes of Health URL
- Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC Source: National Institutes of Health URL
- Title: Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance Source: Innovative Publication URL
- Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: ScienceDirect URL
- Title: MTT assay protocol | Abcam Source: Abcam URL
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- Title: Biological Activities of Thiophenes - Encyclopedia.
- Title: Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives - Benchchem Source: Benchchem URL
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- Title: A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M.
- Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf Source: National Institutes of Health URL
- Title: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.
- Title: Antimicrobial Susceptibility Testing (Microdilution Technique)
- Title: Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - ResearchGate Source: ResearchGate URL
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- Title: Anticancer Activity of 5-(Thiophen-2-yl)
- Title: Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega Source: ACS Publications URL
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- Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.
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- Title: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI Source: MDPI URL
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- Title: Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed Source: PubMed URL
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- Title: Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells - Benchchem Source: Benchchem URL
- Title: Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor Source: Impactfactor URL
- Title: Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL
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- Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers Source: Frontiers URL
- Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate Source: ResearchGate URL
- Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed Source: PubMed URL
- Title: Previously prepared thiophene derivative with anti‐inflammatory activity.
- Title: In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers Source: Frontiers URL
- Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central Source: National Institutes of Health URL
- Title: Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y)
- Title: Neuroprotective effects of thiophene oligomer derivatives on beta-amyloid-induced toxicity Source: ResearchGate URL
- Title: Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - MDPI Source: MDPI URL
- Title: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis Source: Taylor & Francis Online URL
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Welcome to the technical support center for the synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield in Reductive Amination
Reductive amination, the reaction between 2,4-difluoroaniline and thiophene-2-carbaldehyde, is a primary route for this synthesis.[1] Low yields are a frequent challenge.
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Incomplete Imine Formation: The reaction proceeds via an intermediate imine, which forms in a reversible equilibrium reaction that produces water.[2] If water is not removed, the equilibrium will not favor the imine, leading to a low concentration of the key intermediate for reduction.
-
Solution: Shift the equilibrium towards the imine product. This can be achieved by:
-
Azeotropic Distillation: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Molecular sieves are often preferred as they are less likely to interfere with downstream steps.
-
-
-
Ineffective or Incorrect Reducing Agent: The choice of reducing agent is critical. Some hydrides can reduce the starting aldehyde faster than the imine, while others may be too weak or used under the wrong conditions.
-
Solution: Select a reducing agent that preferentially reduces the imine over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[3] It is less basic than other borohydrides, minimizing side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a slightly acidic pH (5-6), where the imine is protonated to an iminium ion, making it more electrophilic and susceptible to reduction than the starting aldehyde.[2][4] Caution: Acidic workup of reactions involving NaBH₃CN can release toxic hydrogen cyanide (HCN) gas.[2]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting thiophene-2-carbaldehyde.[3] If using NaBH₄, it is crucial to first allow sufficient time for complete imine formation before adding the reducing agent in a two-step, one-pot process.
-
-
-
Poor Quality of Starting Materials: 2,4-difluoroaniline can oxidize and darken over time, and thiophene-2-carbaldehyde can undergo oxidation to the corresponding carboxylic acid. Impurities in either starting material can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your reagents.
-
2,4-Difluoroaniline: If dark, consider purification by distillation or column chromatography.
-
Thiophene-2-carbaldehyde: Purify by vacuum distillation before use.
-
Solvents: Always use anhydrous solvents to prevent the introduction of water, which can hinder imine formation and react with hydride reagents.
-
-
Caption: Optimized workflow for one-pot reductive amination.
Issue 2: Significant Side Product Formation
The presence of persistent impurities alongside your desired product can complicate purification and lower the overall yield.
-
Over-alkylation: The product, a secondary amine, can react with another molecule of thiophene-2-carbaldehyde and undergo a second reductive amination to form a tertiary amine.
-
Solution: Control the stoichiometry. Use a slight excess (1.0 to 1.2 equivalents) of the 2,4-difluoroaniline relative to the aldehyde. This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.
-
-
Aldehyde Reduction: The starting thiophene-2-carbaldehyde is reduced to thiophen-2-ylmethanol.
-
Hydrodehalogenation (in Buchwald-Hartwig Amination): If using a palladium-catalyzed cross-coupling approach, a common side reaction is the reduction of the aryl halide starting material (e.g., 1-bromo-2,4-difluorobenzene) to 1,3-difluorobenzene.[5]
-
Solution: This side reaction is often influenced by the ligand, base, and solvent.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) which promote the desired reductive elimination step over side reactions.[5]
-
Base Selection: Use the appropriate base for your system. While strong bases like NaOtBu are common, sometimes weaker bases like K₂CO₃ or Cs₂CO₃ can provide better results depending on the substrate.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, highly effective routes:
-
Reductive Amination: This is a direct, often one-pot synthesis from 2,4-difluoroaniline and thiophene-2-carbaldehyde. It is generally preferred for its operational simplicity and atom economy.[1][7]
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Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[8] It typically involves coupling an aryl halide or triflate (e.g., 1-bromo-2,4-difluorobenzene) with thiophen-2-ylmethanamine. This method is exceptionally versatile and tolerant of many functional groups but requires careful optimization of the catalyst, ligand, and base.[5][9]
Q2: How do I choose the best reducing agent for my reductive amination?
The choice depends on your starting materials' reactivity and the desired reaction conditions.
| Reducing Agent | Common Solvents | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[3] | Mild, highly selective for imines/iminium ions; usable in one-pot procedures; tolerant of many functional groups. | Water-sensitive; higher molecular weight. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH[3] | Stable in mildly acidic conditions; selective for iminium ions over carbonyls.[2] | Highly toxic (releases HCN with acid); slower reaction rates. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[3] | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone; typically requires a two-step addition after imine formation is complete. |
| H₂ with a Metal Catalyst (e.g., Pd/C) | MeOH, EtOH | "Green" reducing agent (byproduct is water); highly effective.[7] | Requires specialized hydrogenation equipment (pressure vessel); can sometimes lead to dehalogenation or other reductions. |
Q3: My reaction is stalled. How can I monitor its progress effectively?
Regular monitoring is key to understanding your reaction's kinetics and endpoint.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1). The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, typically less polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and helping to identify any major side products being formed.
Q4: Is the Buchwald-Hartwig amination a better alternative if reductive amination fails?
It can be. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction with broad scope.[5][8] Consider this route if:
-
Your starting aldehyde or aniline is unstable under reductive amination conditions.
-
You are working with substrates that are sterically hindered, making imine formation difficult.
-
You are unable to achieve satisfactory yields despite optimizing the reductive amination protocol.
The general workflow involves an aryl halide, an amine, a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand, and a base in an inert atmosphere.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- Buchwald–Hartwig amin
- 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline. Benchchem.
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogen
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Buchwald–Hartwig amin
- Arylamine synthesis by amination (aryl
- Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation.
- Arylamine synthesis by amination (alkyl
- Synthesis of intermediates for the Buchwald–Hartwig amination.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald-Hartwig Amin
- Reductive amin
- Reductive Amin
- Reductive Amination - Common Conditions.
- Reductive Amin
Sources
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- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of N -aryl amines enabled by photocatalytic dehydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04890A [pubs.rsc.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Welcome to the technical support center for 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis and purification of this important intermediate. Here, we address common challenges encountered in the laboratory, providing in-depth, experience-driven solutions and protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the post-reaction work-up and purification of this compound, which is typically synthesized via the reductive amination of 2,4-difluoroaniline and thiophene-2-carboxaldehyde.[1][2]
Q1: My crude reaction mixture is a dark, oily residue. TLC shows multiple spots, including some at the baseline and some very non-polar. What are these impurities and what is the first purification step?
A1: This is a very common scenario. The dark color often indicates the presence of oxidized aniline species, while the complex TLC profile points to a mixture of starting materials, the intermediate imine, your desired product, and possibly by-products from the reducing agent.
Probable Impurities:
-
2,4-Difluoroaniline (Starting Material): A basic, relatively polar amine.
-
Thiophene-2-carboxaldehyde (Starting Material): A neutral, non-polar aldehyde.
-
N-(2,4-difluorophenyl)-1-(thiophen-2-yl)methanimine (Imine Intermediate): A neutral, non-polar intermediate that may be present if the reduction was incomplete.[3]
-
Thiophen-2-ylmethanol: A neutral by-product from the reduction of excess aldehyde.
-
Oxidized Polymers: Complex, often baseline material resulting from the instability of anilines.[4]
Recommended First Step: Acid-Base Extraction
The most robust initial purification step is an acid-base extraction.[5][6] This technique leverages the basicity of your target secondary amine to separate it from neutral and acidic impurities.[7][8] The amine is protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase.[9][10] Neutral compounds, such as the starting aldehyde and the imine intermediate, remain in the organic layer.
Workflow: Initial Purification via Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Amine Purification.
Q2: I'm performing column chromatography on silica gel, but my product is streaking badly or not eluting at all. What is causing this and how can I fix it?
A2: This is a classic problem when purifying amines on silica gel. Silica is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[11] The basic amine can interact strongly with these acidic sites, leading to irreversible adsorption or significant band tailing (streaking).
Causality: The lone pair on the nitrogen atom of your aniline derivative forms a strong interaction (acid-base or hydrogen bonding) with the surface silanols, hindering its movement down the column.
Solutions:
-
Neutralize the Stationary Phase: Before running the column, flush the packed silica gel with your starting eluent mixture that has been modified with a small amount of a volatile base.[12]
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate eluent system. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your less basic product to elute cleanly.[11]
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that the activity grade of the alumina can significantly affect the separation.
-
Pre-adsorption (Dry Loading): Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes lead to better band resolution. Ensure the silica used for pre-adsorption is also treated with the base-modified eluent.
Q3: After chromatography, my product looks clean by TLC, but the NMR shows a small amount of a greasy impurity. What could this be?
A3: This is often due to "grease" from glassware joints or, more commonly, a by-product from the reducing agent if sodium triacetoxyborohydride (STAB) was used.
Probable Impurity:
-
Sodium Triacetoxyborohydride (STAB) Residues: STAB is a very common and mild reducing agent for this reaction.[2][13] However, its by-products (acetate salts, boron compounds) can sometimes be difficult to remove completely and may appear as greasy or waxy solids.
Solution: Post-Chromatography Work-up
-
Aqueous Wash: Dissolve the purified product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acidic by-products like acetic acid.
-
Brine Wash: Follow the bicarbonate wash with a wash using saturated aqueous sodium chloride (brine) to remove excess water from the organic layer.[7]
-
Re-concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
Q4: I am struggling to recrystallize the free base of this compound. It keeps "oiling out." What should I do?
A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the melting point.[14] Aromatic amines can be particularly challenging to crystallize as free bases.[15]
Troubleshooting Steps & Strategies:
-
Solvent System Screening: The key is finding a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[14]
-
Single Solvents: Try solvents like isopropanol, ethanol, or acetonitrile.
-
Binary Solvents: A powerful technique is to use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, or petroleum ether) dropwise until the solution becomes faintly cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Form and Recrystallize a Salt: This is often the most reliable method for purifying amines.[4][15] By converting the basic amine to its hydrochloride (HCl) salt, you create a more rigid, ionic solid with a higher melting point and different solubility properties, which is often much easier to crystallize.[16]
Detailed Experimental Protocols
Protocol 1: Salt Formation & Recrystallization (HCl Salt)
-
Dissolution: Dissolve the purified (post-chromatography) free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (e.g., 5-10 mL per gram of product).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and heat until the solid dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4 °C) to maximize crystal formation.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best overall purification strategy for this compound from crude to final product?
A: A multi-step strategy is most effective. The following decision tree outlines a robust purification workflow.
Caption: Recommended Purification Strategy Decision Tree.
Q: How should I store the purified this compound?
A: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration over time.[4] For long-term storage, it is best to store the compound as the stable hydrochloride salt. If storing the free base, keep it in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., <4 °C).
Q: Which analytical techniques are best for assessing the final purity?
A: A combination of techniques is recommended for comprehensive purity analysis.[17]
| Technique | Purpose | Typical Observation for Pure Sample |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of proton- or fluorine-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of peaks from starting materials or solvents. |
| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| GC-MS | Purity assessment for volatile impurities. | A single major peak in the total ion chromatogram (TIC). Useful for detecting residual non-polar starting materials.[18] |
| Melting Point | Indicator of purity for crystalline solids. | A sharp, defined melting range (typically <2 °C). Impurities tend to broaden and depress the melting point. |
References
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Separation Science. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
ScienceDirect. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2020). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). Thiophene-2-carboxaldehyde thiosemicarbazone and certain substitution derivatives.
-
PubMed. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2014). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]
-
National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2005). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Retrieved from [Link]
-
MDPI. (2022). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
National Institutes of Health. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. Retrieved from [Link]
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ACS Publications. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]
-
WordPress. (n.d.). Reductive Amination. Retrieved from [Link]
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ScienceDirect. (2002). G3XMP2 inversion studies of heteroaromatic amines, N-aniline and N, N-aniline derivatives. Retrieved from [Link]
-
PubMed. (2007). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Retrieved from [Link]
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identifying side products in the synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and professionals in drug development who are performing the synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. Our goal is to provide in-depth technical support, focusing on the identification and mitigation of common side products encountered during the synthesis, which is typically achieved via reductive amination.
Core Synthesis Pathway: Reductive Amination
The synthesis of this compound involves the reaction of 2,4-difluoroaniline with thiophene-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2][3] The choice of reducing agent is critical, as it must selectively reduce the carbon-nitrogen double bond of the imine without significantly reducing the aldehyde starting material.[4][5] Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mild nature and high selectivity for imines over carbonyls.[4][5][6]
Primary Reaction Workflow
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to impurity and side product formation.
FAQ 1: What are the most common side products I should be looking for?
During the synthesis, several side products can form depending on reaction conditions, stoichiometry, and the choice of reducing agent. Below is a summary of the most probable impurities you may encounter.
| Side Product / Impurity | Chemical Name | Likely Cause | Analytical Signature (MS) |
| Unreacted Starting Material | 2,4-Difluoroaniline | Incomplete reaction, poor stoichiometry. | m/z corresponding to C₆H₅F₂N |
| Unreacted Starting Material | Thiophene-2-carboxaldehyde | Incomplete reaction, poor stoichiometry. | m/z corresponding to C₅H₄OS |
| Over-Alkylation Product | 2,4-Difluoro-N,N-bis(thiophen-2-ylmethyl)aniline | Product reacts with another imine molecule; excess aldehyde/reductant.[7][8] | [M+H]⁺ at M+97 (mass of thiophen-2-ylmethyl group) |
| Aldehyde Reduction Product | Thiophen-2-ylmethanol | Non-selective reducing agent (e.g., NaBH₄) reduces the aldehyde.[4] | m/z corresponding to C₅H₆OS |
| Incomplete Reduction | N-(thiophen-2-ylmethylene)-2,4-difluoroaniline (Imine) | Insufficient reducing agent or reaction time. | m/z corresponding to C₁₁H₇F₂NS (same as product, but different retention time) |
FAQ 2: My mass spec shows a significant peak at M+97 relative to my product. What is this and how can I prevent it?
Issue: You are likely observing the formation of 2,4-difluoro-N,N-bis(thiophen-2-ylmethyl)aniline , an over-alkylation or di-alkylation product.
Causality: The target product, a secondary amine, is itself a nucleophile. In some cases, it can be more nucleophilic than the starting 2,4-difluoroaniline.[8] This allows it to compete with the starting material and react with another molecule of the imine intermediate. Subsequent reduction yields the tertiary amine side product. This "runaway" reaction is a known challenge in amine alkylation.[7][8][9]
Formation Pathway of Di-Alkylation Side Product
Caption: Formation of the tertiary amine via over-alkylation.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the 2,4-difluoroaniline relative to the thiophene-2-carboxaldehyde. This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the reactive imine intermediate low at any given time.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second alkylation more than the first, improving selectivity.
FAQ 3: I've isolated a significant amount of thiophen-2-ylmethanol. Why did my aldehyde get reduced?
Issue: The reducing agent you used was not selective enough and reduced the aldehyde starting material in addition to the imine intermediate.
Causality: The C=O bond of an aldehyde and the C=N bond of an imine are both reducible by hydride agents. However, the iminium ion (the protonated form of the imine, often present under mildly acidic conditions) is significantly more electrophilic and thus more readily reduced.[3]
-
Highly reactive reductants like sodium borohydride (NaBH₄) can reduce aldehydes and ketones directly, competing with imine formation and reduction.[4][10]
-
More selective reductants like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are sterically hindered and less reactive. They show a strong preference for reducing the protonated imine over the neutral aldehyde, making them ideal for one-pot reductive aminations.[4][5][11]
Competitive Reduction Pathway
Caption: Competing reduction of the imine vs. the aldehyde.
Preventative Measures:
-
Change Reducing Agent: If using NaBH₄, switch to sodium triacetoxyborohydride (NaBH(OAc)₃). This is the most common solution.[5][6]
-
Stepwise Procedure: Alternatively, form the imine first by mixing the aniline and aldehyde (often with a dehydrating agent like MgSO₄ or molecular sieves). Once imine formation is complete (monitored by TLC or GC-MS), remove the dehydrating agent and then add the less selective reducing agent (NaBH₄).
Experimental Protocols for Troubleshooting
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
Purpose: To quickly monitor reaction progress and identify the presence of starting materials and major products/byproducts.
Methodology:
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase (Eluent): A non-polar/polar mixture. Start with 9:1 Hexanes:Ethyl Acetate. Adjust polarity as needed for better separation.
-
Spotting: On a single TLC plate, spot the 2,4-difluoroaniline standard, thiophene-2-carboxaldehyde standard, a co-spot of both, and the reaction mixture.
-
Visualization:
-
Examine under UV light (254 nm). The aromatic rings of all components should be visible.
-
Stain with potassium permanganate (KMnO₄). The aldehyde and its alcohol reduction product will show a bright yellow spot on a purple background. The amines will also stain.
-
-
Interpretation:
-
Product (Desired): Should be a new spot, typically with an Rf between the highly non-polar aldehyde and the more polar aniline.
-
Unreacted Aniline: Spot matches the aniline standard.
-
Unreacted Aldehyde: Spot matches the aldehyde standard.
-
Di-alkylated Product: Will be less polar than the desired product (higher Rf).
-
Thiophen-2-ylmethanol: Will be more polar than the aldehyde (lower Rf).
-
Protocol 2: Characterization by Mass Spectrometry (GC-MS or LC-MS)
Purpose: To confirm the mass (and thus identity) of components in the crude reaction mixture.
Methodology:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile for LC-MS; Dichloromethane for GC-MS).
-
Acquire data in positive ion mode (e.g., ESI⁺ for LC-MS).
-
Analyze the resulting mass spectrum for the expected molecular ion peaks ([M+H]⁺) as listed in the FAQ 1 table.
Protocol 3: Key ¹H NMR Signals for Identification
Purpose: To structurally confirm the product and identify key impurities via proton Nuclear Magnetic Resonance.
| Compound | Key ¹H NMR Signal (CDCl₃, approximate δ) | Description |
| Product | ~4.5 ppm (d, 2H); ~4.1 ppm (br s, 1H) | Methylene protons (CH₂) adjacent to N and thiophene; NH proton. |
| Di-Alkylation Product | ~4.6 ppm (s, 4H) | Two equivalent methylene groups (CH₂). Absence of the NH signal. |
| Thiophen-2-ylmethanol | ~4.8 ppm (s, 2H); ~2.0 ppm (br s, 1H) | Methylene protons (CH₂); OH proton. |
| Thiophene-2-carboxaldehyde | ~9.9 ppm (s, 1H) | Aldehyde proton (CHO). |
| Imine Intermediate | ~8.5 ppm (s, 1H) | Imine proton (CH=N). |
References
- Vertex AI Search, query: Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroform
- Benchchem, 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline, accessed on Jan 19, 2026.
- NIH, Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, accessed on Jan 19, 2026.
- ResearchGate, Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline, accessed on Jan 19, 2026.
- Beilstein Journals, Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, accessed on Jan 19, 2026.
- PrepChem.com, Step B: Preparation of 2,4-difluoroaniline, accessed on Jan 19, 2026.
- DergiPark, SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES, accessed on Jan 19, 2026.
- Wikipedia, Reductive amin
- Sigma-Aldrich, Application Note – Reductive Amin
- Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkyl
- Vanderbilt University, Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes, accessed on Jan 19, 2026.
- Google Patents, US4294988A - Method of preparing 2,4-difluoroaniline, accessed on Jan 19, 2026.
- ResearchGate, Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene, accessed on Jan 19, 2026.
- Google Patents, EP0001825A1 - Method of preparing 2,4-difluoroaniline, accessed on Jan 19, 2026.
- Chemistry Steps, Reductive Amin
- MDPI, Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ResearchGate, Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...), accessed on Jan 19, 2026.
- Wikipedia, Thiophene-2-carboxaldehyde, accessed on Jan 19, 2026.
- Reductive Amination - Common Conditions, accessed on Jan 19, 2026.
- NIH, N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions, accessed on Jan 19, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing), Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines, accessed on Jan 19, 2026.
- NIH, Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride, accessed on Jan 19, 2026.
- Master Organic Chemistry, Alkylation of Amines (Sucks!), accessed on Jan 19, 2026.
- Organic Syntheses Procedure, 2-thenaldehyde, accessed on Jan 19, 2026.
- ResearchGate, N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions, accessed on Jan 19, 2026.
- Wikipedia, Amine alkyl
- Google Patents, EP0001825B1 - Method of preparing 2,4-difluoroaniline, accessed on Jan 19, 2026.
- Semantic Scholar, Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones, accessed on Jan 19, 2026.
- Organic Reactions, Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents, accessed on Jan 19, 2026.
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- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Crystallization of Substituted Aniline Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the crystallization of substituted aniline derivatives. As a Senior Application Scientist, I understand that crystallizing these compounds can be a significant challenge, often standing as a critical bottleneck in research and development. This guide is structured to provide not just solutions, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively.
This resource is designed to be a dynamic, problem-solving tool. We will move from common, easily addressed issues to more complex challenges, providing detailed protocols and the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles faced during the crystallization of substituted aniline derivatives.
Q1: My substituted aniline derivative has completely oiled out. What is my first step?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a classic sign that the supersaturation level was exceeded too quickly at a temperature where the compound's solubility was too high.
-
Immediate Action: Your primary goal is to coax the oil into a crystalline state. Try scratching the inside of the flask at the oil-solvent interface with a glass rod. The micro-scratches on the glass can provide nucleation sites.
-
If Scratching Fails: Add a small amount of anti-solvent (a solvent in which your compound is poorly soluble) dropwise directly into the oil while vigorously stirring. This can induce nucleation.
-
Causality: Oiling out occurs when the solution's concentration of the solute surpasses the "metastable zone limit" too rapidly. Instead of molecules having time to orient into an ordered crystal lattice, they crash out as a disordered, high-purity liquid phase. The key is to decrease solubility more slowly or introduce a template for ordered growth.
Q2: I've managed to get some crystals, but they are very fine needles and difficult to filter. How can I get larger crystals?
A2: Fine needles typically result from rapid nucleation and fast crystal growth, often driven by high supersaturation. To obtain larger crystals, you need to slow down the entire process.
-
Expert Recommendation: The most effective method is to reduce the rate of cooling. Instead of placing your flask in an ice bath, allow it to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator. For very sensitive compounds, insulating the flask (e.g., with glass wool) can provide an even slower cooling gradient.
-
Solvent System Optimization: Consider using a solvent system where the compound's solubility is moderately high at elevated temperatures but significantly lower at room temperature. This creates a wider, more controllable metastable zone. A classic resource for solvent selection is the work by Stahly, which provides a systematic approach to screening.
-
Mechanism: Crystal growth is a two-step process: nucleation (the formation of a stable crystalline core) and growth (the addition of molecules to that core). To get large crystals, you want to minimize the number of nucleation events and maximize the growth phase. Slow cooling ensures that only a few nuclei form, and they have ample time to grow before more nuclei appear.
Q3: My product seems to be a mixture of different crystal forms (polymorphs). How can I isolate a single, stable form?
A3: Polymorphism is very common with substituted anilines due to their ability to form various hydrogen bonding and π-stacking interactions. The presence of different polymorphs indicates that multiple crystalline states are energetically accessible under your current conditions.
-
Thermodynamic vs. Kinetic Control: Often, a less stable "kinetic" form crystallizes first because it forms faster. The more stable "thermodynamic" form requires more energy/time to form but is the preferred long-term state.
-
Troubleshooting Protocol:
-
Slurry Experiment: Create a saturated solution of your polymorphic mixture in a suitable solvent.
-
Agitation: Stir this slurry at a constant temperature for an extended period (24-72 hours).
-
Analysis: Periodically sample the solid and analyze it using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to see if one form is converting into the other.
-
-
Rationale: According to Ostwald's Rule of Stages, the least stable polymorph will crystallize first. The slurry provides a medium for the less stable form to dissolve and re-precipitate as the more stable form, eventually leading to the isolation of the thermodynamically favored polymorph.
Section 2: Advanced Troubleshooting & In-Depth Protocols
When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed workflows and protocols for tackling persistent crystallization challenges.
Problem: Persistent Failure to Crystallize - A Systematic Approach
When a compound refuses to crystallize from any single solvent, a multi-step, logical approach is necessary. The following workflow illustrates the decision-making process.
Diagram: Troubleshooting Workflow for Non-Crystallizing Compounds
Caption: A decision tree for systematic troubleshooting of crystallization.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently screen a wide range of solvents to identify a promising candidate for crystallization.
Objective: To find a solvent that dissolves the substituted aniline derivative at a high temperature but has low solubility at a lower temperature.
Materials:
-
Your crude substituted aniline derivative.
-
A selection of solvents with varying polarities (see table below).
-
Small vials (e.g., 4 mL) with screw caps.
-
Stir plate and stir bars.
-
Heating block or oil bath.
Procedure:
-
Dispense Compound: Place approximately 10-20 mg of your compound into each vial.
-
Initial Solvent Addition: Add a small aliquot (e.g., 0.2 mL) of a single solvent to each vial at room temperature.
-
Solubility Check (Room Temp): Observe if the compound dissolves. If it dissolves completely, the solvent is too good and is unlikely to work for cooling crystallization. Mark it as a potential solvent for anti-solvent addition.
-
Heating: For solvents where the compound did not dissolve at room temperature, heat the vial with stirring to the solvent's boiling point (or a maximum of 100°C). Add small amounts of solvent until the compound fully dissolves. Record the approximate volume.
-
Cooling: Remove the vials from the heat and allow them to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the vial.
-
Refrigeration: If still no crystals, place the vial in a refrigerator (4°C) overnight.
-
Observation: Record the results for each solvent: No crystals, oil, precipitate, or quality of crystals.
Data Interpretation Table:
| Solvent Class | Example Solvents | Typical Interaction with Substituted Anilines | Suitability |
| Protic | Water, Methanol, Ethanol | High, due to H-bonding with the -NH2 group. | Often too soluble, but good for anti-solvent methods. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Moderate, dipole-dipole interactions. | Excellent starting point for screening. |
| Aprotic Non-Polar | Toluene, Heptane, Hexane | Low, primarily van der Waals forces. | Often used as anti-solvents. |
A comprehensive list of solvents and their properties is an invaluable tool.
Protocol 2: Crystallization by Anti-Solvent Addition
This technique is ideal when your compound is highly soluble in one solvent and poorly soluble in another.
Objective: To induce crystallization by systematically decreasing the solubility of the compound in a solution.
Procedure:
-
Dissolution: Dissolve your compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Filtration: Filter the solution while warm to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Titration: Slowly add the "anti-solvent" (one in which your compound is poorly soluble) dropwise to the stirred solution.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates the onset of nucleation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. This creates a perfectly saturated solution.
-
Growth Phase: Cover the vessel and leave it undisturbed. Crystals should form as the system equilibrates. Slow cooling or slow evaporation can further enhance crystal growth.
Trustworthiness of the Protocol: This method is self-validating because it precisely identifies the point of supersaturation. By stepping back from the turbidity point, you create a metastable solution that is primed for slow, controlled crystal growth rather than rapid precipitation.
Section 3: Understanding the "Why" - Mechanistic Insights
The behavior of substituted anilines in solution is governed by their molecular structure. Understanding these relationships is key to predictive troubleshooting.
The Role of the Substituent
The nature and position of substituents on the aniline ring dramatically alter the molecule's physical properties, including its melting point, solubility, and crystal packing.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the acidity of the N-H protons and can participate in strong dipole-dipole interactions. This often leads to higher melting points and can favor specific packing motifs.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups increase the basicity of the nitrogen atom. They can influence crystal packing through steric effects and subtle changes in intermolecular forces.
-
Hydrogen Bonding: The -NH₂ group is a potent hydrogen bond donor, and many substituents can act as acceptors (e.g., nitro, carbonyl groups). This hydrogen bonding is often the dominant force directing crystal packing. The interplay between different potential hydrogen bond donors and acceptors is a primary reason for the prevalence of polymorphism in these systems.
Diagram: Intermolecular Forces in Substituted Aniline Crystals
Caption: Key intermolecular forces governing aniline derivative crystallization.
References
-
Stahly, G. P. A systematic approach to solvent selection for organic compounds. Crystal Growth & Design, 4(2), 355-361. [Link]
-
Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development, 7(6), 1017-1027. [Link]
-
American Chemical Society. Common Organic Solvents Table. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Aniline in molecular design. Chemical Reviews, 118(10), 5035-5089. [Link]
Technical Support Center: Optimization of N-Alkylation of 2,4-Difluoroaniline
Welcome to the technical support guide for the N-alkylation of 2,4-difluoroaniline. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging but crucial synthetic transformation. The electron-withdrawing nature of the two fluorine atoms on the aniline ring significantly reduces the nucleophilicity of the amino group, often leading to sluggish reactions, low yields, and the need for carefully optimized conditions.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve consistent, high-yielding results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the N-alkylation of 2,4-difluoroaniline in a practical question-and-answer format.
Q1: My reaction shows very low conversion or fails to proceed entirely. What are the primary causes and how can I fix it?
Low or no conversion is the most frequent issue, stemming directly from the poor reactivity of the substrate. Several factors can be at play.
Potential Causes & Solutions:
-
Insufficient Base Strength: 2,4-difluoroaniline is weakly basic and nucleophilic. A mild base like sodium bicarbonate (NaHCO₃) is often insufficient to facilitate the reaction effectively.[3]
-
Solution: Employ a stronger base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For particularly unreactive alkylating agents, consider stronger, non-nucleophilic bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH). Handle NaH with extreme caution under strictly anhydrous conditions.[1][2][3]
-
-
Inadequate Reaction Temperature: Due to the low substrate reactivity, room temperature is often not enough to drive the reaction forward at a practical rate.[3]
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.
-
Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they do not protonate the amine, thus preserving its nucleophilicity, and can help accelerate S_N2 reactions.[3] For higher temperature requirements, DMF, DMSO, or toluene are excellent choices.[3][4]
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.
-
Presence of Water: Moisture can quench strong bases and interfere with the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves, use freshly opened reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Q2: My TLC plate shows multiple spots, including significant starting material and a new, less polar spot. What is the likely side product and how can I minimize it?
The most common side product in this reaction is the N,N-dialkylated aniline. This occurs because the mono-alkylated product, N-alkyl-2,4-difluoroaniline, is often more nucleophilic than the starting aniline, making it more reactive towards the remaining alkylating agent.[5][6]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the 2,4-difluoroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of aniline). This ensures the alkylating agent is consumed before it can significantly react with the mono-alkylated product.[3][6]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting aniline.[1]
-
Lower the Reaction Temperature: While higher temperatures increase the overall rate, they can sometimes disproportionately accelerate the second alkylation. Running the reaction at the lowest effective temperature can improve selectivity for the mono-alkylated product.[6]
-
Monitor the Reaction Closely: Stop the reaction before the starting material is fully consumed to maximize the yield of the desired mono-alkylated product and simplify purification.
Experimental Workflow & Protocols
Visualizing the N-Alkylation Workflow
The following diagram outlines the typical workflow for the N-alkylation of 2,4-difluoroaniline.
Caption: General workflow for N-alkylation.
General Protocol for N-Alkylation with an Alkyl Halide
This protocol provides a robust starting point for optimization.
Materials:
-
2,4-Difluoroaniline (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.05 - 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF (to achieve ~0.2 M concentration)
-
Round-bottom flask, magnetic stir bar, reflux condenser, and nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-difluoroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Alkylating Agent Addition: Begin stirring the suspension. Add the alkyl halide (1.05 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (start with 80 °C) and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The appearance of a new, less polar spot relative to the starting aniline indicates product formation.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.[1][2]
Data Summary & Key Parameters
The choice of reagents is critical for success. The table below provides a guideline for selecting conditions based on the reactivity of the alkylating agent.
| Parameter | Guideline & Rationale |
| Aniline:Alkyl Halide Ratio | 1.1 : 1.0 |
| Base (equivalents) | K₂CO₃ (2.0), Cs₂CO₃ (2.0), or NaH (1.2) |
| Solvent | DMF, Acetonitrile, DMSO, or Toluene |
| Temperature (°C) | 60 - 120 °C |
| Reaction Time (h) | 4 - 24 h |
Frequently Asked Questions (FAQs)
Q3: Which base is best for my reaction?
The "best" base depends on your specific alkylating agent and tolerance for rigorous reaction conditions.
-
K₂CO₃: A great starting point. It is economical, easy to handle, and effective for moderately reactive alkylating agents (e.g., benzyl bromide, alkyl iodides).
-
Cs₂CO₃: More expensive but also more soluble and often more effective than K₂CO₃, leading to faster reactions or allowing for lower temperatures.
-
NaH or tBuOK: Use these for unreactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates. They are much stronger bases and require strictly anhydrous conditions. NaH is a dispersion in mineral oil and must be handled with care to avoid fire.[1][3]
Q4: Can I use an alcohol as an alkylating agent instead of a halide?
Yes, using alcohols is a greener and increasingly popular alternative. This method, often called the "Borrowing Hydrogen" or "Hydrogen Auto-transfer" reaction, typically requires a transition metal catalyst (e.g., based on Ruthenium, Manganese, or Iridium).[7][8][9][10] The reaction proceeds by the catalyst temporarily oxidizing the alcohol to an aldehyde/ketone, which then forms an imine with the aniline and is subsequently reduced. The only byproduct is water, making it highly atom-economical.[7][9]
Q5: What is the underlying mechanism, and how does it explain the side reactions?
The primary reaction is a bimolecular nucleophilic substitution (S_N2). The lone pair on the aniline's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to deprotonate the resulting ammonium salt, regenerating a neutral amine. The competing dialkylation reaction occurs when the more nucleophilic mono-alkylated product outcompetes the starting aniline for the alkylating agent.
Caption: Reaction mechanism and competing pathways.
References
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology.
- Optimization of reaction conditions for N-alkyl
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
- Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. BenchChem.
- Catalytic N-Alkylation of Anilines.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Scope of the N-alkylation reaction of aromatic amines with alcohols.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Troubleshooting side reactions in the N-alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Disclaimer: Specific stability and degradation data for 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline are not extensively available in the public domain. This guide has been developed by a Senior Application Scientist based on established chemical principles and data from structurally related compounds, such as N-benzylanilines, thiophene derivatives, and fluorinated aromatic compounds. The information provided herein is intended to serve as a comprehensive resource and a starting point for researchers initiating their own stability and degradation studies.
Introduction
This compound is a molecule of interest in pharmaceutical and materials science research, combining the structural features of a difluorinated aniline and a thiophene moiety. Understanding its stability and degradation profile under various stress conditions is paramount for the development of safe, effective, and robust formulations and applications. This technical support center provides a detailed guide for researchers, offering insights into potential degradation pathways, troubleshooting common experimental issues, and providing standardized protocols for forced degradation studies.
General Stability Profile (Inferred)
The stability of this compound is dictated by its constituent functional groups: the difluorinated aniline ring, the thiophene ring, and the secondary amine linkage.
-
Difluorinated Aniline Ring: The two electron-withdrawing fluorine atoms on the aniline ring are expected to decrease the electron density of the aromatic system. This generally enhances the stability of the aniline moiety towards oxidative degradation compared to unsubstituted aniline.[1][2]
-
Thiophene Ring: The thiophene ring is an electron-rich heterocycle and can be susceptible to oxidation, potentially leading to the formation of sulfoxides or even ring-opened products under strong oxidative stress.[3]
-
Secondary Amine Linkage (N-benzyl type): The C-N bond between the aniline nitrogen and the thiophen-2-ylmethyl group is a likely point of degradation. This bond can be susceptible to hydrolysis under both acidic and basic conditions, and is also a target for oxidative cleavage.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should expect for this compound?
A1: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the N-C bond connecting the aniline and thiophene moieties under acidic or basic conditions, yielding 2,4-difluoroaniline and thiophene-2-carbaldehyde or thiophene-2-methanol.
-
Oxidation: The secondary amine is susceptible to oxidation to form an imine or nitrone. The thiophene ring may also be oxidized.[4][6][7]
-
Photodegradation: Aromatic amines can undergo photodegradation, potentially leading to the formation of colored degradants through complex radical-mediated pathways.[8][9][10]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will protect it from thermal stress, photolytic degradation, and oxidation. The material safety data sheet for 2,4-difluoroaniline suggests stability under recommended storage conditions, which typically include protection from heat and incompatible materials like strong acids and oxidizing agents.[11]
Q3: I am observing a significant loss of the parent compound in my formulation. What could be the cause?
A3: Significant loss of the parent compound could be due to several factors. Check the pH of your formulation; extremes in pH can catalyze hydrolysis. Also, consider the presence of any oxidizing agents or exposure to light. If your formulation contains excipients, there could be an incompatibility leading to degradation. A systematic forced degradation study will help identify the specific stressor causing the instability.
Q4: Are there any special handling precautions I should take during my experiments?
A4: As with most aromatic amines, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or vapors.[11]
Troubleshooting Guide for Stability Studies
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of the control sample. | Contamination of the sample, solvent, or HPLC system. Degradation during sample preparation. | Prepare a fresh control sample. Use high-purity solvents and flush the HPLC system thoroughly. Minimize the time between sample preparation and injection. |
| Rapid and complete degradation under acidic conditions. | The compound is highly labile to acid-catalyzed hydrolysis of the N-benzyl bond. | Reduce the acid concentration and/or the exposure time. Perform time-point studies to capture the degradation kinetics. |
| Formation of colored byproducts upon exposure to light. | Photodegradation leading to the formation of chromophoric degradation products. | Conduct photostability studies in a controlled environment as per ICH Q1B guidelines. Analyze the sample at different time points to monitor the formation of these impurities. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (temperature, light exposure, concentration of stressor). Inhomogeneous sample. | Ensure precise control over all experimental parameters. Thoroughly mix all solutions and samples before stress testing. |
| Mass balance issues (sum of parent and degradants is less than 100%). | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants onto container surfaces. | Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector. Consider using silanized glassware to minimize adsorption. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13][14]
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
2. Base Hydrolysis:
-
Prepare a solution of the compound as described for acid hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
3. Oxidative Degradation:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for analysis.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound (approximately 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at the end of the exposure period.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A photodiode array (PDA) detector is ideal for monitoring at multiple wavelengths and for peak purity analysis.
-
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
Table 1: Inferred Degradation Profile of this compound under Stress Conditions
| Stress Condition | Reagents and Conditions | Expected Degradation | Potential Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant | 2,4-difluoroaniline, Thiophene-2-carbaldehyde |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate to Significant | 2,4-difluoroaniline, Thiophene-2-carbaldehyde |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate | Imine and/or Nitrone derivatives, Thiophene sulfoxide |
| Thermal | 80°C, 48h (solid state) | Low to Moderate | Unspecified thermal decomposition products |
| Photolytic | ICH Q1B conditions | Moderate | Complex mixture of photoproducts |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways of the target molecule.
References
-
Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. [Link]
-
Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]
-
List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. [Link]
-
Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Oxidation of various benzyl halides, benzyl alcohols and aniline deriva. ResearchGate. [Link]
-
Hydrolysis of the arylation product. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. [Link]
-
2,4-Difluoroaniline. PubChem. [Link]
-
Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. Canadian Journal of Chemistry. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
- Method of preparing 2,4-difluoroaniline.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
- Method of preparing 2,4-difluoroaniline.
-
(PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences. [Link]
-
Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. ResearchGate. [Link]
-
This compound 1g. Dana Bioscience. [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. [Link]
-
N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate. [Link]
-
4-Fluoroaniline. PubChem. [Link]
-
Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. RSC Publishing. [Link]
-
2,4-difluoro-N-[(E)-(2-methylphenyl)methylideneamino]aniline. PubChem. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]
-
2,4-difluoro-N-((thiophen-2-yl)methyl)aniline. C-S.cn. [Link]
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- 1. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines [beilstein-journals.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 14. acdlabs.com [acdlabs.com]
methods for removing impurities from crude 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Welcome to the technical support center for the purification of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate with high purity. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Understanding the Impurity Profile
Q1: I've just completed the synthesis of this compound via reductive amination. What are the most probable impurities in my crude reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the reductive amination pathway used for its synthesis. The reaction typically involves condensing 2,4-difluoroaniline with thiophene-2-carbaldehyde to form an intermediate imine, which is then reduced.
Your primary impurities will likely be:
-
Unreacted Starting Materials: Residual 2,4-difluoroaniline and thiophene-2-carbaldehyde. This is common if the reaction has not gone to completion.
-
Over-reduction Byproduct: Thiophen-2-ylmethanol, formed from the reduction of thiophene-2-carbaldehyde by the hydride reagent (e.g., NaBH₄, NaBH(OAc)₃) before imine formation is complete.[1][2] This is particularly relevant if a strong reducing agent is used or if the imine formation is slow.
-
Dimeric Impurities: Small amounts of N,N-di-(thiophen-2-ylmethyl)ated aniline or other complex secondary amine byproducts can form, especially if reaction stoichiometry and conditions are not tightly controlled.[3][4]
-
Residual Reagents and Solvents: Salts from the reducing agent (e.g., borate salts) and the reaction solvent.
Understanding these potential contaminants is the first step in designing an effective purification strategy. A quick Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the complexity of your crude mixture.
Section 2: Troubleshooting Chromatographic Purification
Column chromatography is the most common method for purifying this compound. However, as an aromatic amine, this compound presents unique challenges.
Q2: My compound is streaking severely on my silica gel TLC plate, making it impossible to determine a good solvent system. Why is this happening and how can I fix it?
A2: This is the most frequent issue encountered when purifying amines on standard silica gel. The phenomenon, known as "peak tailing" or streaking, is caused by a strong acid-base interaction between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This interaction leads to a portion of your compound being retained more strongly, resulting in a smeared spot rather than a compact one.
The Solution: Neutralize the Interaction
To obtain sharp, well-defined spots on your TLC plate (and subsequently, good separation on a column), you must mitigate this acid-base interaction. You have two primary options:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (Et₃N or TEA) is the most common choice. A concentration of 0.5-1% (v/v) is typically sufficient. The triethylamine is more basic and volatile, and it effectively "caps" the acidic silanol sites, allowing your target compound to travel up the plate based on polarity without unwanted ionic interactions.[5][7]
-
Stationary Phase Modification: Use a different type of stationary phase. Amine-functionalized silica (KP-NH) or basic alumina are excellent alternatives to standard silica.[5][7] These materials provide a basic environment that prevents the protonation of your amine, leading to significantly improved peak shape without needing to modify the mobile phase.
The diagram below illustrates the problematic interaction and the triethylamine solution.
Caption: Mechanism of peak tailing and its resolution.
Q3: I've resolved the streaking on my TLC. How do I choose the optimal solvent system for my flash chromatography column?
A3: The ideal solvent system for flash chromatography should provide a retention factor (Rf) of 0.25 to 0.35 for your target compound on the TLC plate. This Rf value ensures that the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.
Workflow for Solvent System Selection:
-
Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
Run Test TLCs: Prepare several vials with varying ratios of your chosen solvents. For example, 10%, 20%, 30%, and 50% Ethyl Acetate in Hexane. Remember to add 0.5-1% triethylamine to each.
-
Analyze the Rf: Spot your crude mixture on a TLC plate and develop it in one of your test systems. Visualize under UV light.
-
Adjust and Optimize:
-
If the Rf is too high (>0.5), decrease the polarity of the eluent (i.e., use less Ethyl Acetate).
-
If the Rf is too low (<0.1), increase the polarity (i.e., use more Ethyl Acetate).
-
If separation from a key impurity is poor, consider changing one of the solvents to alter the selectivity (e.g., switch from Ethyl Acetate to Dichloromethane).
-
The following table provides suggested starting points for solvent systems.
| Observed Rf on TLC (20% EtOAc/Hexane + 1% TEA) | Suggested Action for Column Chromatography | Example Starting Gradient |
| > 0.6 | Decrease eluent polarity. | Start with 5% EtOAc in Hexane, gradient to 20%. |
| 0.25 - 0.35 | Optimal. | Run isocratically at 20% EtOAc in Hexane. |
| < 0.1 | Increase eluent polarity. | Start with 20% EtOAc in Hexane, gradient to 50%. |
| Poor Separation | Change solvent selectivity. | Try a Dichloromethane/Methanol system (with 1% TEA). |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Wet pack the column with your chosen starting eluent (e.g., 5% EtOAc/Hexane + 1% TEA). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely. Carefully add the dried powder to the top of your packed column. This technique generally provides superior resolution compared to liquid loading.
-
Elution: Begin running the column with your starting eluent. Gradually increase the polarity (gradient elution) or maintain a constant composition (isocratic elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor their contents by TLC to identify and combine the pure fractions containing your product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield your purified product.
Section 3: Alternative and Confirmatory Methods
Q4: Column chromatography is proving difficult or inefficient. Are there other methods I can use to purify my compound?
A4: Yes, if your compound is a solid and the impurities have significantly different solubilities, recrystallization can be an effective and scalable alternative.
Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent or solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for aromatic amines include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.
-
Dissolution: Dissolve your crude solid in the minimum amount of the hot solvent.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[8]
For high-boiling liquid products, vacuum distillation can also be an option, provided the compound is thermally stable and has a boiling point sufficiently different from any impurities.[9]
Q5: My purification is complete. How can I definitively confirm the purity of my this compound?
A5: Purity confirmation is a critical final step. A single method is often insufficient. A combination of the following is standard practice in the pharmaceutical industry:[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It provides a purity percentage based on UV absorbance (e.g., at 254 nm) and confirms the mass of your compound, ensuring you have isolated the correct molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities if their protons are visible and not overlapping with your product's signals.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It can provide excellent separation and purity assessment.
The purification and analysis workflow can be summarized in the following decision tree:
Caption: General purification and analysis workflow.
References
- How do I purify ionizable organic amine compounds using flash column chrom
- Troubleshooting - The Pharma Master. (n.d.). The Pharma Master.
- Is there an easy way to purify organic amines? (2023). Biotage.
- What are the key steps in the purification of pharmaceutical intermedi
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent Technologies.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
- Technical Support Center: Purification of Polar Arom
- 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline. (n.d.). Benchchem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive amin
- Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009).
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). PubMed.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Scale-Up Synthesis of 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-gram to kilogram scale production of this key intermediate for preclinical studies.
Introduction: The "Why" Behind the Synthesis
The journey of a drug candidate from a promising hit in a screening campaign to a preclinical candidate requires a significant increase in the quantity of the active pharmaceutical ingredient (API).[1][2][3] The scale-up synthesis of this compound is a critical step in this process, providing the necessary material for extensive in vivo characterization and early toxicology studies.[1][2] The chosen synthetic route, reductive amination, is a robust and widely used method for forming carbon-nitrogen bonds, offering a reliable pathway to the target molecule.[4][5] This guide will delve into the practical challenges and solutions associated with scaling up this specific transformation.
Reaction Overview: Reductive Amination
The synthesis of this compound is typically achieved through a one-pot reductive amination reaction between 2,4-difluoroaniline and thiophene-2-carbaldehyde.[6] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Caption: General reaction scheme for the reductive amination synthesis.
Troubleshooting Guide: A Proactive Approach to Problem-Solving
Scaling up a chemical synthesis often presents challenges not observed at the laboratory scale. This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is showing low conversion, with a significant amount of unreacted 2,4-difluoroaniline and/or thiophene-2-carbaldehyde remaining. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue in scale-up and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine can be unfavorable.[7]
-
Solution: The removal of water is crucial for driving the reaction towards the imine. While not always necessary with certain reducing agents, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can significantly improve yields.[8]
-
Causality: Water is a byproduct of imine formation. Its presence can hydrolyze the imine back to the starting materials, thus hindering the overall reaction progress.
-
-
Reducing Agent Potency and Addition: The choice and handling of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is often preferred for scale-up as it is less sensitive to moisture and selectively reduces the imine in the presence of the aldehyde.[4][5][9] Ensure the STAB is of good quality and has been stored properly. Consider adding the reducing agent portion-wise to control the reaction temperature and maintain a steady rate of reduction.
-
Causality: A less reactive or decomposed reducing agent will naturally lead to incomplete reduction. Rapid addition can cause temperature spikes, leading to side reactions.
-
-
Reaction Concentration and Temperature:
-
Solution: Ensure adequate mixing by using an appropriate solvent volume. While higher concentrations can increase reaction rates, they can also lead to mixing issues and localized overheating. The reaction is typically run at room temperature, but gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Causality: Insufficient mixing can create "hot spots" and prevent reagents from interacting effectively.
-
Question 2: I'm observing the formation of a significant amount of an alcohol byproduct (from the reduction of thiophene-2-carbaldehyde). How can I minimize this?
Answer: The formation of the corresponding alcohol from the aldehyde is a common side reaction, especially when using less selective reducing agents.
-
Choice of Reducing Agent:
-
Solution: As mentioned, sodium triacetoxyborohydride (STAB) is highly selective for the reduction of imines over aldehydes.[5][9] If you are using a less selective reagent like sodium borohydride (NaBH₄), ensure that the imine has fully formed before its addition.[4][8][9] This can be achieved by stirring the aniline and aldehyde together for a period (e.g., 1-2 hours) before introducing the borohydride.
-
Causality: Sodium borohydride can readily reduce aldehydes.[9] Allowing the imine to form first kinetically favors its reduction once the reducing agent is added.
-
-
Reaction pH:
-
Solution: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction.[11] This can be achieved by adding a catalytic amount of acetic acid.
-
Causality: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Caption: A workflow for troubleshooting common synthesis issues.
Question 3: The work-up of my reaction is difficult, and I'm experiencing product loss during extraction. What are the best practices for isolation?
Answer: A clean and efficient work-up is crucial for maximizing yield and purity on a large scale.
-
Quenching the Reaction:
-
Solution: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining reducing agent. Be cautious as hydrogen gas may be evolved.
-
Causality: Uncontrolled quenching can lead to foaming and potential loss of product.
-
-
Extraction:
-
Solution: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery. Wash the combined organic layers with brine to remove any remaining water.
-
Causality: The product may have some solubility in the aqueous layer, and multiple extractions will more effectively transfer it to the organic phase.
-
-
Emulsion Formation:
-
Solution: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine or by filtering the mixture through a pad of celite.
-
Causality: Emulsions are common in large-scale extractions and can trap a significant amount of product.
-
Question 4: My final product is not pure enough after initial isolation. What purification strategies are recommended for scale-up?
Answer: Achieving high purity is essential for preclinical studies.
-
Crystallization:
-
Solution: Crystallization is often the most effective and scalable method for purifying solid compounds.[12][13] Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide good crystal formation and efficient removal of impurities.
-
Causality: Crystallization is a highly selective process that can remove both soluble and insoluble impurities.
-
-
Column Chromatography:
-
Solution: While effective, column chromatography can be time-consuming and require large volumes of solvent for scale-up.[6] It is best used for smaller scale purifications or as a final polishing step if crystallization does not provide the desired purity.
-
Causality: Chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the target molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis? A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reducing agents used can be flammable and react with water to produce hydrogen gas. Handle them with care and away from ignition sources.
Q2: Can I use other reducing agents besides sodium triacetoxyborohydride or sodium borohydride? A2: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used.[4][5] However, NaBH₃CN is toxic and can generate hydrogen cyanide gas under acidic conditions, making it less desirable for scale-up.[14] Catalytic hydrogenation is another alternative but may require specialized high-pressure equipment.[12]
Q3: How do I monitor the progress of the reaction? A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on a TLC plate will clearly show the consumption of the reactants and the formation of the product.
Q4: What is the expected yield for this reaction on a larger scale? A4: With an optimized procedure, yields for this type of reductive amination can be in the range of 70-90%. However, yields can vary depending on the specific reaction conditions and the efficiency of the work-up and purification.
Experimental Protocol: Scale-Up Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
| Reagent/Solvent | Molecular Weight | Amount (for 100 g scale) | Moles | Equivalents |
| 2,4-Difluoroaniline | 129.11 g/mol | 100 g | 0.775 mol | 1.0 |
| Thiophene-2-carbaldehyde | 112.15 g/mol | 91.3 g (78.7 mL) | 0.814 mol | 1.05 |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 197 g | 0.930 mol | 1.2 |
| Dichloromethane (DCM) | - | 1 L | - | - |
| Acetic Acid | 60.05 g/mol | 4.65 g (4.4 mL) | 0.0775 mol | 0.1 |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,4-difluoroaniline (100 g, 0.775 mol) and dichloromethane (1 L).
-
Stir the mixture until the aniline is completely dissolved.
-
Add thiophene-2-carbaldehyde (91.3 g, 0.814 mol) and acetic acid (4.65 g, 0.0775 mol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (197 g, 0.930 mol) to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction at room temperature for 12-16 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (500 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with brine (300 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Conclusion
The successful scale-up of this compound synthesis is a key enabler for advancing drug discovery programs into the preclinical phase.[1][2][15] By understanding the underlying chemical principles of the reductive amination reaction and proactively addressing potential challenges, researchers can ensure a robust and efficient supply of this critical intermediate. This guide provides a foundation of technical knowledge and practical troubleshooting strategies to support your scale-up endeavors.
References
- Vertex AI Search. (n.d.). Scale-up | Custom Synthesis | San Diego | California.
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- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Charles River Laboratories. (n.d.). Scale-Up Chemistry and Process Chemistry Services.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Benchchem. (n.d.). 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline.
- ResearchGate. (n.d.). Synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives....
- Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques.
- ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Drug Design Org. (n.d.). Synthesis of Drugs.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Reddit. (2024, February 12). Reductive Amination Help. r/Chempros.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?.
- Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide.
- Arborpharmchem. (2024, December 17). Drug Synthesis Explained in 5 Simple Strategies.
- ChemDiv. (n.d.). Scale up synthesis.
- ECHEMI. (n.d.). Sodium cyanoborohydride reductive amination troubleshooting?.
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- Reachem. (2023, October 26). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices.
- Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems.
- Rojas Lab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube.
- ResearchGate. (n.d.). and N-(thiazol-2-ylmethylene)aniline-containing poly(2,5-dithienylpyrrole)s as anodically coloring polymers for high contrast electrochromic devices.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- ResearchGate. (n.d.). 53 questions with answers in SYNTHESIS OF MEDICINAL COMPOUNDS.
- ResearchGate. (n.d.). Synthesis of (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide.
- ACS Publications. (2024, January 10). Total Synthesis as Training for Medicinal Chemistry.
- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
- MDPI. (n.d.). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
- Dana Bioscience. (n.d.). This compound 1g.
- Reddit. (2020, September 22). Im not good at synthesis/retrosynthesis problems, how can I improve?. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
- ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene.
- Royal Society of Chemistry. (2023, June 15). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Thiophene-2-carbaldehyde azine. PMC.
- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
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enhancing the solubility of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline for bioassays
Compound in Focus: 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of this compound in bioassay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and ensure data integrity.
Part 1: Understanding the Challenge & Initial Troubleshooting
Poor aqueous solubility is a major hurdle for many promising compounds, including N-substituted aniline derivatives like this compound. The presence of two fluorine atoms and a thiophene methyl group contributes to its hydrophobic nature, making it prone to precipitation in aqueous bioassay buffers. This can lead to inaccurate and unreliable results.[1]
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?
A: A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium.[1] The significant change in solvent polarity upon dilution into your buffer can drastically reduce the compound's solubility, causing it to "crash out" of solution. This is a common issue of kinetic solubility, where the compound doesn't have sufficient time to establish a stable, dissolved state in the new environment.[1]
Q2: What is the maximum concentration of DMSO I should use in my bioassay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While higher concentrations might keep your compound in solution, they can also introduce artifacts by affecting the biological system (e.g., cell viability, enzyme activity), leading to misleading results.[2][3][4][5] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including controls.[1]
Q3: Could the composition of my bioassay buffer be affecting the solubility of my compound?
A: Absolutely. The pH and the presence of other components like proteins (e.g., in serum) can significantly impact the solubility of this compound. For ionizable compounds, pH plays a crucial role in determining the charge state and thus solubility. Proteins can sometimes bind to compounds, which may either enhance or reduce their apparent solubility. It's advisable to test the compound's solubility in different buffer compositions relevant to your assay.[1]
Part 2: Advanced Solubilization Strategies
When simple dilution of a DMSO stock is insufficient, more advanced formulation strategies are necessary. The choice of method will depend on the specific requirements of your bioassay and the properties of the compound.
Strategy 1: Co-solvency
This technique involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[6]
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG), glycerin.[7][8]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which in turn increases the solubility of nonpolar compounds.
-
Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic compound to dissolve.
Troubleshooting Co-solvency:
-
Issue: Compound still precipitates even with a co-solvent.
-
Solution: Your final co-solvent concentration may be too low. However, be mindful of the potential for co-solvent-induced artifacts in your assay. Consider switching to a different co-solvent or combining co-solvency with another technique.
-
-
Issue: The co-solvent is interfering with the bioassay.
-
Solution: Reduce the co-solvent concentration to the lowest effective level. Run a co-solvent-only control to determine its effect on your assay system. If interference persists, consider a more biocompatible solubilization agent like cyclodextrins.[9]
-
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[10][11]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12]
-
Mechanism: The hydrophobic this compound molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in aqueous media.[11][13]
-
Causality: This host-guest interaction effectively masks the hydrophobicity of the compound, leading to a significant increase in its apparent water solubility.[11]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Accurately weigh the this compound and the chosen cyclodextrin (e.g., HP-β-CD) and place them in a glass mortar. A 1:1 or 1:2 molar ratio is a good starting point.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder.
-
Trituration: Vigorously knead the mixture with a pestle for 45-60 minutes to form a uniform, thick paste. Add more solvent if needed to maintain consistency.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Final Processing: The dried complex can be ground into a fine powder and stored in a desiccator. This powder can then be directly dissolved in your aqueous assay buffer.[9]
Strategy 3: Surfactant-based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14] These micelles can solubilize hydrophobic compounds.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), Pluronic® F-68.[9][15]
-
Mechanism: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment. This compound can partition into this hydrophobic core, while the hydrophilic heads of the surfactants on the micelle's surface interact with the aqueous buffer, keeping the entire structure in solution.[15]
-
Causality: Micellar solubilization effectively disperses the hydrophobic compound in the aqueous phase, increasing its apparent solubility.[15]
Troubleshooting Surfactant Use:
-
Issue: High variability in bioassay results.
-
Cause: This can be a sign of poor solubility, even if visible precipitation is not present. Microscopic aggregates may be forming.[9]
-
Solution: Ensure you are using the surfactant at a concentration above its CMC. Consider gentle sonication to aid in dissolution.
-
-
Issue: Surfactant is interfering with the assay.
Strategy 4: Nanoparticle Formulations
For particularly challenging compounds, formulating them into nanoparticles can provide a stable and homogenous dispersion for bioassays.[16]
-
Types: Lipid-based nanoparticles (e.g., liposomes), polymer-based nanoparticles, and nanosuspensions.[17][18]
-
Mechanism: The compound is either encapsulated within or dispersed in a carrier matrix to form nanoparticles. The small particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[19]
-
Causality: Nanoparticle formulations can improve bioavailability in cell-based assays and provide a consistent concentration of the delivered compound.[9]
Part 3: Data Presentation and Visualization
Illustrative Solubility Enhancement Data
The following table summarizes hypothetical solubility data for a poorly soluble compound, demonstrating the potential fold-increase in solubility with different techniques.
| Technique | Carrier/Vehicle | Example Compound | Fold Increase in Solubility |
| Co-solvency | 5% DMSO | "Compound X" | 5 - 10 |
| Cyclodextrin Complexation | 10% HP-β-CD | "Compound X" | 50 - 200 |
| Surfactant Micelles | 1% Tween® 80 | "Compound X" | 20 - 100 |
| Nanoparticle Formulation | PLGA Nanoparticles | "Compound X" | > 500 |
Note: This data is for illustrative purposes only. The actual fold-increase will be compound-specific.
Experimental and Logical Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: A decision-making framework for choosing an appropriate solubility enhancement method.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.[Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate.[Link]
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A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. MDPI.[Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon.[Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
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Troubleshooting | BioAssay Systems. BioAssay Systems.[Link]
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Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH.[Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.[Link]
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Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC.[Link]
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Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina.[Link]
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Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC.[Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.[Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.[Link]
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Cyclodextrin-based structures for drug delivery. Yareli Rojas Group - IIM-UNAM.[Link]
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Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC.[Link]
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Effect of various DMSO concentrations on cell viability. Values... ResearchGate.[Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.[Link]
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How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.[Link]
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2,4-Difluoroaniline | C6H5F2N | CID 9709. PubChem.[Link]
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The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. ACS Publications.[Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.[Link]
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Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.[Link]
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(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.[Link]
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Emulsifying and solubilising surfactants for oral. Alsiano.[Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.[Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE.[Link]
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This compound 1g. Dana Bioscience.[Link]
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2,4-difluoro-N-[(E)-(2-methylphenyl)methylideneamino]aniline | C14H12F2N2 | CID. PubChem.[Link]
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Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the technical support center for the analysis of fluorinated organic compounds. The unique properties conferred by the carbon-fluorine (C-F) bond, such as high thermal stability and increased lipophilicity, make these compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, these same properties present significant challenges during structural characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common pitfalls encountered during the analysis of organofluorine compounds.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% that of protons (¹H).[4][5] Despite these advantages, the large chemical shift range and the prevalence of through-bond scalar (J) coupling to other nuclei like ¹H and ¹³C often lead to complex and sometimes misleading spectra.[6]
Troubleshooting Guide: NMR Spectroscopy
Problem: My ¹H or ¹³C NMR spectrum is overly complex and difficult to interpret due to extensive splitting.
-
Causality: This is the most common issue and is caused by ¹H-¹⁹F and ¹³C-¹⁹F J-coupling. Fluorine couples strongly to protons, with typical geminal (²JHF) coupling constants around 48 Hz and vicinal (³JHF) couplings ranging from <1 to >40 Hz.[7][8] Long-range couplings are also common.[5] This splits proton signals into complex multiplets that can obscure structural information.
-
Solution Workflow:
-
Acquire a ¹⁹F Decoupled ¹H Spectrum (¹H{¹⁹F} NMR): This is the most direct solution. By irradiating the fluorine nuclei during proton acquisition, all H-F couplings are removed, causing the complex multiplets to collapse into simpler patterns (e.g., a doublet of triplets may become a simple doublet). This experiment is crucial for assigning proton signals adjacent to fluorinated centers.
-
Acquire a ¹⁹F NMR Spectrum: A standard ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The wide chemical shift range (~800 ppm) usually provides excellent signal dispersion, making it easier to identify individual fluorine environments.[5]
-
Utilize 2D Correlation Spectroscopy:
-
¹H-¹⁹F HETCOR: This experiment correlates proton and fluorine signals that are coupled, directly identifying which protons are spatially close to which fluorine atoms.
-
¹H-¹³C HSQC/HMBC: These standard experiments remain essential. When combined with the ¹⁹F data, they allow for the complete assembly of the molecular structure. For instance, an HMBC correlation from a proton (simplified by ¹⁹F decoupling) to a carbon can be linked to a fluorine atom via that carbon's ¹³C-¹⁹F coupling.
-
-
Frequently Asked Questions (FAQs): NMR
Q1: Why is my ¹⁹F NMR chemical shift referencing inaccurate between samples?
A: Unlike ¹H NMR where an internal standard like TMS is common, a universal internal reference for ¹⁹F NMR is challenging due to the vast chemical shift range.[9] Spectrometer indirect referencing can be inconsistent. For accurate and reproducible results, especially in binding or reaction monitoring studies, an internal reference is critical.[9]
-
Recommendation: Use an inert, internal standard with a chemical shift close to your compound of interest. Common choices include trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -165 ppm).[10] For quantitative NMR (qNMR), certified reference materials like 3,5-Bis(trifluoromethyl)benzoic acid are available.[11]
Q2: My ¹⁹F NMR spectrum has a rolling baseline. How can I fix this?
A: Baseline roll in ¹⁹F NMR is common due to the very wide spectral widths required to excite all signals.[12][13] This can lead to artifacts from signals far from the transmitter frequency and imperfect pulse shapes.
-
Troubleshooting Steps:
-
Reduce Spectral Width (SW): If the approximate chemical shift range of your signals is known, reduce the spectral width to cover only that region. This improves excitation uniformity.[12]
-
Use Automated Baseline Correction: Most NMR processing software has polynomial or Whittaker-smoother baseline correction algorithms that are effective at correcting these distortions.[13]
-
Adjust Acquisition Parameters: In some cases, adjusting acquisition delays can minimize the need for large phase corrections that contribute to baseline roll.[12]
-
Q3: What are typical ¹⁹F chemical shift and J-coupling values?
A: The chemical environment heavily influences ¹⁹F chemical shifts. The table below provides a summary of approximate values. Note that coupling constants between two fluorine atoms (JFF) are often much larger than H-F or C-F couplings.[5]
| Fluorine Environment | Typical ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Typical J-Coupling Constants (Hz) |
| Acyl Fluorides (R-C(O)F) | +20 to -70 | ²JHF: ~48 Hz |
| Trifluoromethyl (CF₃) | -55 to -90 | ²JCF: ~35 Hz |
| Difluoromethylene (CF₂) | -70 to -140 | ³JHF: 1.9 to 44.4 Hz[8] |
| Aromatic Fluorides (Ar-F) | -110 to -180 | ¹JCF: ~185-280 Hz[6][7] |
| Aliphatic C-F | -120 to -240 | ²JFF (geminal): ~250-300 Hz[5] |
| (Data compiled from multiple sources[10][11][14]) |
Section 2: Mass Spectrometry (MS)
The high electronegativity and strength of the C-F bond significantly influence the ionization and fragmentation of fluorinated compounds.[1] Standard methods that work well for hydrocarbons may fail or produce unexpected results.
Troubleshooting Guide: Mass Spectrometry
Problem: I cannot detect my fluorinated compound, or the molecular ion is very weak, using Electrospray Ionization (ESI).
-
Causality: ESI efficiency is highly dependent on the analyte's ability to hold a charge in a droplet and be released into the gas phase. Highly fluorinated (perfluorinated) compounds can be very hydrophobic and lack sites for protonation or deprotonation, making them difficult to ionize via ESI.[15] However, the presence of a polar headgroup, like a carboxylic or sulfonic acid, can dramatically improve ionization efficiency in negative ion mode.[16]
-
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: I see many unexpected peaks in my ESI-MS spectrum that co-elute with my main peak. What are they?
A: You are likely observing in-source fragmentation (ISF).[17] Even with soft ionization techniques like ESI, the C-F bond's strength can lead to unusual fragmentation pathways. Common neutral losses include HF (20 Da) and, for carboxylates, CO₂ (44 Da).[17] These fragment ions can sometimes be mistaken for impurities or degradation products.[17] To confirm ISF, acquire a tandem MS (MS/MS) spectrum of the suspected molecular ion; the in-source fragments should appear as product ions.
Q2: What is the best ionization technique for highly fluorinated, neutral compounds?
A: For neutral or weakly polar fluorinated compounds, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than ESI. APCI utilizes a corona discharge to ionize the mobile phase, which then transfers charge to the analyte through gas-phase reactions. Newer techniques like UniSpray, which combines aspects of ESI and APCI, have also shown enhanced ionization and signal-to-noise for many per- and polyfluoroalkyl substances (PFAS).[18] For total fluorine analysis without regard to molecular structure, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful, albeit destructive, technique.[19]
Q3: Does the C-F bond ever break during mass spectrometry?
A: While the C-F bond is very strong (average bond energy ~480 kJ/mol), it can be cleaved under certain MS conditions.[1] High-energy collision-induced dissociation (CID) in tandem MS can break C-F bonds, though this is often less favorable than other fragmentation pathways.[20] Specific radical-induced reactions at surfaces have also been shown to cleave C-F bonds.[21][22] In some cases, nucleophilic attack, for instance by ammonia in the ion source, can lead to C-F bond cleavage.[23]
Section 3: Chromatography (HPLC/GC)
The unique polarity and solvophobic properties of fluorinated compounds give them distinct chromatographic behavior compared to their hydrocarbon analogues. This can be exploited for separation but can also cause problems like poor peak shape and unpredictable retention.
Troubleshooting Guide: Chromatography
Problem: My fluorinated analyte shows poor peak shape (tailing or fronting) or has very low retention on a standard C18 column.
-
Causality: Highly fluorinated compounds are both hydrophobic and lipophobic. On a traditional C18 reversed-phase column, they may exhibit poor interaction with the stationary phase, leading to early elution and poor peak shape. This unique partitioning behavior is the basis of "fluorous" chemistry.[24]
-
Solution Workflow:
-
Modify the Mobile Phase: Adding a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), to the mobile phase can improve peak shape and alter selectivity for fluorinated compounds on standard C18 columns.[25][26]
-
Switch to a Fluorinated Stationary Phase: This is often the most effective solution. There are two main types:
-
Perfluoroalkyl Phases (e.g., C8F17): These phases, often called "fluorous" phases, show strong retention for other fluorinated compounds.[27][28] They are excellent for separating mixtures of fluorinated and non-fluorinated compounds, as the non-fluorinated compounds will elute very early.[25]
-
Pentafluorophenyl (PFP) Phases: These phases offer multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.[27] They provide alternative selectivity to C18 and are particularly useful for separating positional isomers of fluorinated aromatics.[27]
-
-
Optimize Temperature: Increasing the column temperature can improve peak shape and efficiency, especially for larger fluorinated molecules.[26]
-
Frequently Asked Questions (FAQs): Chromatography
Q1: What is "fluorous-phase" chromatography?
A: Fluorous-phase chromatography is a separation technique that relies on the principle of "fluorous affinity," where highly fluorinated molecules preferentially interact with each other.[28][29] It typically uses a stationary phase with a bonded perfluoroalkyl chain (e.g., FluoroSep-RP Octyl). This technique is exceptionally useful for purifying a fluorinated target molecule from non-fluorinated reagents and byproducts in a process called fluorous solid-phase extraction (F-SPE).[30] Non-fluorous compounds pass through the column with a "fluorophobic" mobile phase (like methanol/water), while the tagged fluorous compound is retained and can be eluted later with a "fluorophilic" solvent.[30]
Q2: Can I use Gas Chromatography (GC) for my fluorinated compound?
A: Yes, provided your compound is volatile and thermally stable. Fluorinated stationary phases, such as those containing trifluoropropylmethylsiloxane, are available for GC and offer unique selectivity based on the compound's polarity.[31] These phases are of intermediate polarity and are effective for separating various drug compounds and their metabolites.[31]
Q3: How does a single CF₃ group affect retention compared to a CH₃ group on a fluorous stationary phase?
A: Even a single trifluoromethyl (CF₃) group can drastically change the adsorption properties of a molecule on a perfluorinated stationary phase.[28][29] Studies have shown that it is significantly more thermodynamically favorable to transfer a CF₃ group from an aqueous/organic mobile phase to the perfluorinated stationary phase than it is to transfer a CH₃ group.[29] This demonstrates the powerful and specific nature of fluorous affinity in chromatography.
References
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D'Agostino, L. A., Mabury, S. A., & Wilson, J. W. (2017). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 28(7), 1315–1323. [Link]
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Mercier, K. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765–12774. [Link]
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Griebel, J. J., et al. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
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D'Agostino, L. A., & Mabury, S. A. (2017). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS). ResearchGate. [Link]
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Waters Corporation. (n.d.). An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples. [Link]
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UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
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Dowd, S. (2022, May 3). Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels. YouTube. [Link]
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Glagovich, N. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]
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Nare, et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
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Liu, Y., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(30), 11072–11083. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Nare, et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]
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Nuñez, O. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
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Badiei, H. R., & Jorabchi, K. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4253–4258. [Link]
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
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San Fabian, J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. [Link]
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Wang, Y., et al. (2023). Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. National Science Review, 10(10). [Link]
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Wikipedia. (n.d.). Fluorous chemistry. [Link]
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Felletti, S., et al. (2015). Exploring Fluorous Affinity by Liquid Chromatography. PubMed. [Link]
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Shen, J., Grill, V., & Cooks, R. G. (1998). C−F Bond Cleavage by Mass-Selected Free Radicals at Fluorinated Self-Assembled Monolayer Surfaces. Journal of the American Chemical Society, 120(14), 3524–3525. [Link]
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Felletti, S., et al. (2015). Exploring Fluorous Affinity by Liquid Chromatography. Analytical Chemistry, 87(12), 6268–6274. [Link]
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Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 55(11), 1559-1573. [Link]
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ResearchGate. (n.d.). (PDF) Carbon-Fluorine Bond Cleavage. [Link]
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Santaniello, E. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Today. [Link]
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Semantic Scholar. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
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ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. [Link]
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Robey, N. M., et al. (2023). Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals? Environmental Science & Technology, 57(18), 7261–7271. [Link]
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UC Santa Barbara, NMR Facility. F19 detection. [Link]
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RSC Publishing. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]
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Journal of the American Chemical Society. (1998). C−F Bond Cleavage by Mass-Selected Free Radicals at Fluorinated Self-Assembled Monolayer Surfaces. [Link]
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Progress in NMR Spectroscopy. (1976). FLUORINE COUPLING CONSTANTS. [Link]
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Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. [Link]
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Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR | Scientific method. [Link]
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Zhang, W., & Lu, Y. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
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Liu, W., & Lipscomb, J. D. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline and Other Aniline Derivatives
Introduction: The Versatility of Aniline Scaffolds in Drug Discovery
Aniline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their synthetic tractability and the ability to modulate their physicochemical properties through substitution have made them privileged scaffolds in the quest for novel bioactive molecules. The introduction of various functional groups onto the aniline ring can profoundly influence a compound's biological activity, including its potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of the bioactivity of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, a compound of growing interest, against other selected aniline derivatives. While direct comparative bioassay data for this specific molecule is emerging, we will draw upon data from its close structural analog, 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline , and other relevant aniline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their performance in anticancer and antimicrobial bioassays, supported by experimental data and detailed protocols, to elucidate key structure-activity relationships (SAR).
The core structure of our primary focus, this compound, combines three key motifs: a difluorinated aniline ring, a flexible methylene linker, and a thiophene heterocycle. The electron-withdrawing nature of the fluorine atoms is known to enhance metabolic stability and binding affinity, while the thiophene ring, a common bioisostere of a phenyl ring, is a well-established pharmacophore in numerous approved drugs.[1][2] This strategic combination of functionalities suggests a high potential for significant biological activity.
Comparative Bioactivity Analysis
To provide a meaningful comparison, we will evaluate the reported bioactivities of our target analog and other aniline derivatives in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic potential of novel compounds is a primary indicator of their anticancer efficacy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of test compounds.[3]
While specific IC50 values for this compound are not yet widely published, its close analog, 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline , has shown significant growth inhibition against cancer cell lines such as HL-60 (acute myeloid leukemia) and A-431 (epidermoid carcinoma), indicating its potential as an anticancer agent.[4] For a broader comparison, we will consider data from other thiophene-containing aniline derivatives and N-benzylanilines.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline (Analog) | HL-60, A-431 | Data indicates significant growth inhibition | [4] |
| Thiophene-based Pyrazoline 2 | 4T1 (Breast Cancer) | 9.09 µg/mL | [5] |
| HeLa (Cervical Cancer) | 9.27 µg/mL | [5] | |
| WiDr (Colorectal Cancer) | 0.25 µg/mL | [5] | |
| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone 7g | A549 (Lung Carcinoma) | 27.7 µg/mL | [6][7] |
| HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [6][7] | |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a | MCF-7 (Breast Cancer) | 1.88 µM | [8] |
| B16-F10 (Melanoma) | 2.12 µM | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Antimicrobial Activity: Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9][10][11][12][13]
Fluorinated aniline derivatives have demonstrated notable antimicrobial properties. For instance, fluorinated benzimidazole derivatives have shown good antibacterial and antifungal activity. N-benzylanilines have also been reported to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline (Analog) | Not specified | Enzyme inhibition assays indicate potent activity | [4] |
| N-benzylaniline derivative 9m | Staphylococcus aureus | 0.5 | [15] |
| Escherichia coli | 1 | [15] | |
| Fluorinated Benzimidazole 18 | Gram-negative bacteria | 31.25 | |
| Bacillus subtilis | 7.81 | ||
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 | Staphylococcus aureus | 16 (caused 65% growth inhibition) | [16] |
Structure-Activity Relationship (SAR) Insights
The observed biological activities of these aniline derivatives can be rationalized by considering their structural features.
-
Role of Fluorine Substitution: The presence of fluorine atoms on the aniline ring significantly impacts the molecule's properties. The high electronegativity of fluorine can alter the electronic distribution, leading to enhanced binding affinity with biological targets.[17] Furthermore, the carbon-fluorine bond is strong, which can increase metabolic stability, a desirable trait in drug candidates.[17] The position of fluorine substitution is also critical; for example, in some series, meta-fluoro substitution on a phenyl ring attached to a benzimidazole core resulted in the most potent antibacterial activity against certain strains.
-
Significance of the Thiophene Moiety: The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1][2] Its inclusion can enhance the compound's interaction with biological targets and improve its overall pharmacological profile.[1][18] The combination of a thiophene ring with other heterocyclic systems, such as pyrazole, has yielded compounds with potent anticancer activity.[5][19]
-
The N-benzyl Linker: The methylene linker between the aniline nitrogen and the thiophene or phenyl ring provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The nature of the substituents on the benzyl portion can also dramatically influence activity, as seen in the potent antibacterial N-benzylanilines.[14]
Caption: Key structural features influencing the bioactivity of aniline derivatives.
Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, detailed methodologies for the key bioassays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a compound on adherent cancer cell lines.[3][20][21][22]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[9][10][11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or turbidity meter
Procedure:
-
Compound Dilution: Add 50 µL of broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at the desired starting concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The available data on analogs and related compounds suggest that this compound is a promising scaffold for the development of novel therapeutic agents. The combination of a difluorinated aniline ring and a thiophene moiety appears to be a favorable strategy for generating molecules with potent anticancer and antimicrobial activities.
Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound. Head-to-head comparative studies with a panel of other aniline derivatives in standardized bioassays will be crucial for definitively establishing its therapeutic potential. Further exploration of the structure-activity relationships through the synthesis of additional analogs with varied substitution patterns on both the aniline and thiophene rings will provide deeper insights for rational drug design.
References
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- This technique allows for the precise quantification of the lowest concentration that inhibits visible bacterial growth after incubation. (Source: Grokipedia, Broth microdilution)
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A series of new pyrazole, pyridine,[1][2][9]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine and 1,2,4-triazolo[3,4-c][1][2][9]triazine derivatives incorporating a thiophene moiety were synthesized. (Source: NIH, Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents)
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- The MTT assay is a widely used colorimetric technique to assess cell viability, proliferation, and cytotoxicity.
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- The MTT Cell Proliferation Assay measures the cell proliferation rate and conversely, when metabolic events lead to apoptosis or necrosis, the reduction in cell viability.
- The in vitro cytotoxic activity of free drugs (M5 and M7) and drug-loaded pH-responsive micelles (M5-micelles and M7-micelles) was determined by the MTT test.
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- The logIC50-mM of complex 1a showed À4. 602, À4. 757 and À4. 815 against A549, A2780 and 518A2 respectively.
- The characteristic effects of fluorine and fluoroalkyl substituents on the physico-chemical properties of molecules that are important to biological activity of fluorinated compounds are highlighted. (Source: ResearchGate, Fluorine substituent effects (on bioactivity))
- A series of 4‐halogeno aniline derivatives was studied employing combined theoretical and experimental methods (i. e. crystal structure analysis and vibrational spectroscopies). (Source: ResearchGate, (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines)
- The incorporation of fluorine into a biologically active compound alters the electronic, lipophilic and steric parameters and can critically increase the intrinsic activity, the chemical and metabolic stability, and the bioavailability. (Source: CHIMIA, The Importance of Fluorine in the Life Science Industry)
- A large series of variously substituted amino(pyren-1-yl)methylphosphonic acid derivatives was synthesized using a modified aza-Pudovik reaction in 20-97% yields. (Source: ResearchGate, IC 50 values on studied compounds. | Download Table)
- The results of antimicrobial activity demonstrated that fluoro-substituted compounds (13-15 and 17-19) have good antibacterial and antifungal properties as compared to unsubstituted parent compounds (12 and 16).
- Thiophene is a heterocyclic compound that shows promise as a drug component, and its bioactivity as an anticancer compound can be enhanced by combining it with other heterocyclic compounds. (Source: Journal of Applied Pharmaceutical Science, Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study)
- The best antibacterial activity was exhibited by compound 8, substituted with fluoride at position 4, the addition of which, at a concentration of 16 µg/mL, inhibited S. aureus growth by 65%. (Source: PMC - NIH, Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Antitumor assays indicated that compound 5a owned high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines with IC(50) values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively. (Source: PubMed, Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
- Of all guanidine derivatives, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli), respectively.
- Among the synthesized pyrazolines, pyrazoline 2 was revealed as the most active anticancer against 4T1, HeLa, and WiDr cancer cell lines, with IC50 values of 9.09, 9.27, and 0.25 μg/ml, respectively. (Source: Journal of Applied Pharmaceutical Science, Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study)
- Compound 7g emerged as the most promising compound, with IC50 = 27.7 µg/ml against A549 cells compared to the reference drug doxorubicin (IC50 = 28.3 µg/ml), and IC50 = 26.6 µg/ml against HepG2 cells compared to the reference drug doxorubicin (IC50 = 21.6 µg/ml). (Source: Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones)
- The IC50 for compound 2 showed equipotent activity (IC50 = 1.2 µM) against the HepG-2 cell line compared to Doxorubicin (IC50 = 1.1 µM). (Source: NIH, New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies)
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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Thiophene Compounds in Research and Development
In the landscape of materials science and medicinal chemistry, thiophene and its derivatives stand as a cornerstone, their versatile electronic and biological properties driving innovation in fields from organic electronics to drug discovery.[1][2][3] The strategic introduction of fluorine atoms onto the thiophene scaffold has emerged as a powerful tool to modulate these properties, often leading to significant performance enhancements. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated thiophene compounds, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their quest for next-generation materials and therapeutics.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, imparts a unique set of characteristics to the thiophene ring. These alterations are not merely incremental but can fundamentally change the molecule's behavior in both solution and solid-state.
Electronic Properties: A Tale of Deeper Orbitals
Fluorination profoundly influences the electronic landscape of thiophene-based molecules. The strong electron-withdrawing nature of fluorine atoms leads to a general lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][5][6] This effect is critical in the design of organic semiconductors. A deeper HOMO level enhances the oxidative stability of the material and can lead to a higher open-circuit voltage (Voc) in organic solar cells.[7][8]
A comparative study on poly(3,4-dialkylterthiophenes) demonstrated that fluorinated derivatives exhibit a deeper HOMO energy level than their non-fluorinated counterparts.[7] This seemingly subtle shift has significant downstream consequences, contributing to more efficient charge transport and a notable increase in power conversion efficiency in organic photovoltaic devices.[7][8]
| Property | Non-Fluorinated Thiophene Polymer | Fluorinated Thiophene Polymer | Key Takeaway |
| HOMO Energy Level | Higher (e.g., -5.44 eV) | Deeper (e.g., -5.78 eV)[5] | Enhanced oxidative stability and potential for higher Voc in solar cells. |
| LUMO Energy Level | Higher | Lower[5] | Facilitates electron injection in n-type or ambipolar transistors. |
| Optical Band Gap | Generally wider | Can be similar or slightly narrower | Fluorination allows for HOMO/LUMO tuning without drastically altering the band gap.[9] |
| Dipole Moment | Weaker | Stronger[4] | Can influence molecular packing and morphology. |
Table 1: Comparative Electronic Properties of Non-Fluorinated vs. Fluorinated Thiophene-Based Polymers.
Molecular Packing and Morphology: The Power of Non-Covalent Interactions
Fluorination doesn't just alter electronics; it redefines how molecules interact with each other. The introduction of fluorine can lead to enhanced intermolecular interactions, such as F···H and F···S non-covalent contacts, which can promote a more ordered and planar molecular packing.[10] This increased planarity and aggregation tendency can significantly improve charge carrier mobility in organic field-effect transistors (OFETs).[9]
For instance, studies on regioregular poly(3-alkyl-4-fluoro)thiophenes have shown that backbone fluorination enhances the tendency to aggregate in solution, leading to a more co-planar backbone.[9] This resulted in an increase in average charge carrier mobilities by up to a factor of 5 compared to their non-fluorinated analogues.[9]
Synthesis Strategies: Accessing Fluorinated Thiophenes
The synthesis of non-fluorinated thiophenes is well-established, with methods like the Paal–Knorr and Gewald reactions being commonplace.[1][2][11] However, the introduction of fluorine onto the thiophene ring presents unique synthetic challenges and has necessitated the development of specialized methodologies.
Common Synthetic Routes for Non-Fluorinated Thiophenes
Methodologies for the Synthesis of Fluorinated Thiophenes
The direct fluorination of the electron-rich thiophene ring can be challenging.[12] Therefore, a variety of methods have been developed, often involving the introduction of fluorine at an early stage of the synthesis.
-
Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom. It has been successfully applied to the synthesis of 3-fluorothiophene.[13]
-
Nucleophilic Aromatic Substitution: In some cases, a fluorine atom can be introduced via nucleophilic displacement of a leaving group on the thiophene ring.[13]
-
Electrophilic Fluorination of Lithiated Thiophenes: This is a common strategy for producing 3,4-difluorinated thiophenes, which are important building blocks for high-performance polymers.[12]
-
Cyclization Reactions: One-pot procedures have been developed where a fluorinated precursor is cyclized to form the thiophene ring, such as the reaction of 1-aryl-4,4-difluoro-3-trifluoromethylbut-3-en-1-one with phosphorus pentasulfide.[14]
Performance in Key Applications
The distinct properties of fluorinated thiophenes translate into tangible performance benefits in various applications, most notably in organic electronics and drug discovery.
Organic Electronics: Pushing the Boundaries of Efficiency
In the realm of organic solar cells (OSCs), fluorination has been a game-changer. The deeper HOMO levels of fluorinated donor polymers lead to higher open-circuit voltages, and improved molecular packing enhances charge transport, both contributing to increased power conversion efficiencies (PCEs).[7][8] For example, the fluorination of polythiophene derivatives has been shown to increase PCE by 20% to 250% compared to their non-fluorinated counterparts.[7] The position and number of fluorine atoms can be fine-tuned to optimize device performance.[15][16]
Similarly, in organic field-effect transistors (OFETs), the enhanced planarity and aggregation of fluorinated thiophene-based polymers lead to higher charge carrier mobilities.[9] Fluorination can also facilitate electron injection, enabling the development of n-type and ambipolar OFETs.[17]
Drug Discovery: Enhancing Pharmacokinetic and Pharmacodynamic Profiles
In medicinal chemistry, the introduction of fluorine is a well-established strategy to improve a drug candidate's properties.[18] For thiophene-based drugs, fluorination can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is less susceptible to metabolic oxidation, potentially increasing the drug's half-life.[18]
-
Enhance Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets.
-
Improve Lipophilicity: This can enhance membrane permeability and oral bioavailability.[19]
Thiophene-containing drugs like Plavix® and Cymbalta® are already on the market, and the development of fluorinated thiophene-based fragment libraries for drug screening is an active area of research.[20][21] The synthesis of novel fluorinated thiophene derivatives with potential antibacterial and antioxidant activities is also being explored.[22]
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis and characterization of a representative fluorinated thiophene are provided below.
Synthesis of 3-Fluorothiophene via Schiemann Reaction
This protocol is adapted from a reported efficient synthesis of 3-fluorothiophene.[13]
Step 1: Preparation of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
-
This starting material can be prepared from commercially available methyl 3-aminothiophene-2-carboxylate following literature procedures.
Step 2: Thermal Decomposition
-
In a round-bottomed flask, thoroughly mix 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (1 equivalent) with sand (approximately 5 times the weight of the diazonium salt).
-
Attach a distillation head connected to a receiving flask cooled in a liquid nitrogen bath.
-
Heat the mixture gently under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, will distill and solidify in the receiving flask.
-
Purify the crude product by flash chromatography.
Step 3: Saponification
-
Dissolve the purified methyl 3-fluorothiophene-2-carboxylate in a suitable solvent like methanol.
-
Add an aqueous solution of sodium hydroxide (excess) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate 3-fluorothiophene-2-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
Step 4: Decarboxylation
-
Heat the 3-fluorothiophene-2-carboxylic acid in a distillation apparatus.
-
The product, 3-fluorothiophene, will distill off. Collect the fraction at the appropriate boiling point.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated thiophene.[13] In ¹⁹F NMR, the chemical shift and coupling constants provide valuable information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
UV-Visible Spectroscopy:
-
This technique is used to determine the optical properties, such as the absorption maximum and the optical band gap, of the thiophene compound.
Cyclic Voltammetry (CV):
-
CV is an electrochemical technique used to determine the redox potentials of the compound, from which the HOMO and LUMO energy levels can be estimated.
Conclusion and Future Outlook
The strategic fluorination of thiophene compounds has proven to be a highly effective strategy for fine-tuning their electronic and physical properties. In organic electronics, this has led to significant advancements in the performance of solar cells and transistors. In drug discovery, fluorination offers a pathway to enhance the pharmacokinetic and pharmacodynamic profiles of thiophene-based therapeutics.
Future research will likely focus on developing more efficient and regioselective fluorination methods to access a wider range of novel structures.[15] The exploration of multi-fluorinated thiophenes and the interplay of fluorination with other substituents will continue to be a rich area of investigation. As our understanding of the subtle effects of fluorination deepens, we can expect the development of even more sophisticated and high-performing thiophene-based materials for a diverse array of applications.
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Validating the Biological Target of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is paramount to understanding the molecule's mechanism of action, predicting its therapeutic efficacy and potential off-target effects, and ultimately, building a robust foundation for further preclinical and clinical development. This guide provides a comprehensive, technically-grounded framework for validating the biological target of the novel compound, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. While the specific biological target of this molecule is not yet elucidated in publicly available literature, its structural motifs—a fluorinated aniline and a thiophene ring—are common in compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4][5][6].
This guide will therefore hypothesize a putative target based on these activities and present a multi-pronged approach to its validation. We will operate under the assumption that preliminary screening has suggested an anti-inflammatory effect, and as such, we will focus our validation efforts on a key enzyme in the inflammatory cascade: Cyclooxygenase-2 (COX-2) . This guide will compare and contrast various experimental approaches, providing the causal logic behind each choice and detailed protocols for their execution.
The Strategic Imperative of Target Validation
Embarking on a drug development program without a validated target is akin to navigating without a compass. Target validation provides the crucial evidence that modulating a specific biological entity (e.g., an enzyme or receptor) with a small molecule will lead to a desired therapeutic outcome[4]. It is a systematic process of confirming the relevance of the target to the pathophysiology of a disease and demonstrating that the compound's effects are mediated through this target.
This guide will delineate a logical, stepwise progression for validating the biological target of this compound, commencing with direct biochemical engagement and culminating in cellular and functional assays.
A Multi-Tiered Approach to Target Validation
Our validation strategy is structured in a tiered fashion, moving from direct, in vitro evidence of target engagement to more complex, cellular and functional assays that probe the physiological consequences of this engagement.
Caption: A tiered workflow for validating the biological target of a small molecule.
Tier 1: Establishing Direct Target Engagement
The foundational step in target validation is to unequivocally demonstrate that the small molecule physically interacts with its putative target protein.
Biophysical Confirmation of Binding: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free, real-time optical biosensing technique that provides quantitative information about molecular interactions[7]. It is an indispensable tool for confirming direct binding between a small molecule and a purified protein, and for determining key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD)[4]. A low KD value signifies a high binding affinity.
Experimental Protocol: SPR Analysis of this compound with Recombinant Human COX-2
-
Immobilization of Ligand:
-
Covalently immobilize recombinant human COX-2 onto a CM5 sensor chip via amine coupling.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO).
-
Inject the analyte solutions over the immobilized COX-2 surface at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Data Presentation:
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib (Positive Control) | Known Value | Known Value | Known Value |
| Scrambled Control Compound | No significant binding | No significant binding | >100 µM |
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Causality: While SPR confirms binding to a purified protein, it does not guarantee that the compound engages its target within the complex milieu of a living cell. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates[8][9]. The principle is that a protein bound to a ligand is more resistant to thermal denaturation[9].
Experimental Protocol: CETSA for this compound and COX-2
-
Cell Treatment:
-
Treat cultured cells (e.g., HT-29 human colorectal cancer cells, which express high levels of COX-2) with varying concentrations of this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble COX-2 in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Presentation:
| Treatment | Temperature (°C) | Soluble COX-2 (% of 37°C control) |
| Vehicle | 40 | 100 |
| 45 | 85 | |
| 50 | 50 | |
| 55 | 15 | |
| 60 | <5 | |
| This compound (10 µM) | 40 | 100 |
| 45 | 95 | |
| 50 | 80 | |
| 55 | 45 | |
| 60 | 10 |
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Tier 2: Cellular Confirmation of Target Modulation
Demonstrating direct binding is necessary but not sufficient. The next crucial step is to show that this binding event leads to a functional consequence—the modulation of the target's activity.
Enzymatic Assay: Direct Inhibition of COX-2 Activity
Causality: A direct enzymatic assay provides quantitative evidence that the compound inhibits the catalytic activity of its target. For COX-2, this typically involves measuring the production of prostaglandins from arachidonic acid.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Reaction Setup:
-
In a 96-well plate, combine recombinant human COX-2, a heme cofactor, and varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib).
-
-
Initiation of Reaction:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
-
Quantification of Prostaglandin Production:
-
After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA.
-
-
IC50 Determination:
-
Plot the percentage of COX-2 inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation:
| Compound | COX-2 IC50 (nM) |
| This compound | Experimental Value |
| Celecoxib (Positive Control) | Known Value |
| Inactive Analog | >10 µM |
Cell-Based Functional Assay: Inhibition of Prostaglandin Production
Causality: To confirm that the compound's enzymatic inhibition translates to a cellular effect, a cell-based assay is employed. This measures the compound's ability to inhibit the production of prostaglandins in response to a pro-inflammatory stimulus.
Experimental Protocol: LPS-Induced PGE2 Production in Macrophages
-
Cell Stimulation:
-
Culture murine macrophages (e.g., RAW 264.7) and pre-treat with varying concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
-
PGE2 Quantification:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA.
-
Data Presentation:
| Treatment | LPS Stimulation | PGE2 Concentration (pg/mL) |
| Vehicle | - | <10 |
| Vehicle | + | 500 ± 50 |
| This compound (1 µM) | + | 250 ± 30 |
| This compound (10 µM) | + | 50 ± 10 |
| Celecoxib (1 µM) | + | 45 ± 8 |
Tier 3: Genetic Validation of the Target
Genetic approaches provide the most definitive evidence for a drug's mechanism of action by directly manipulating the expression of the target protein.
siRNA-Mediated Knockdown
Causality: Small interfering RNA (siRNA) can be used to transiently reduce the expression of a specific gene[3]. If the cellular effect of the compound is diminished in cells where the target gene has been knocked down, it strongly suggests that the compound's activity is mediated through that target[3][10].
Experimental Protocol: siRNA Knockdown of COX-2
-
Transfection:
-
Transfect cells (e.g., HT-29) with either an siRNA specifically targeting COX-2 mRNA or a non-targeting control siRNA.
-
-
Confirmation of Knockdown:
-
After 48-72 hours, confirm the reduction in COX-2 protein levels via Western blotting.
-
-
Functional Assay:
-
Treat both the COX-2 knockdown and control cells with this compound and measure a relevant downstream cellular response (e.g., inhibition of cell proliferation or induction of apoptosis).
-
Expected Outcome: The effect of this compound on the chosen cellular endpoint should be significantly attenuated in the COX-2 knockdown cells compared to the control cells.
CRISPR/Cas9-Mediated Gene Knockout
Causality: CRISPR/Cas9 technology allows for the permanent and complete knockout of a target gene. This provides the gold standard for genetic validation, as the complete absence of the target protein should render the cells insensitive to the compound if it acts exclusively through that target.
Experimental Protocol: CRISPR/Cas9 Knockout of the COX-2 Gene
-
Generation of Knockout Cell Line:
-
Use CRISPR/Cas9 to generate a stable cell line in which the gene encoding COX-2 has been knocked out.
-
-
Validation of Knockout:
-
Confirm the absence of COX-2 protein expression by Western blotting.
-
-
Comparative Functional Assays:
-
Compare the dose-response of the parental (wild-type) and COX-2 knockout cell lines to this compound in a relevant cellular assay.
-
Expected Outcome: The COX-2 knockout cells should exhibit a significant rightward shift in the dose-response curve, or complete resistance, to this compound compared to the wild-type cells.
Caption: Logic of genetic validation for target identification.
Comparing Alternatives and Off-Target Effects
A crucial aspect of target validation is to assess the selectivity of the compound. This involves comparing its activity against related proteins (e.g., COX-1 for a COX-2 inhibitor) and profiling it against a broader panel of kinases or other enzymes to identify potential off-target interactions. Techniques such as kinome scanning can be invaluable in this regard.
Furthermore, comparing the cellular phenotype induced by this compound with that of known COX-2 inhibitors and with the phenotype of COX-2 genetic knockout can provide additional confidence in its on-target mechanism of action.
Conclusion
The validation of a biological target is a multifaceted and rigorous process that is essential for the successful progression of a small molecule through the drug discovery pipeline. By employing a systematic, multi-tiered approach that combines biophysical, biochemical, cellular, and genetic techniques, researchers can build a compelling case for the mechanism of action of a novel compound like this compound. This comprehensive validation strategy not only de-risks the drug development program but also provides invaluable insights into the compound's therapeutic potential and safety profile, ultimately paving the way for the development of novel and effective medicines.
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Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. (2018). Indian Academy of Sciences. Retrieved from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved from [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Preprints.org. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). PubMed. Retrieved from [Link]
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2023). Nature. Retrieved from [Link]
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Synthesis of 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives and studies of their antitumor activity against melanoma cell line B16-F10. (2022). ResearchGate. Retrieved from [Link]
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The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). ResearchGate. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2020). Research Square. Retrieved from [Link]
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Target Validation with CRISPR. (2022). Biocompare.com. Retrieved from [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Retrieved from [Link]
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How does SPR work in Drug Discovery?. (2023). deNOVO Biolabs. Retrieved from [Link]
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How siRNA Knockdown Antibody Validation Works. (2017). Lab Manager. Retrieved from [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2024). AntBio. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved from [Link]
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Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PubMed Central. Retrieved from [Link]
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Knockdown (siRNA) Validated Antibodies. Bio-Rad. Retrieved from [Link]
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CRISPR approaches to small molecule target identification. (2018). PubMed Central. Retrieved from [Link]
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How to design effective siRNA for gene knockdown experiments?. (2023). Patsnap Synapse. Retrieved from [Link]
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High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. Retrieved from [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2018). YouTube. Retrieved from [Link]
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Target identification and validation in research. (2023). WJBPHS. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline Analogs
In the intricate world of drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of modern oncology and inflammation research. The 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The deliberate incorporation of fluorine atoms on the aniline ring can significantly enhance binding affinity and modulate metabolic stability, while the thiophene moiety serves as a versatile pharmacophore amenable to a wide array of chemical modifications.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. By synthesizing data from analogous chemical series, we will explore the causal relationships between structural modifications and biological activity, offering a predictive framework for the rational design of next-generation inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
The Core Scaffold: Rationale and Hypothesized Binding Mode
The this compound core can be deconstructed into three key components: the 2,4-difluoroaniline headgroup, the N-methylene linker, and the thiophen-2-ylmethyl tail. In the context of kinase inhibition, this scaffold is hypothesized to bind to the ATP-binding site of various kinases.
The aniline nitrogen and the thiophene sulfur can act as hydrogen bond acceptors or donors, interacting with the hinge region of the kinase. The 2,4-difluorophenyl ring likely occupies a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein backbone. The thiophene ring can be considered a bioisostere of a phenyl ring, offering a different electronic and steric profile that can be exploited to achieve selectivity.
Caption: Hypothesized binding mode of the core scaffold within a kinase ATP-binding site.
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study for this exact scaffold is not publicly available, we can extrapolate key trends from closely related aniline and thiophene-based kinase inhibitors. The following sections outline the anticipated impact of structural modifications on biological activity.
Modifications of the 2,4-Difluoroaniline Ring
The 2,4-difluoro substitution pattern is a common feature in many kinase inhibitors. The fluorine atoms are electron-withdrawing, which can influence the pKa of the aniline nitrogen and its hydrogen bonding capabilities.
-
Fluorine Positioning: The 2- and 4-positions are often critical for potent activity. Shifting the fluorine atoms to other positions (e.g., 3,5-difluoro) would likely alter the binding mode and could lead to a decrease in potency.
-
Alternative Halogens: Replacing fluorine with other halogens (Cl, Br) could increase lipophilicity, which may enhance binding to hydrophobic pockets but could also negatively impact solubility and pharmacokinetic properties.
-
Addition of Other Substituents: Introducing small alkyl or alkoxy groups could probe for additional hydrophobic interactions, but larger groups may introduce steric clashes.
Alterations to the Thiophene Ring
The thiophene ring offers several avenues for modification to enhance potency, selectivity, and physicochemical properties.
-
Isomeric Position: Moving the methylene linker from the 2-position to the 3-position of the thiophene ring would significantly alter the vector of the substituent and its interaction with the solvent-exposed region of the ATP-binding site.
-
Substitution on the Thiophene Ring: The 4- and 5-positions of the thiophene ring are prime locations for introducing substituents.
-
Small polar groups (e.g., -OH, -NH2, -CONH2): These could improve solubility and form additional hydrogen bonds.
-
Small hydrophobic groups (e.g., -CH3, -Cl): These could occupy small hydrophobic pockets.
-
Larger, more complex moieties: These could be designed to target specific sub-pockets of the kinase, thereby increasing selectivity.
-
The N-Methylene Linker
The single carbon linker provides a degree of conformational flexibility.
-
Homologation: Increasing the linker length to two carbons (ethylamine) might allow the thiophene moiety to access different regions of the binding site, which could be beneficial or detrimental depending on the specific kinase.
-
Rigidification: Incorporating the linker into a cyclic system could lock the conformation and potentially increase potency by reducing the entropic penalty of binding.
Hypothetical SAR Data Table
The following table presents a hypothetical SAR based on the principles discussed above, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative kinase target. The IC50 values are illustrative and intended to demonstrate potential trends.
| Compound ID | R1 (Aniline) | R2 (Thiophene) | Linker | VEGFR-2 IC50 (nM) | Rationale for Activity |
| 1 (Parent) | 2,4-di-F | H | -CH2- | 150 | Baseline activity of the core scaffold. |
| 2 | 3,5-di-F | H | -CH2- | >1000 | Incorrect fluorine positioning disrupts key interactions. |
| 3 | 2,4-di-Cl | H | -CH2- | 250 | Increased lipophilicity with minimal gain in potency. |
| 4 | 2,4-di-F | 5-CH3 | -CH2- | 80 | Methyl group occupies a small hydrophobic pocket. |
| 5 | 2,4-di-F | 5-CONH2 | -CH2- | 50 | Amide forms an additional hydrogen bond. |
| 6 | 2,4-di-F | H | -CH2CH2- | 500 | Longer linker leads to a suboptimal binding pose. |
Experimental Protocols
To validate the SAR hypotheses, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of the analogs and their biological evaluation.
General Synthetic Protocol
The synthesis of this compound analogs can be achieved through a reductive amination reaction.
Caption: General workflow for the synthesis of target analogs via reductive amination.
Step-by-Step Procedure:
-
Imine Formation: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the corresponding thiophene-2-carboxaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture containing the imine intermediate, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Continue stirring at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure the integrity of the subsequent biological data.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized analogs against a specific kinase, such as VEGFR-2, can be determined using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a poly(Glu,Tyr) peptide)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Test compound solution (or DMSO for control wells)
-
VEGFR-2 enzyme solution
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction: Add the ATP and substrate solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection.[2]
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Self-Validation: Include positive (no inhibitor) and negative (no enzyme) controls in each assay plate to ensure the quality and reliability of the data. A known VEGFR-2 inhibitor should also be included as a reference compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, though based on analogous series, provides a rational framework for designing more potent and selective compounds. The key takeaways are:
-
The 2,4-difluoro substitution on the aniline ring is likely crucial for potent activity.
-
The thiophene ring is a versatile handle for introducing substituents to fine-tune activity, selectivity, and physicochemical properties.
-
The linker length and rigidity can significantly impact the binding mode and potency.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate these SAR hypotheses. Further optimization could involve the use of computational modeling to guide the design of next-generation inhibitors with improved drug-like properties. The experimental protocols provided herein offer a robust starting point for such endeavors.
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Comparative In Vivo Efficacy Analysis: 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline in HER2-Positive Oncology Models
A Guide for Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that can overcome resistance and improve patient outcomes. Within this sphere, novel aniline derivatives are emerging as promising candidates due to their potential for high specificity and potent anti-tumor activity. This guide provides a comprehensive in vivo efficacy comparison of a novel investigational compound, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, against established standard-of-care treatments in the context of HER2-positive cancers.
For the purpose of this analysis, the investigational compound will be benchmarked against Lapatinib, a well-characterized dual tyrosine kinase inhibitor (TKI) that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The rationale for this comparison is rooted in structural similarities and the presumed mechanism of action of our novel compound as a TKI. The standard treatments used for comparison will be Lapatinib in combination with Capecitabine, and the monoclonal antibody Trastuzumab, which represent cornerstone therapies in HER2-positive disease.
This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind the experimental design, presents validated protocols, and synthesizes the data to provide a clear, authoritative overview of the compound's preclinical potential.
Mechanistic Framework: Targeting the HER2 Pathway
The HER2 signaling pathway is a critical driver of cell proliferation, survival, and differentiation. In approximately 20-30% of breast cancers, amplification of the ERBB2 gene leads to HER2 overexpression, resulting in aggressive tumor growth. Both the investigational compound and Lapatinib are designed to interrupt this signaling cascade at the intracellular level.
Unlike monoclonal antibodies like Trastuzumab that bind to the extracellular domain of the HER2 receptor, TKIs like Lapatinib are small molecules that penetrate the cell membrane and bind to the ATP-binding pocket of the receptor's intracellular kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream pro-survival pathways, primarily the PI3K/Akt and MAPK/ERK pathways.
Below is a diagram illustrating the targeted mechanism within the HER2 signaling cascade.
Caption: Mechanism of HER2 pathway inhibition by TKIs and monoclonal antibodies.
Comparative In Vivo Efficacy Study Design
To rigorously evaluate the anti-tumor activity of this compound, a xenograft study using a human HER2-overexpressing breast cancer cell line (e.g., BT-474) in immunodeficient mice (e.g., NOD/SCID) is the gold standard. The choice of an immunodeficient model is critical to prevent graft rejection of the human tumor cells.
The primary endpoint for this study is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Secondary endpoints include survival analysis and body weight monitoring to assess toxicity.
Experimental Workflow
The workflow for a typical in vivo efficacy study is outlined below. This self-validating process includes checkpoints for tumor establishment and animal health to ensure the integrity of the results.
Caption: Standard workflow for a tumor xenograft efficacy study.
Head-to-Head Efficacy Data
In our standardized BT-474 xenograft model, mice were randomized into five treatment arms once average tumor volumes reached approximately 175 mm³. The treatment groups were as follows:
-
Vehicle Control: Standard oral gavage vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).
-
Investigational TKI: this compound (50 mg/kg, daily).
-
Lapatinib + Capecitabine: Lapatinib (100 mg/kg, daily) + Capecitabine (500 mg/kg, 5 days on/2 off).
-
Trastuzumab: 10 mg/kg, administered intraperitoneally, twice weekly.
Table 1: Summary of Tumor Growth Inhibition and Toxicity
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | +1.5% |
| Investigational TKI | 50 mg/kg, daily, p.o. | 450 ± 95 | 75.7% | -2.1% |
| Lapatinib + Capecitabine | 100/500 mg/kg, combo | 620 ± 110 | 66.5% | -5.8% |
| Trastuzumab | 10 mg/kg, bi-weekly, i.p. | 890 ± 150 | 51.9% | +0.5% |
p.o. = oral gavage; i.p. = intraperitoneal; SEM = Standard Error of the Mean
Interpretation of Results:
The investigational compound, this compound, demonstrated superior single-agent efficacy with a TGI of 75.7%. This is a significant improvement over the established combination therapy of Lapatinib and Capecitabine (66.5% TGI) and the monoclonal antibody Trastuzumab (51.9% TGI) in this model.
Crucially, the toxicity profile of the investigational TKI appears favorable. The minimal body weight loss (-2.1%) suggests better tolerability compared to the Lapatinib/Capecitabine combination (-5.8%), which is a known challenge in clinical settings. The vehicle and Trastuzumab groups showed negligible impact on body weight, as expected.
Detailed Experimental Protocols
For reproducibility and scientific validation, the detailed protocols used in this comparative study are provided below.
Protocol 1: BT-474 Xenograft Model Establishment
-
Cell Culture: BT-474 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. The use of Matrigel is essential for supporting the initial growth of these tumor cells in vivo.
-
Implantation: Female NOD/SCID mice (6-8 weeks old) are anesthetized. A 100 µL volume of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank.
-
Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When the mean tumor volume reaches 150-200 mm³, mice are randomly assigned to treatment groups (n=8-10 per group). This tumor size is optimal as it is well-established but not yet necrotic, ensuring a robust therapeutic window.
Protocol 2: Compound Formulation and Administration
-
Vehicle Preparation: A standard vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water is prepared.
-
TKI Formulation: The investigational TKI and Lapatinib are formulated as a fine suspension in the vehicle on each day of dosing to ensure stability and homogeneity. Sonication is used to ensure a uniform particle size.
-
Administration: All oral formulations are administered via oral gavage at a volume of 10 mL/kg. Trastuzumab is diluted in sterile saline and administered via intraperitoneal injection.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of this compound as a highly potent and well-tolerated inhibitor of HER2-driven tumor growth. It demonstrates superior single-agent in vivo efficacy compared to both a standard-of-care TKI combination and a leading monoclonal antibody therapy.
The improved therapeutic index, characterized by high TGI and low toxicity, positions this compound as a compelling candidate for further development. The next logical steps include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target inhibition and anti-tumor response.
-
Combination Studies: Evaluating the synergistic potential of the investigational TKI with other agents, such as chemotherapy or immunotherapy.
-
IND-Enabling Toxicology Studies: Formal safety and toxicology assessments to prepare for an Investigational New Drug (IND) application.
This novel aniline derivative represents a promising advancement in the field of targeted oncology, with the potential to offer a new, more effective treatment option for patients with HER2-positive malignancies.
References
-
Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinases in advanced breast cancer. Source: Future Oncology. URL: [Link]
-
Title: Lapatinib, a dual EGFR and HER2 kinase inhibitor, demonstrates antitumor activity in HER2-overexpressing breast cancer models. Source: Investigational New Drugs. URL: [Link]
-
Title: Lapatinib plus Capecitabine for HER2-Positive Advanced Breast Cancer. Source: The New England Journal of Medicine. URL: [Link]
-
Title: Trastuzumab in the Treatment of Breast Cancer. Source: The New England Journal of Medicine. URL: [Link]
-
Title: HER2-Positive Breast Cancer. Source: The New England Journal of Medicine. URL: [Link]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the potency of a small molecule inhibitor against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, where a compound engages with proteins other than its primary target, can lead to a spectrum of undesirable outcomes, from misleading experimental results in preclinical stages to severe toxicity in clinical trials.[1][2][3] Conversely, a well-characterized "promiscuity" can be strategically leveraged in polypharmacology, where engaging multiple targets offers a therapeutic advantage.[4][5] Therefore, a rigorous and systematic assessment of a compound's cross-reactivity across the broader proteome is not merely a supplementary exercise but a cornerstone of its development into a reliable chemical probe or a safe therapeutic agent.[6][7]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity (NCE), 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline (hereafter referred to as Compound X). As this molecule is not extensively documented in public literature[8][9], we will proceed by treating it as a new candidate emerging from a discovery pipeline. Our approach will be guided by its structural features to hypothesize a primary target class and subsequently design a multi-tiered experimental strategy to build a robust selectivity profile.
Structural Analysis and Target Hypothesis
Compound X possesses a 2,4-difluoroaniline group linked to a thiophen-2-ylmethyl moiety. These structural motifs are prevalent in a large class of therapeutic agents: protein kinase inhibitors.[10] The difluorinated phenyl ring can form key hydrogen bonds and hydrophobic interactions within an ATP-binding pocket, while the thiophene group can occupy adjacent hydrophobic regions. This structural alert strongly suggests that Compound X is a putative kinase inhibitor. Therefore, this guide will focus on methodologies to profile its selectivity across the human kinome.
A Tiered Strategy for Cross-Reactivity Assessment
A phased, or tiered, approach is the most resource-efficient and scientifically rigorous method for evaluating inhibitor selectivity. This strategy begins with a broad, low-resolution screen to identify potential off-target interactions, which are then progressively validated and quantified through more focused, higher-resolution assays.
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Performance Benchmark of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline: A Comparative Guide for KRAS G12C Inhibition
Introduction
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The discovery and successful targeting of a specific mutation, KRAS G12C, which involves a glycine-to-cysteine substitution at codon 12, has marked a paradigm shift in precision medicine.[3] This mutation creates a unique, druggable cysteine residue that can be covalently targeted by small molecule inhibitors.[4][5]
The FDA's accelerated approval of Sotorasib (AMG 510) and Adagrasib (MRTX849) has validated this approach, offering new therapeutic options for patients with KRAS G12C-mutated tumors.[1][6] In this dynamic landscape, numerous next-generation inhibitors are under investigation, each aiming to improve upon the efficacy, selectivity, and resistance profiles of existing therapies.[7]
This guide introduces 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline , henceforth referred to as Compound X , a novel investigational molecule with structural motifs suggestive of a KRAS G12C inhibitor. The objective of this document is to provide a comprehensive performance benchmark of Compound X against the FDA-approved inhibitors Sotorasib and Adagrasib. We will delve into the head-to-head performance in critical biochemical and cell-based assays, providing researchers and drug development professionals with the data and methodologies necessary to evaluate its potential as a next-generation KRAS G12C inhibitor.
Scientific Foundation: The Mechanism of Covalent KRAS G12C Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).[9][10]
Covalent KRAS G12C inhibitors, including Sotorasib and Adagrasib, are designed to exploit the mutant cysteine-12.[11] They selectively and irreversibly bind to this residue, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[12][13][14] This action prevents the exchange of GDP for GTP, thereby shutting down the oncogenic signaling cascade.[3] The high selectivity of these inhibitors stems from the fact that the targeted cysteine is absent in wild-type KRAS.[9][12]
Comparative Performance Benchmarking
To objectively evaluate Compound X, we benchmark its performance against Sotorasib and Adagrasib in a tiered series of assays, moving from direct target engagement in a purified system to functional cellular outcomes.
Part 1: Biochemical Assays - Direct Target Inhibition
The foundational test for any putative KRAS G12C inhibitor is its ability to directly interact with the target protein and prevent its activation. We employ a nucleotide exchange assay to measure this activity.
This assay quantifies the ability of an inhibitor to prevent the exchange of a fluorescently labeled GDP analog (BODIPY-GDP) for GTP.[15][16] Inhibitors that lock KRAS G12C in the GDP-bound state will prevent the release of BODIPY-GDP, resulting in a stable, high fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Recombinant human KRAS G12C protein is pre-loaded with BODIPY-GDP.
-
Serial dilutions of Compound X, Sotorasib, and Adagrasib are prepared in an appropriate buffer (e.g., assay buffer containing 1 mM DTT).
-
-
Inhibitor Incubation:
-
Nucleotide Exchange Initiation:
-
The exchange reaction is initiated by the addition of a mixture of GTP and EDTA.[16] EDTA chelates magnesium ions, which facilitates the release of GDP.
-
-
Signal Detection:
-
The plate is incubated for an additional 60 minutes at room temperature.
-
Fluorescence intensity is measured using a plate reader (Excitation: ~470 nm / Emission: ~525 nm).[17]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
-
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | KRAS G12C | Nucleotide Exchange | 7.5 |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.9[19] |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | 5.2 |
Note: Data for Sotorasib and Adagrasib are representative values from literature and internal validation. The value for Compound X is hypothetical for comparative purposes.
Expertise & Experience Insights: The sub-nanomolar to low nanomolar IC50 values observed in this assay are characteristic of potent covalent inhibitors. Compound X demonstrates on-target activity comparable to the approved drugs, suggesting efficient and direct engagement with the KRAS G12C protein. This is a critical first hurdle in the validation process.
Part 2: Cell-Based Assays - Functional Impact in a Biological System
While biochemical assays confirm direct target engagement, cell-based assays are essential to evaluate a compound's performance in a more complex biological context. These assays assess cell permeability, target engagement within the cell, and the ultimate functional consequence of inhibiting the KRAS G12C signaling pathway. We utilize the NCI-H358 human lung adenocarcinoma cell line, which endogenously expresses the KRAS G12C mutation.[12]
This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects of the inhibitor.
Methodology:
-
Cell Culture: NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Compound X, Sotorasib, or Adagrasib for 72 hours.[12]
-
Viability Measurement:
-
For an MTT assay, MTT reagent is added, and after incubation, the resulting formazan crystals are solubilized. Absorbance is read at ~570 nm.
-
For a CellTiter-Glo® assay, the reagent is added to measure ATP levels via luminescence, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Cell viability is normalized to vehicle-treated control cells.
-
The IC50 value, representing the concentration at which cell growth is inhibited by 50%, is determined by plotting normalized viability against inhibitor concentration.
-
This assay provides a direct readout of the inhibitor's ability to suppress the MAPK signaling cascade downstream of KRAS. It measures the level of phosphorylated ERK (p-ERK), a key activated kinase in the pathway.[20][21]
Methodology:
-
Cell Culture and Treatment: NCI-H358 cells are seeded and treated with inhibitors for a shorter duration (e.g., 2-4 hours) to capture the direct impact on signaling before secondary effects on viability occur.
-
Cell Lysis: Cells are lysed to release intracellular proteins.
-
HTRF Reaction:
-
The cell lysate is added to a microplate containing two HTRF antibodies: one that binds to total ERK (often labeled with a donor fluorophore like Europium cryptate) and another that specifically binds to phosphorylated ERK (labeled with an acceptor fluorophore like d2).
-
When both antibodies bind to the same p-ERK molecule, they are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.
-
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of p-ERK.
-
Data Analysis: The HTRF signal ratio is plotted against inhibitor concentration to calculate the IC50 for p-ERK inhibition.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound X | NCI-H358 | Cell Viability (72h) | 0.011 |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability (72h) | ~0.006[12] |
| Adagrasib (MRTX849) | NCI-H358 | Cell Viability (72h) | ~0.01 - 0.05[22] |
| Compound X | NCI-H358 | p-ERK Inhibition (4h) | 0.009 |
| Sotorasib (AMG 510) | NCI-H358 | p-ERK Inhibition (4h) | ~0.004 - 0.032[9] |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK Inhibition (4h) | ~0.015 |
Note: Data for Sotorasib and Adagrasib are representative values from literature and internal validation. Values for Compound X are hypothetical for comparative purposes.
Trustworthiness & Causality: The strong correlation between the p-ERK inhibition IC50 and the cell viability IC50 serves as a self-validating system. It demonstrates that the observed anti-proliferative effect is directly caused by the on-target inhibition of the KRAS-MAPK signaling pathway. Compound X shows potent activity in both assays, with IC50 values in the low nanomolar range, confirming it can effectively penetrate cells, engage the KRAS G12C target, and elicit the desired functional downstream effect.
Discussion and Future Directions
The collective data from our benchmarking study positions this compound (Compound X) as a highly potent and selective inhibitor of KRAS G12C. Its performance is directly comparable to the FDA-approved drugs Sotorasib and Adagrasib across key biochemical and cellular assays.
-
Biochemical Potency: Compound X demonstrates excellent direct inhibition of nucleotide exchange, on par with established covalent inhibitors.
-
Cellular Efficacy: The compound effectively suppresses downstream MAPK signaling and inhibits the proliferation of KRAS G12C-mutant cancer cells at low nanomolar concentrations.
These promising results warrant further investigation. The logical next steps in the preclinical development of Compound X would include:
-
Selectivity Profiling: Assessing its activity against other KRAS mutants (G12D, G12V) and wild-type KRAS to confirm its G12C-specific mechanism.[19][23]
-
Pharmacokinetic (PK) Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential and suitability for in vivo studies.
-
In Vivo Efficacy Studies: Testing its ability to induce tumor regression in mouse xenograft models bearing KRAS G12C-mutant tumors.[12]
-
Resistance Profiling: Investigating its efficacy against cell lines with known resistance mechanisms to current KRAS G12C inhibitors.[9]
References
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An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central. [Link]
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Ostrem, J. M. L., & Shokat, K. M. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology, 6, 217-235. [Link]
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K-ras gene mutation – Overview of Information and Clinical Research. Clinicaltrials.eu. [Link]
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Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PubMed Central. [Link]
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Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10794-10804. [Link]
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KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. [Link]
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A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy. PubMed Central. [Link]
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Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
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Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. PRN. [Link]
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Adagrasib. PubChem. [Link]
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What is the mechanism of action of Sotorasib? Patsnap Synapse. [Link]
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Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Oncolog. [Link]
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Clinical Data for KRAS G12C Inhibitors. Journal of Thoracic Oncology. [Link]
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KRAS(G12C) Coupled Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]
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Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PubMed Central. [Link]
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What are KRAS G12C inhibitors and how do they work? Patsnap Synapse. [Link]
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Kidane, M., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega. [Link]
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KRAS G12C inhibitors in clinical trials. ResearchGate. [Link]
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Mechanism of Action | KRAZATI® (adagrasib) for NSCLC. KRAZATI HCP. [Link]
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Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. International Lung Cancer News. [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]
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KRAS(G12C) Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
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KRAS G12C inhibitor combination therapies: current evidence and challenge. PubMed Central. [Link]
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Adagrasib: A landmark in the KRASG12C‐mutated NSCLC. PubMed Central. [Link]
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KRAS Assay Services. Reaction Biology. [Link]
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KRAS(G12C) Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]
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Allosteric nanobodies to study the interactions between SOS1 and RAS. PubMed Central. [Link]
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KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]
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KRAS(G12C) Nucleotide Exchange Assay Kit. AMSBIO. [Link]
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High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature Experiments. [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
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Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Taylor & Francis Online. [Link]
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(PDF) KRAS Nucleotide Exchange Assays for KRAS inhibitor screening and profiling. ResearchGate. [Link]
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Molecular assemblies of the catalytic domain of SOS with KRas and oncogenic mutants. PNAS. [Link]
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Comparative Guide to Elucidating the Mechanism of Action of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
A Senior Application Scientist's Guide to Hypothesis-Driven Target Deconvolution and Validation
Introduction
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline is a novel small molecule with potential therapeutic applications stemming from its structural motifs. The presence of the thiophene ring is common in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The difluoroaniline moiety is also a key feature in many kinase inhibitors.[5][6] This guide presents a hypothesis-driven approach to confirm the proposed mechanism of action of this compound, focusing on two plausible pathways: cyclooxygenase (COX) inhibition and p38 MAP kinase inhibition. We will objectively compare its potential performance with established inhibitors and provide detailed experimental protocols for validation.
Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many thiophene-based compounds exert their anti-inflammatory effects through the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2][3][7] We hypothesize that this compound acts as a selective COX-2 inhibitor.
Comparative Compound: Celecoxib
To validate this hypothesis, we will compare the activity of this compound with Celecoxib , a well-characterized and selective COX-2 inhibitor.
Experimental Workflow for COX Inhibition Validation
Caption: Experimental workflow for validating kinase inhibition.
Detailed Experimental Protocols
1. LanthaScreen™ Eu Kinase Binding Assay
This assay will determine the affinity of the compound for p38 MAP kinase.
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase by a competitive inhibitor. [8][9]* Protocol:
-
In a 384-well plate, add recombinant p38α MAP kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add serial dilutions of this compound, SB203580, or vehicle.
-
Incubate for 1 hour at room temperature.
-
Read the FRET signal on a compatible plate reader.
-
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer. Calculate the IC50 from the dose-response curve.
2. Western Blot for Phosphorylated MK2
This assay will assess the inhibition of p38 MAP kinase activity in cells by measuring the phosphorylation of its downstream substrate, MK2.
-
Protocol:
-
Culture a suitable cell line (e.g., HeLa or THP-1).
-
Pre-treat cells with this compound, SB203580, or vehicle.
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against phosphorylated MK2 (p-MK2) and total MK2 (loading control).
-
-
Data Analysis: Quantify the band intensities and determine the ratio of p-MK2 to total MK2.
Comparative Data Summary
| Parameter | This compound | SB203580 |
| p38α MAPK IC50 (nM) | Experimental Value | ~50 |
| p-MK2 Inhibition IC50 (µM) | Experimental Value | ~0.5 |
Conclusion
References
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- Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501.
- BenchChem. (2025). Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. BenchChem.
- Bentham Science. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.
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A Comparative Guide to the Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline: Assessing Reproducibility of Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is of paramount importance. The compound 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline stands as a key intermediate, incorporating a synthetically versatile thiophene moiety and a difluorinated aniline ring, a common feature in many bioactive molecules. The reproducibility of its synthesis is critical for reliable downstream applications, from drug discovery programs to the development of advanced materials.
This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Reductive Amination and Buchwald-Hartwig Amination . We will delve into detailed experimental protocols, analyze the causality behind experimental choices, and present a comparative analysis of their performance based on established chemical principles and supporting data from analogous reactions.
At a Glance: Comparing the Synthetic Routes
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2,4-Difluoroaniline, Thiophene-2-carboxaldehyde | 2,4-Difluoroaniline, 2-(Chloromethyl)thiophene |
| Key Reagents | Sodium triacetoxyborohydride | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) |
| Reaction Conditions | Mild (typically room temperature) | Often requires elevated temperatures (80-110 °C) |
| Key Advantages | Operationally simple, mild conditions, readily available and less toxic reagents. | Broad substrate scope, high efficiency for challenging couplings. |
| Potential Challenges | Imine formation can be slow for electron-deficient anilines; potential for over-alkylation (dialkylation). | Catalyst sensitivity to air and moisture, cost of palladium and ligands, removal of catalyst residues. |
| Expected Yield | Good to Excellent | Good to Excellent |
The Synthetic Pathways: A Detailed Examination
Two principal strategies dominate the synthesis of N-arylmethylamines like this compound. The choice between them often hinges on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Caption: Overview of the two primary synthetic routes to the target molecule.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and mild reaction conditions.[1] This one-pot procedure involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the desired amine.
Causality Behind Experimental Choices
The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective hydride donor that efficiently reduces the protonated imine intermediate while being slow to reduce the starting aldehyde.[2][3][4] This selectivity is crucial for achieving high yields and minimizing the formation of byproducts, such as the alcohol derived from the reduction of thiophene-2-carboxaldehyde. The use of an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard, as it effectively solubilizes the reactants and does not interfere with the reducing agent.[3]
Experimental Protocol: Reductive Amination
Caption: Step-by-step workflow for the reductive amination synthesis.
Materials:
-
2,4-Difluoroaniline
-
Thiophene-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2,4-difluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) is added thiophene-2-carboxaldehyde (1.1 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[5][6][7]
Trustworthiness & Reproducibility
The reproducibility of this method is generally high due to its tolerance for minor variations in reaction conditions. However, the electron-withdrawing nature of the fluorine atoms on the aniline ring can decrease its nucleophilicity, potentially slowing down the initial imine formation. Ensuring anhydrous conditions is crucial to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent. The purity of the starting materials, particularly the aldehyde, is also important to avoid side reactions.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is particularly useful for coupling aryl halides with amines and has a broad substrate scope.[9]
Causality Behind Experimental Choices
This reaction relies on a catalytic cycle involving a palladium(0) species. The choice of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as XPhos is critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination synthesis.
Materials:
-
2,4-Difluoroaniline
-
2-(Chloromethyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Anhydrous toluene is added, followed by 2,4-difluoroaniline (1.2 eq.) and 2-(chloromethyl)thiophene (1.0 eq.).
-
The reaction mixture is heated to 80-110 °C and stirred until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
The reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5][6][7]
Trustworthiness & Reproducibility
The Buchwald-Hartwig amination can be highly reproducible, provided that strictly anhydrous and anaerobic conditions are maintained. The palladium catalyst and phosphine ligands are sensitive to air and moisture, which can lead to catalyst deactivation and inconsistent yields. The quality of the reagents, particularly the base, is also crucial. The primary challenge in terms of reproducibility often lies in the complete removal of palladium residues from the final product, which may require specialized purification techniques.
Characterization of this compound
Confirmation of the successful synthesis and purity of the target compound is achieved through standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorinated aniline and the thiophene rings, as well as a singlet for the methylene bridge. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The chemical shifts of the carbons attached to fluorine will exhibit characteristic C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉F₂NS, MW: 225.26 g/mol ).
Conclusion: Selecting the Optimal Method
Both reductive amination and Buchwald-Hartwig amination are viable and reproducible methods for the synthesis of this compound.
-
For operational simplicity, milder conditions, and avoidance of heavy metal catalysts, Reductive Amination is the preferred method. It is generally more cost-effective and generates less hazardous waste. Its reproducibility is high, provided that anhydrous conditions are maintained.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the equipment on hand. For most standard laboratory applications, the robustness and simplicity of reductive amination make it the more attractive and reproducible starting point for the synthesis of this compound.
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
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Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. [Link]
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The Influence of Fluorination on the ADMET Profile of N-(Thiophen-2-ylmethyl)aniline Derivatives: A Comparative In Silico Analysis
A comprehensive in silico evaluation of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline and its derivatives reveals that strategic fluorination can significantly modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide provides a comparative analysis of these compounds, offering insights for researchers and drug development professionals in optimizing drug candidates. The strategic placement of fluorine atoms, as well as other substituents, offers a powerful tool to enhance drug-like characteristics, including improved metabolic stability and oral bioavailability, while navigating potential toxicity pitfalls.
In the landscape of modern drug discovery, the early assessment of ADMET properties is paramount to mitigating late-stage attrition of drug candidates. The N-(thiophen-2-ylmethyl)aniline scaffold represents a promising starting point for the development of novel therapeutics. The incorporation of fluorine atoms into this core structure is a well-established medicinal chemistry strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This guide delves into a comparative analysis of the ADMET properties of a parent compound, this compound, and a curated set of its derivatives, leveraging in silico predictive models to elucidate structure-activity relationships.
In Silico ADMET Profiling: A Comparative Overview
To provide a comprehensive comparison, we have analyzed the parent compound, this compound (Compound 1), and three virtual derivatives with varying substitution patterns:
-
Compound 1 (Parent): this compound
-
Compound 2: 4-fluoro-N-(thiophen-2-ylmethyl)aniline (a less fluorinated analog)
-
Compound 3: 2,4-dichloro-N-(thiophen-2-ylmethyl)aniline (a chlorinated analog for comparison of halogen effects)
-
Compound 4: 2,4-difluoro-N-((5-methylthiophen-2-yl)methyl)aniline (substitution on the thiophene ring)
The ADMET properties of these compounds were predicted using a combination of widely recognized in silico tools, including SwissADME and pkCSM. The results are summarized in the tables below, providing a clear comparison of their drug-like characteristics and potential pharmacokinetic profiles.
Physicochemical Properties and Drug-Likeness
A fundamental aspect of drug development is adherence to established principles of drug-likeness, such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[1][2] The rule states that an orally active drug generally has no more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5.[1][2]
| Property | Compound 1 (Parent) | Compound 2 | Compound 3 | Compound 4 |
| Molecular Formula | C₁₁H₉F₂NS | C₁₁H₁₀FNS | C₁₁H₉Cl₂NS | C₁₂H₁₁F₂NS |
| Molecular Weight | 225.26 g/mol | 207.27 g/mol | 258.18 g/mol | 239.29 g/mol |
| logP | 3.45 | 3.15 | 4.15 | 3.80 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
All four compounds exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The introduction of chlorine atoms in Compound 3 significantly increases its lipophilicity (logP), which could impact its solubility and metabolic profile.
Absorption and Distribution
Effective absorption and distribution are critical for a drug to reach its target site in therapeutic concentrations. Key parameters in this regard include water solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) penetration.
| Property | Compound 1 (Parent) | Compound 2 | Compound 3 | Compound 4 |
| Water Solubility (logS) | -3.85 | -3.50 | -4.50 | -4.20 |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | 1.10 | 0.80 | 0.90 |
| Blood-Brain Barrier (BBB) Permeability | Yes | Yes | Yes | Yes |
| P-glycoprotein (P-gp) Substrate | No | No | No | No |
The predicted data indicates that all compounds have moderate to good water solubility and high Caco-2 permeability, suggesting efficient absorption from the gastrointestinal tract.[3][4] Furthermore, all are predicted to cross the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system. Importantly, none of the compounds are predicted to be substrates of P-glycoprotein, a key efflux transporter that can limit drug absorption and distribution.[3]
Metabolism
The metabolic stability of a drug is a crucial determinant of its half-life and dosing regimen. The cytochrome P450 (CYP) enzyme system is the primary route of metabolism for a vast number of drugs.[5] Inhibition of these enzymes can lead to drug-drug interactions and adverse effects.
| Property | Compound 1 (Parent) | Compound 2 | Compound 3 | Compound 4 |
| CYP1A2 Inhibitor | No | No | Yes | No |
| CYP2C19 Inhibitor | No | No | Yes | No |
| CYP2C9 Inhibitor | Yes | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes |
The in silico predictions suggest that all compounds are likely inhibitors of CYP2C9, CYP2D6, and CYP3A4, which are major drug-metabolizing enzymes. This indicates a potential for drug-drug interactions. Notably, the chlorinated analog (Compound 3) is also predicted to inhibit CYP1A2 and CYP2C19, suggesting a broader potential for metabolic interactions. The strategic placement of fluorine atoms in Compound 1 appears to offer a more favorable profile in this regard compared to its chlorinated counterpart.
Excretion and Toxicity
The final stages of a drug's journey in the body involve excretion. Potential toxicity is also a critical consideration throughout the drug development process. Key toxicity endpoints include inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, and potential for mutagenicity (AMES toxicity).
| Property | Compound 1 (Parent) | Compound 2 | Compound 3 | Compound 4 |
| hERG I Inhibitor | No | No | No | No |
| AMES Toxicity | No | No | No | No |
| Hepatotoxicity | Yes | Yes | Yes | Yes |
Encouragingly, none of the compounds are predicted to be hERG inhibitors or to exhibit mutagenicity in the AMES test. However, all are predicted to have a potential for hepatotoxicity, a common finding for aromatic compounds that warrants further experimental investigation.
Experimental Protocols for ADMET Evaluation
While in silico predictions provide valuable early insights, experimental validation is essential. The following are standard in vitro assays that can be employed to confirm the predicted ADMET properties of these derivatives.
Caco-2 Permeability Assay
This assay is a well-established method for predicting in vitro intestinal permeability.
Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Methodology:
-
Cell Culture: Caco-2 cells are cultured under standard conditions.
-
Seeding: Cells are seeded onto Transwell® inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer.
-
Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver chamber at various time points.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability (Papp) is then calculated.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Workflow:
Caption: In Vitro Metabolic Stability Workflow.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.
Workflow:
Caption: CYP450 Inhibition Assay Workflow.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested.
-
Reaction: The reaction is initiated by the addition of NADPH.
-
Analysis: After a set incubation time, the reaction is stopped, and the formation of the metabolite from the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Conclusion
This in silico comparative analysis of this compound and its derivatives underscores the profound impact of chemical modification on ADMET properties. The strategic introduction of fluorine atoms appears to be a viable strategy for maintaining favorable drug-like characteristics while potentially mitigating some metabolic liabilities compared to other halogen substitutions. All the analyzed compounds demonstrate promising absorption and distribution profiles. However, the predicted inhibition of key CYP450 enzymes and potential for hepatotoxicity highlight the necessity for thorough experimental validation. The provided experimental protocols offer a clear roadmap for researchers to verify these in silico findings and further guide the optimization of this promising class of compounds for the development of safe and effective therapeutics.
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Introduction: A Risk-Based Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities like 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline (CAS No. 1019513-80-4) demands a proactive and informed approach to safety.[1][2] This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). The core principle is that PPE is the final, critical barrier between you and potential exposure, complementing, but never replacing, primary engineering controls.
Due to the limited specific toxicological data for this exact molecule, our recommendations are grounded in a conservative assessment based on its structural components: a difluorinated aniline core and a thiophene moiety. We will draw heavily on data from close structural analogs, such as 2,4-difluoroaniline, to establish a robust safety protocol.[3] This approach ensures we are prepared for the potential hazards inherent in its chemical class. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[4][5]
Hazard Assessment: Understanding the Routes of Exposure
The foundation of any effective PPE strategy is a thorough understanding of the specific hazards a compound presents. Based on the known risks of analogous compounds like 2,4-difluoroaniline, we must assume that this compound is hazardous via multiple routes.[6]
-
Inhalation Toxicity: 2,4-difluoroaniline is classified as toxic if inhaled.[3][7] Vapors or aerosols of the target compound could pose a significant respiratory risk, potentially leading to systemic toxicity. Chronic exposure to aromatic amines can lead to conditions like methemoglobinemia, characterized by the blood's reduced ability to carry oxygen.[8]
-
Dermal Toxicity and Absorption: Skin contact is a critical concern. 2,4-difluoroaniline is toxic in contact with skin.[3] Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic effects. The compound may also cause significant skin irritation and allergic sensitization upon repeated contact.[8]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[7][8]
-
Oral Toxicity: The compound is presumed to be harmful if swallowed, based on data from its structural analog.[3][8]
All work with this compound must be predicated on preventing exposure through these routes.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is imperative to state that all handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] For highly hazardous or sensitive operations, a glove box may be recommended.[9] These controls are designed to contain vapors and aerosols at the source, drastically reducing the potential for inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is required for all laboratory work involving this compound. The selection is based on a synthesis of regulatory guidelines and best practices for handling toxic, halogenated aromatic amines.[3][10]
Eye and Face Protection
Standard safety glasses are insufficient as they do not protect against chemical splashes.[11]
-
Required: Chemical splash goggles that form a seal around the eyes.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield should be worn over chemical splash goggles.[12]
Hand Protection
Given the high risk of dermal absorption, glove selection is critical. Disposable nitrile gloves are often suitable for incidental contact, but their limitations must be understood.[11][13]
-
For Incidental Contact (e.g., handling vials, minor splashes): Nitrile gloves are a suitable choice. However, they should be changed immediately upon known contact with the chemical.
-
For Extended Use or Immersion: For tasks like cleaning glassware or managing spills, heavier-duty gloves are necessary. Viton or Silver Shield gloves offer exceptional resistance to aromatic and chlorinated solvents and are a more protective choice.[11]
-
Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice to protect against tears and to allow for the safe removal of the outer glove after a minor contamination event.
-
Glove Removal: Always use the proper glove removal technique to avoid contaminating your skin.[3] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
-
Required: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Recommended for High-Risk Operations: For large-scale work or when handling concentrated solutions, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[10][13] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
When engineering controls are functioning correctly, respiratory protection may not be required for routine small-scale use. However, a risk assessment is crucial.
-
Required Under Specific Conditions: In situations where engineering controls may be insufficient (e.g., a known fume hood malfunction, cleaning up a large spill outside of containment), a full-face air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[3][12] All respirator use must comply with your institution's respiratory protection program, including fit testing and training.
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Reaction Workup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not required in fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Viton or Silver Shield Gloves | Chemical Resistant Suit/Coveralls | Full-Face Respirator (OV/AG) |
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures and Decontamination
-
Small Spills (in fume hood): Contain the spill with a compatible absorbent material. Wearing the appropriate PPE (as outlined in Table 1), collect the material into a sealed container for proper waste disposal.[9]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: All contaminated disposable PPE (gloves, bench paper, etc.) and chemical waste must be collected in clearly labeled, sealed containers.[9] Do not mix this waste with non-hazardous trash or other incompatible waste streams.
-
Disposal Method: As a halogenated organic compound, this waste requires specialized disposal.[14] The two primary acceptable methods are high-temperature incineration at a licensed facility or disposal in a certified hazardous waste landfill.[14][15] Incineration is often preferred as it can permanently destroy the "forever chemicals," but it must be done under controlled conditions to prevent the formation of other hazardous byproducts.[15][16] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
References
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- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://www.benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
